molecular formula C3H3BrN4 B1631932 6-Bromo-1,2,4-triazin-3-amine CAS No. 69249-22-5

6-Bromo-1,2,4-triazin-3-amine

Cat. No.: B1631932
CAS No.: 69249-22-5
M. Wt: 174.99 g/mol
InChI Key: WIBIPFPOGMLYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C3H3BrN4 and its molecular weight is 174.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIPFPOGMLYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571621
Record name 6-Bromo-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69249-22-5
Record name 6-Bromo-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69249-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,4-triazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"6-Bromo-1,2,4-triazin-3-amine" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-1,2,4-triazin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a 1,2,4-triazine core substituted with both a reactive bromine atom and an amino group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its fundamental properties, validated synthesis protocols, chemical reactivity, and significant applications, particularly in the development of targeted therapeutics. The strategic importance of this molecule lies in its utility as a scaffold for creating libraries of compounds with diverse biological activities, most notably as kinase inhibitors for cancer therapy.[1]

Section 1: Physicochemical and Structural Characteristics

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. Understanding these characteristics is essential for its proper handling, reaction optimization, and analytical characterization.

Key Properties Summary
PropertyValueReference
CAS Number 69249-22-5[2][3][4]
Molecular Formula C₃H₃BrN₄[3][4][5]
Molecular Weight 174.99 g/mol [1][2][4]
Appearance Solid / Powder[3]
Purity Typically ≥98%[6]
Density ~1.998 g/cm³[5]
Boiling Point 373.6 °C at 760 mmHg[1][5]
Flash Point 179.7 °C[5]
IUPAC Name This compound[4]
SMILES C1=C(N=NC(=N1)N)Br[1][4]
InChI Key WIBIPFPOGMLYJQ-UHFFFAOYSA-N[3][4]
Structural Analysis

The structure of this compound is defined by three key features:

  • The 1,2,4-Triazine Ring: This nitrogen-rich heterocycle is electron-deficient, which influences the reactivity of its substituents.

  • The 3-Amino Group: The exocyclic amine at the C3 position is a nucleophilic center, allowing for straightforward derivatization through reactions like acylation and alkylation.[7]

  • The 6-Bromo Substituent: The bromine atom at the C6 position is a crucial functional handle. It serves as an effective leaving group in nucleophilic aromatic substitution reactions and is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.

Chemical structure of this compound.

Section 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective bromination of its parent compound, 3-Amino-1,2,4-triazine.[2]

Rationale for Synthetic Approach

The chosen method utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF). This approach is favored for several reasons:

  • High Regioselectivity: The electron-deficient nature of the triazine ring directs the electrophilic bromination to the C6 position.

  • Mild Reaction Conditions: The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, which helps to minimize side reactions and preserve the integrity of the starting material and product.[2][8]

  • High Yield: This method consistently produces the desired product in good yields, often exceeding 80%.[2][8]

  • Simple Work-up: The product can be isolated through simple filtration after neutralization, making the protocol suitable for large-scale production.[8]

Detailed Synthesis Protocol

This protocol is a self-validating system for the preparation of this compound.

Materials and Equipment:

  • 3-Amino-1,2,4-triazine (1.0 eq)

  • N-bromosuccinimide (NBS) (1.0 eq)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) for neutralization

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Amino-1,2,4-triazine (e.g., 0.96 g, 10 mmol) in 100 mL of DMF in a round-bottom flask with vigorous stirring.[8]

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • NBS Addition: In a separate flask, dissolve NBS (e.g., 1.78 g, 10 mmol, note: some protocols use a large excess, but equimolar is often sufficient for initial trials) in 100 mL of DMF.[8] Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred solution of 3-Amino-1,2,4-triazine over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 30 °C.[2][8]

  • Stirring: After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.[2]

  • Neutralization & Precipitation: Add solid sodium hydroxide or a concentrated solution to neutralize the reaction mixture. This will cause the product to precipitate out of the solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and impurities. Dry the collected product under vacuum to obtain 3-Amino-6-bromo-1,2,4-triazine. A typical yield is around 81.7%.[2][8]

Synthesis workflow for this compound.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a high-value intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role as a c-MET Kinase Inhibitor Intermediate

One of the most notable applications of this compound is as an intermediate in the synthesis of c-MET kinase inhibitors, such as Capmatinib .[1] The c-MET receptor tyrosine kinase is a well-validated oncogene target; its dysregulation is implicated in numerous cancers, driving tumor growth, proliferation, and metastasis. This compound serves as a core scaffold onto which other functionalities can be built, often through Suzuki or other cross-coupling reactions at the C6-bromo position, to create potent and selective inhibitors.

Versatility in Chemical Synthesis

The dual functionality of the molecule allows for orthogonal chemical modifications, making it an ideal building block for combinatorial chemistry and library synthesis.

Key reaction pathways for derivatizing the core molecule.

The 1,2,4-triazine moiety itself is a known pharmacophore found in various biologically active compounds, including antimicrobial and anticancer agents.[9][10] The ability to readily diversify the this compound scaffold allows researchers to fine-tune properties like solubility, potency, and selectivity.

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[4]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[11]

  • H317: May cause an allergic skin reaction.[4]

  • Additional potential hazards: May cause skin, eye, and respiratory irritation.[4][12]

Handling and Personal Protective Equipment (PPE)
  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Wear suitable protective clothing, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield.[11][13]

  • Avoid the formation of dust and aerosols. Use non-sparking tools.[11]

  • In case of accidental release, evacuate the area and use appropriate containment methods to collect the spill.[11]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

  • The recommended storage temperature is between 0 °C and 6 °C.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[5][13]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists. Its proven role in the construction of advanced therapeutic agents, particularly kinase inhibitors, underscores its importance in modern drug discovery pipelines. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this powerful building block in their synthetic and drug development endeavors.

References

An In-Depth Technical Guide to 6-Bromo-1,2,4-triazin-3-amine (CAS: 69249-22-5): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,4-triazin-3-amine, a key heterocyclic building block in medicinal chemistry. We delve into its physicochemical properties, synthesis, and purification, with a particular focus on its strategic application in the development of targeted therapeutics. This document offers researchers, scientists, and drug development professionals a detailed exploration of the compound's reactivity in pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing scientifically-grounded, step-by-step protocols. Furthermore, we illuminate the significance of the 1,2,4-triazine core as a pharmacophore in the design of potent kinase inhibitors, specifically targeting oncogenic pathways like c-Met and FAK. This guide is intended to be a practical resource, bridging fundamental chemistry with cutting-edge applications in pharmaceutical research.

Introduction: The Emergence of a Versatile Heterocycle

This compound (CAS Number: 69249-22-5) is a fine chemical that has garnered significant attention in the pharmaceutical industry for its role as a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a 1,2,4-triazine ring substituted with a reactive bromine atom and an amino group, provides two orthogonal points for chemical modification, making it an ideal scaffold for library synthesis and lead optimization in drug discovery programs.[1] The inherent electronic properties of the nitrogen-rich triazine core, combined with the synthetic handles, have positioned this compound as a "privileged scaffold," particularly in the development of kinase inhibitors.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 69249-22-5[4]
Molecular Formula C₃H₃BrN₄[4]
Molecular Weight 174.99 g/mol [4]
Appearance Solid[5]
Density 1.998 g/cm³[1]
Boiling Point 373.6°C at 760 mmHg[1]
Flash Point 179.7°C[1]
SMILES C1=C(N=NC(=N1)N)Br[4]
InChI Key WIBIPFPOGMLYJQ-UHFFFAOYSA-N[4]
Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, characterization of 1,2,4-triazine derivatives by NMR can be complex. The low solubility in common deuterated solvents and the potential for rotamers due to restricted rotation around the C-N bond can lead to broad or multiple signals.[6] The use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures may be necessary to obtain sharp, interpretable spectra.[6]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of this compound.

  • Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye contact.[7]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 0°C and 6°C, and protected from light and moisture to prevent degradation.[1]

Synthesis and Purification

This compound is primarily synthesized through the bromination of its parent compound, 1,2,4-triazin-3-amine. This transformation is a critical first step for subsequent derivatization.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product A 1,2,4-Triazin-3-amine B N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) A->B Reaction C This compound B->C Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination of 1,2,4-Triazin-3-amine

This protocol is adapted from established literature procedures for the synthesis of this compound.[8]

Materials:

  • 1,2,4-Triazin-3-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,2,4-triazin-3-amine in DMF.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Brominating Agent: Slowly add a solution of NBS in DMF to the cooled reaction mixture with continuous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Maintain the reaction temperature between 0-30°C and continue stirring for approximately 12 hours to ensure complete conversion.

  • Neutralization and Precipitation: After the reaction is complete, add NaOH to neutralize the mixture. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a suitable solvent to remove any remaining impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, this compound.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve both the starting material and the brominating agent, facilitating a homogeneous reaction mixture.

  • Brominating Agent: NBS is a convenient and effective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems.

  • Temperature Control: The reaction is performed at a low temperature to control the reaction rate and minimize the formation of potential side products.

  • Neutralization: The addition of NaOH is necessary to neutralize the acidic byproducts of the reaction and induce the precipitation of the desired product.

Purification and Characterization

The crude product can be further purified by recrystallization or column chromatography.[9] Characterization of the final product and its derivatives is typically achieved using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the C6 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the C6 position of the triazine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/Water) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl/Heteroaryl-1,2,4-triazin-3-amine C->D Forms C-C bond

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This generalized protocol is based on established procedures for Suzuki couplings on similar heterocyclic systems.[11]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate - Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) multiple times to remove oxygen.

  • Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80-100°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and perform an appropriate workup, which may include extraction with an organic solvent and washing with water or brine.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 6-aryl-1,2,4-triazin-3-amine.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki couplings.

  • Base: An aqueous solution of a base like Na₂CO₃ is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12]

  • Solvent: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[13] This reaction is instrumental for introducing primary or secondary amines at the C6 position of the triazine core, further expanding the chemical diversity of the scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) A->C B Primary or Secondary Amine B->C D N-Substituted-6-amino-1,2,4-triazin-3-amine C->D Forms C-N bond

Caption: General workflow for the Buchwald-Hartwig amination reaction.

This protocol is a representative example based on general principles of Buchwald-Hartwig amination.[7]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a dry reaction vessel under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.

  • Reagent Addition: Add this compound, the amine, and the base to the reaction mixture.

  • Heating: Heat the reaction mixture, typically between 80-110°C, with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Quenching and Workup: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Justification of Experimental Design:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[14][15]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Application in Kinase Inhibitor Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in the design of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Inhibitors based on the this compound core have shown significant promise against key oncogenic kinases such as c-Met and Focal Adhesion Kinase (FAK).[2][3]

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[16][17] Small molecule inhibitors that target the ATP-binding site of c-Met can effectively block its downstream signaling. The 1,2,4-triazine core serves as an excellent scaffold for developing such inhibitors.[2]

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates P1 PI3K/AKT Pathway cMet->P1 P2 RAS/MAPK Pathway cMet->P2 P3 STAT3 Pathway cMet->P3 Response Cell Proliferation, Survival, Invasion P1->Response P2->Response P3->Response Inhibitor 1,2,4-Triazine-based c-Met Inhibitor Inhibitor->cMet Inhibits (ATP-competitive)

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Inhibiting the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and survival.[18][19][20] FAK inhibitors can disrupt these processes and are being actively investigated as anti-cancer agents. The 1,2,4-triazine scaffold has been successfully employed to develop potent FAK inhibitors.[3][21]

G cluster_pathway FAK Signaling Pathway Integrin Integrin Activation (ECM Binding) FAK FAK Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream Downstream Effectors (e.g., PI3K/AKT, MAPK) FAK->Downstream Src->FAK Phosphorylates Response Cell Adhesion, Migration, Proliferation Downstream->Response Inhibitor 1,2,4-Triazine-based FAK Inhibitor Inhibitor->FAK Inhibits (ATP-competitive)

Caption: Overview of the FAK signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have been extensively studied to understand the structure-activity relationships that govern their inhibitory potency and selectivity.

Table 2: SAR Summary for 1,2,4-Triazine-based Kinase Inhibitors

Position of ModificationGeneral ObservationImplication for Design
C6-Position (from Bromine) Introduction of various aryl and heteroaryl groups via Suzuki coupling significantly impacts potency and selectivity. These groups often occupy the hydrophobic pocket of the kinase active site.Fine-tuning the size, electronics, and hydrogen bonding capacity of this substituent is a key strategy for optimizing inhibitor binding.
N-Position of Amino Group Alkylation or acylation of the 3-amino group can modulate solubility and cell permeability.Modifications at this position can be used to improve the pharmacokinetic properties of the inhibitor.
Fused Ring Systems Formation of fused heterocyclic systems, such as pyrrolo[2,1-f][2][18][19]triazines, can lead to highly potent and selective inhibitors by rigidly constraining the pharmacophore in a bioactive conformation.This strategy is employed in the design of advanced clinical candidates like Avapritinib.

Conclusion

This compound has established itself as a cornerstone building block in contemporary medicinal chemistry. Its well-defined reactivity in robust cross-coupling reactions, coupled with the favorable pharmacological properties of the 1,2,4-triazine core, provides a reliable platform for the design and synthesis of novel therapeutics. The successful application of this scaffold in the development of potent kinase inhibitors for oncology underscores its immense value. This guide has provided a detailed, practical, and scientifically-grounded overview to empower researchers in leveraging the full potential of this versatile molecule in their drug discovery endeavors.

References

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-Bromo-1,2,4-triazin-3-amine, a valuable building block in medicinal chemistry, from its precursor, 3-amino-1,2,4-triazine. The document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the critical parameters that ensure a successful and safe synthesis. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the 3-amino-1,2,4-triazine core significantly enhances its utility as a versatile intermediate. This bromo-derivative serves as a key precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions where the bromine atom can be readily substituted.

Notably, this compound is a crucial intermediate in the development of various therapeutic agents, including potent and selective c-MET kinase inhibitors for cancer treatment. Its unique electronic and structural features make it an attractive starting material for the synthesis of benzamide derivatives and other bioactive compounds. This guide will focus on the efficient and reliable synthesis of this important compound.

The Synthetic Strategy: Electrophilic Bromination of 3-Amino-1,2,4-triazine

The most common and efficient method for the synthesis of this compound is the direct bromination of 3-amino-1,2,4-triazine using an electrophilic bromine source. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation due to its milder nature and higher selectivity compared to elemental bromine.[1]

Unraveling the Reaction Mechanism and Regioselectivity

The bromination of 3-amino-1,2,4-triazine is an electrophilic aromatic substitution reaction. The 1,2,4-triazine ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. However, the presence of the amino group at the 3-position acts as a powerful activating group, donating electron density to the ring and facilitating the substitution.

The regioselectivity of the bromination, with the bromine atom being directed to the 6-position, can be rationalized by considering the electronic properties of the substituted triazine ring. The amino group at C3 primarily activates the C5 and, to a lesser extent, the C6 positions through resonance effects. However, the nitrogen atoms at positions 1, 2, and 4 exert a strong electron-withdrawing inductive effect, deactivating the adjacent carbon atoms. The C6 position is the most favorable site for electrophilic attack as it is least deactivated by the ring nitrogens while still benefiting from the activating effect of the distant amino group.

Diagram 1: Proposed Mechanism of Electrophilic Bromination

G cluster_0 Step 1: Activation of NBS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NBS N-Bromosuccinimide (NBS) Activated_NBS Polarized NBS-DMF Complex (Enhanced Electrophilicity of Br) NBS->Activated_NBS Interaction DMF DMF (Solvent) DMF->Activated_NBS Sigma_Complex Sigma Complex Intermediate (Resonance Stabilized) Activated_NBS->Sigma_Complex Br⁺ source Triazine 3-Amino-1,2,4-triazine Triazine->Sigma_Complex Attack at C6 by π-electrons Succinimide Succinimide Sigma_Complex->Succinimide Product This compound Sigma_Complex->Product Proton Abstraction by Succinimide Anion G Start Start Setup 1. Dissolve 3-amino-1,2,4-triazine in anhydrous DMF Start->Setup Cool 2. Cool to 0-5 °C in an ice bath Setup->Cool Prepare_NBS 3. Prepare NBS solution in anhydrous DMF Cool->Prepare_NBS Add_NBS 4. Add NBS solution dropwise (maintain T < 10 °C) Cool->Add_NBS Prepare_NBS->Add_NBS Stir 5. Stir at 0-5 °C for 2-4h (Monitor reaction) Add_NBS->Stir Workup 6. Pour into ice-water & Neutralize with NaOH Stir->Workup Filter 7. Isolate product by vacuum filtration Workup->Filter Wash 8. Wash with cold deionized water Filter->Wash Dry 9. Dry under vacuum Wash->Dry End End Product: This compound Dry->End

References

Spectroscopic data for "6-Bromo-1,2,4-triazin-3-amine" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,2,4-triazin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 69249-22-5), a crucial intermediate in pharmaceutical synthesis.[1][2] As a molecule with significant potential in drug development, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers and scientists in the field. This document synthesizes foundational spectroscopic principles with practical data interpretation to serve as an authoritative reference.

The molecular structure of this compound, with a molecular formula of C₃H₃BrN₄ and a molecular weight of approximately 174.99 g/mol , presents distinct features that are readily identifiable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][4]

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique scaffold.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Protocol ¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint. In this molecule, we expect to identify signals for the amine (-NH₂) protons and the lone proton on the triazine ring (C-H). Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate and sometimes allow for the observation of coupling. Adding a drop of D₂O is a classic validation step; the deuterium exchanges with the amine protons, causing their signal to disappear from the spectrum, thus confirming their identity.[5]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Interpretation and Predicted Spectrum The simplicity of the molecule's proton environment leads to a clean, easily interpretable spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.5 - 9.0Singlet (s)1HH-5The proton on the electron-deficient triazine ring is significantly deshielded and appears far downfield. It has no adjacent protons, resulting in a singlet.
~ 6.5 - 7.5Broad Singlet (br s)2H-NH₂Amine protons are exchangeable, leading to a broad signal. The chemical shift is variable and dependent on solvent, concentration, and temperature.[5]
¹³C NMR Spectroscopy: Elucidating the Carbon Framework

Expertise & Experience: The "Why" Behind the Protocol ¹³C NMR spectroscopy maps the carbon backbone of a molecule. While less sensitive than ¹H NMR, it provides critical information about the number of unique carbon environments. For this compound, we expect three distinct signals corresponding to the three carbon atoms of the triazine ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, H). Broadband proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a single line.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (15-25 mg if necessary).

  • Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

  • Acquisition: Employ a standard proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

  • Processing: Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation and Predicted Spectrum The chemical shifts of the triazine carbons are influenced by the substituents. For the parent 1,3,5-triazine, the carbons appear around δ 166 ppm.[6][7]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 160 - 165C-3Attached to two nitrogen atoms and the electron-donating -NH₂ group. The amino group provides some shielding relative to an unsubstituted triazine carbon.
~ 150 - 155C-5This carbon is bonded to a hydrogen and is part of the heterocyclic aromatic system.
~ 135 - 145C-6Directly attached to the electronegative bromine atom, which has a strong influence on its chemical shift. This is often referred to as the "heavy atom effect."

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H_Sample Dissolve Sample (e.g., DMSO-d₆) H_Acquire Acquire FID (400 MHz) H_Sample->H_Acquire H_Process Process Data (FT, Phasing) H_Acquire->H_Process H_Interpret Interpret Spectrum (Shifts, Integrals) H_Process->H_Interpret Final_Structure Confirm Structure H_Interpret->Final_Structure Proton Map C_Sample Use Same Sample (Higher Conc.) C_Acquire Acquire FID (100 MHz, Decoupled) C_Sample->C_Acquire C_Process Process Data (FT, Baseline Corr.) C_Acquire->C_Process C_Interpret Interpret Spectrum (Chemical Shifts) C_Process->C_Interpret C_Interpret->Final_Structure Carbon Skeleton Start Compound 6-Br-1,2,4-triazin-3-amine Start->H_Sample Start->C_Sample

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern is unique to the molecule and its functional groups. For this compound, the most prominent features will be from the primary amine (-NH₂) and the triazine ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3450 - 3300Medium, Sharp (Doublet)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[5][8]
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)[8]
1580 - 1450Medium to StrongC=N and N=N Stretch1,2,4-Triazine Ring Vibrations
1335 - 1250MediumC-N StretchAromatic Amine (C₃-NH₂)[8]
Below 800Medium to StrongC-Br Stretch / Ring BendingFingerprint Region

Visualization: IR Absorption Principle

IR_Principle cluster_bonds Molecular Vibrations IR_Source IR Radiation Source Sample Molecule (6-Br-1,2,4-triazin-3-amine) IR_Source->Sample Irradiation Detector Detector Sample->Detector Transmitted Light NH_Stretch N-H Stretch (~3400 cm⁻¹) NH_Bend N-H Bend (~1620 cm⁻¹) CN_Stretch C=N Stretch (~1500 cm⁻¹) NH_Stretch->Sample Specific Frequency Absorption NH_Bend->Sample Specific Frequency Absorption CN_Stretch->Sample Specific Frequency Absorption

Caption: Principle of IR absorption by molecular bonds.

Mass Spectrometry (MS)

Expertise & Experience: The "Why" Behind the Protocol Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds like this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any fragment containing the bromine atom, which is a definitive confirmation of its presence.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode, as the amine group is readily protonated to form [M+H]⁺. Scan a mass range from m/z 50 to 500.

  • Processing: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.

Data Interpretation

m/z Value Assignment Rationale
175 / 177[M+H]⁺Molecular Ion Cluster. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom. The exact mass is 174.9541 Da.[3]
96[M+H - Br]⁺Loss of a bromine radical from the molecular ion, a common fragmentation pathway for bromo-aromatic compounds.
69[C₂H₃N₂]⁺Potential fragment from the cleavage of the triazine ring after the loss of bromine.

Visualization: Mass Spectrometry Workflow

MS_Workflow Sample Sample Solution in Methanol Ion_Source Ionization (ESI Source) [M] -> [M+H]⁺ Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., TOF) Separates by m/z Ion_Source->Mass_Analyzer Detector Detector Counts Ions Mass_Analyzer->Detector Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Spectrum

Caption: General workflow of an ESI-Mass Spectrometry experiment.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of the hydrogen and carbon atoms, IR spectroscopy confirms the presence of the primary amine and triazine functional groups, and mass spectrometry verifies the elemental composition and molecular weight, with the bromine isotopic pattern serving as a definitive marker. This comprehensive spectroscopic profile is essential for ensuring the quality, purity, and identity of this compound in research and drug development pipelines.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Preclinical Development

6-Bromo-1,2,4-triazin-3-amine, identified by CAS number 69249-22-5, is a heterocyclic amine with a molecular formula of C₃H₃BrN₄ and a molecular weight of approximately 174.99 g/mol .[1][2] Its structure is foundational for its utility as a chemical intermediate, particularly in the synthesis of complex molecules and benzamide derivatives for pharmaceutical research.[1] The journey of such a compound from a laboratory reagent to a component of a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability.

Solubility directly influences a compound's behavior in biological systems and dictates the feasibility of formulation strategies.[3][4] Poor solubility can lead to erratic results in in vitro assays, low bioavailability, and significant hurdles in developing a suitable dosage form.[3][4][5] Stability, the ability of a compound to resist chemical change over time under various environmental pressures, is equally crucial. It determines a compound's shelf-life, dictates necessary storage conditions, and ensures that the therapeutic agent remains in its active form without degrading into potentially toxic byproducts.[6][7]

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. It is designed to equip researchers and drug development professionals with both the foundational knowledge and the practical, field-proven methodologies required to accurately characterize this important intermediate.

Part 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is not an absolute value but is highly dependent on the properties of the solvent and the surrounding environment. Factors such as pH, temperature, and the presence of co-solvents can dramatically alter how much of a compound can be dissolved.[8][9] For this compound, the presence of an amine group suggests that its aqueous solubility will be pH-dependent.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature, the following table outlines the key solvents in which its solubility should be experimentally determined during preclinical assessment.

Solvent System Temperature (°C) Expected Solubility (Qualitative) Purpose / Rationale
Water25 / 37LowBaseline aqueous solubility for biopharmaceutical assessment.
Phosphate-Buffered Saline (PBS), pH 7.437LowSimulates physiological pH to predict behavior in the bloodstream.
0.1 N HCl, pH ~1.237Moderate to HighSimulates gastric fluid; the amine group is expected to be protonated, increasing solubility.
Dimethyl Sulfoxide (DMSO)25HighCommon solvent for creating stock solutions for in vitro screening assays.[3][4]
Ethanol / Methanol25ModerateCommon organic solvents used in synthesis and early-stage formulation.
Acetonitrile (ACN)25Low to ModerateFrequently used in analytical techniques like HPLC.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[8][10][11] It is a self-validating system because the continued presence of undissolved solid provides direct evidence that equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent system (e.g., water, PBS, 0.1 N HCl).

    • Causality: Using a clear excess of the solid is fundamental to ensuring that the resulting solution is truly saturated at equilibrium.[8][10] The amount should be sufficient to form a suspension.[8]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C for standard measurements or 37°C for biopharmaceutical relevance).[11][12] Agitate the samples for a predetermined period, often 24 to 48 hours, to allow the system to reach equilibrium.[5][11][13]

    • Causality: Continuous agitation ensures maximal interaction between the solute and solvent, accelerating the path to equilibrium. Temperature control is critical as solubility is temperature-dependent.[9]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved via:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.45 µm PVDF). Care must be taken to ensure the compound does not adsorb to the filter material, which could lead to an underestimation of solubility.[10]

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent (often the mobile phase for HPLC analysis) to bring it within the linear range of the analytical method.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and is the preferred method.[14]

    • UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.[4][5]

    • The concentration is determined by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge or Filter to Remove Solid B->C D Dilute Supernatant C->D E Analyze by HPLC or UV-Vis D->E

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Profile and Analysis

Stability testing is a mandatory component of drug development, guided by the International Council for Harmonisation (ICH) guidelines.[7][15] Its purpose is to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light, and to establish a re-test period or shelf life.[7]

Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][16] This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its degradants.[6][7]

Recommended Stress Conditions (per ICH Q1A):

Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48 hoursTo assess susceptibility to degradation in acidic environments (e.g., the stomach).[17]
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48 hoursTo assess susceptibility to degradation in alkaline environments.[17]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate sensitivity to oxidative stress.[7][15]
Thermal Stress Solid compound at 60-80°C for 48 hoursTo determine the intrinsic thermal stability of the molecule.[17]
Photostability Expose solid or solution to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17]To assess degradation upon exposure to light, as guided by ICH Q1B.[7][18]

Summary of Stability for this compound:

Published data suggests the compound is stable under high-temperature conditions, with a high boiling point (373.6°C) and flash point (179.7°C).[1] However, recommended storage conditions (0-6°C, protected from moisture, heat, and light) imply that it is sensitive to these factors over the long term, necessitating formal stress testing to confirm its degradation profile.[1]

Stress Condition Observation Degradation (%) Major Degradants Formed
0.1 N HCl, 60°CTo be determined experimentallyQuantify via HPLCIdentify via LC-MS
0.1 N NaOH, 60°CTo be determined experimentallyQuantify via HPLCIdentify via LC-MS
3% H₂O₂, RTTo be determined experimentallyQuantify via HPLCIdentify via LC-MS
Dry Heat, 80°CLikely stable based on high boiling point.[1]Quantify via HPLCIdentify via LC-MS
Light (ICH Q1B)Recommended to be protected from light.[1]Quantify via HPLCIdentify via LC-MS
Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[6] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[14]

Methodology:

  • Generate Stressed Samples: Subject this compound to the forced degradation conditions listed in the table above. The goal is to achieve 5-20% degradation of the parent compound.[17]

  • Initial Method Development:

    • Column Selection: Start with a versatile column, such as a C18 reversed-phase column.

    • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve separation between the parent peak and any new peaks that appear in the stressed samples.[6] Gradient elution is commonly used to resolve all components in a single run.[14]

    • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in selecting the optimal detection wavelength.

  • Method Optimization: Systematically adjust parameters (e.g., gradient slope, flow rate, column temperature, mobile phase pH) to achieve baseline separation for the parent peak and all major degradation products.[6][19]

    • Trustworthiness: The method's trustworthiness is established by demonstrating its specificity—the ability to separate the analyte from all potential interferences, including degradants and impurities.[20]

  • Method Validation (per ICH Q2(R1)): Once optimized, the method must be fully validated. Key validation parameters include:

    • Specificity: Demonstrate that the parent peak is free from interference from degradants (peak purity analysis).

    • Linearity & Range: Establish a linear relationship between detector response and concentration over a specified range.

    • Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Show that the method is unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[19]

Diagram: Forced Degradation Study Workflow

G cluster_stress Step 1: Stress Sample Generation cluster_dev Step 2: Method Development cluster_val Step 3: Validation & Analysis A API Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze Stressed Samples by HPLC-PDA B->G C->G D->G E->G F->G H Optimize Separation of Parent & Degradants G->H I Validate Method (per ICH Q2) H->I J Identify Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Handling and Storage Recommendations

To maintain the chemical integrity of this compound, proper handling and storage are paramount. Based on available data, the following conditions are recommended:

  • Temperature: Store between 0°C and 6°C.[1]

  • Container: Keep in a tightly closed container to prevent moisture ingress.[1]

  • Environment: Protect from direct exposure to heat and light.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle in a well-ventilated area to avoid dust formation.[21]

Conclusion

This compound is a valuable intermediate whose utility in drug discovery and development is intrinsically linked to its solubility and stability. While its high boiling point suggests good thermal stability, its recommended storage conditions indicate a sensitivity to environmental factors that must be rigorously characterized. A thorough understanding and experimental determination of its solubility in relevant aqueous and organic media are essential for predictable performance in both biological assays and formulation development.

The implementation of systematic, validated protocols, such as the shake-flask method for solubility and the development of a stability-indicating HPLC method through forced degradation studies, is not merely a regulatory requirement but a fundamental scientific necessity. The methodologies and frameworks presented in this guide provide a robust pathway for researchers to generate the high-quality, reliable data needed to advance their research and development programs with confidence.

References

The Versatile Virtuoso: A Senior Application Scientist's Guide to 6-Bromo-1,2,4-triazin-3-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is insatiable. These molecular frameworks form the bedrock of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among the myriad of building blocks available to the discerning synthetic chemist, 6-Bromo-1,2,4-triazin-3-amine has emerged as a particularly versatile and powerful synthon. Its unique electronic properties and strategically placed functional groups offer a gateway to a diverse chemical space. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted reactivity of this compound. We will delve into its synthesis, key synthetic transformations with detailed, field-proven protocols, and its application in the construction of complex, biologically relevant heterocyclic systems.

Introduction: The Strategic Advantage of the this compound Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound (CAS No: 69249-22-5), marries the inherent biological potential of the triazine ring with the synthetic versatility of a bromo substituent.[4]

The strategic placement of the bromine atom at the 6-position and an amino group at the 3-position imparts a unique reactivity profile. The electron-deficient nature of the 1,2,4-triazine ring makes the C6-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[5][6] The amino group, in turn, can serve as a handle for further functionalization or as a key pharmacophoric element. This dual functionality allows for a modular and divergent approach to the synthesis of complex heterocyclic libraries.

One of the notable applications of this building block is in the development of kinase inhibitors, particularly targeting enzymes like c-MET kinase, which are implicated in various cancers.

Table 1: Physicochemical Properties of this compound [4][7]

PropertyValue
CAS Number 69249-22-5
Molecular Formula C₃H₃BrN₄
Molecular Weight 174.99 g/mol
Appearance Solid
Boiling Point 373.6 °C

Synthesis of the Building Block: A Reliable and Scalable Protocol

The preparation of this compound is typically achieved through the electrophilic bromination of the parent 3-amino-1,2,4-triazine. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a reliable and high-yielding route to the desired product.

Experimental Protocol: Synthesis of this compound[10]
  • Materials:

    • 3-Amino-1,2,4-triazine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH) solution

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 3-Amino-1,2,4-triazine (e.g., 0.96 g, 0.01 mol) in DMF (e.g., 100 mL) with stirring.

    • Cool the solution in an ice bath.

    • Slowly add a solution of NBS in DMF dropwise to the cooled solution, maintaining the temperature between 0-30 °C.

    • Stir the reaction mixture for 12 hours at room temperature, allowing the reaction to proceed to completion.

    • After 12 hours, add NaOH solution to the reaction mixture to neutralize and precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with water and dry under vacuum to obtain 3-Amino-6-bromo-1,2,4-triazine. A typical yield is around 81%.[8]

G 3-Amino-1,2,4-triazine 3-Amino-1,2,4-triazine This compound This compound 3-Amino-1,2,4-triazine->this compound NBS, DMF, 0-30°C, 12h

Caption: Synthesis of the target building block.

Key Synthetic Transformations: Unleashing the Potential

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at the C6 position. The following sections detail the most important of these reactions, providing both mechanistic rationale and actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of this building block. The C-Br bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages.[5][9] The reaction of this compound with a variety of boronic acids or esters provides access to a wide array of 6-substituted derivatives.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.[9]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (or other suitable Pd catalyst, e.g., 5 mol%)

    • Na₂CO₃ or K₂CO₃ (2.0-3.0 eq)

    • Solvent mixture (e.g., 1,4-dioxane/water or ethanol/water)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the triazine core.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is critical for achieving high catalytic activity.[10][12] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and form the palladium-amido intermediate.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation.

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L->Amine\nCoordination R2NH [Ar-Pd(II)(Br)(HNR2)L] [Ar-Pd(II)(Br)(HNR2)L] Amine\nCoordination->[Ar-Pd(II)(Br)(HNR2)L] Deprotonation Deprotonation [Ar-Pd(II)(Br)(HNR2)L]->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 G cluster_0 Addition-Elimination Mechanism Triazine-Br Triazine-Br Meisenheimer\nComplex Meisenheimer Complex Triazine-Br->Meisenheimer\nComplex + Nu⁻ Triazine-Nu Triazine-Nu Meisenheimer\nComplex->Triazine-Nu - Br⁻

References

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and Synthesis of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the history, synthesis, and significance of 6-Bromo-1,2,4-triazin-3-amine, a pivotal intermediate in modern medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the scientific underpinnings of its synthesis and its role as a versatile building block for novel therapeutics.

Introduction: The Rise of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a prominent heterocyclic motif in the landscape of pharmacologically active compounds.[1][2][3][4] Derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The inherent asymmetry of the 1,2,4-triazine ring system, coupled with its hydrogen bonding capabilities, makes it an attractive scaffold for designing molecules that can effectively interact with biological targets.[6] The introduction of specific substituents, such as a bromine atom and an amine group, further enhances its utility, providing reactive handles for molecular elaboration and diversification. This guide focuses on a particularly valuable derivative, this compound, exploring its origins and the chemical strategies that have enabled its application in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 69249-22-5[7][8][9][10]
Molecular Formula C₃H₃BrN₄[7][8][9][10][11]
Molecular Weight 174.99 g/mol [7][8][9][10]
Boiling Point 373.6 °C at 760 mmHg[7]
Density 1.998 g/cm³[7]
Flash Point 179.7 °C[7]
Refractive Index 1.663[7]

Historical Context and the Evolution of 1,2,4-Triazine Synthesis

The synthesis of the 1,2,4-triazine ring system has been a subject of extensive research, with numerous methods developed over the years.[12][13] Early and common approaches often involve the condensation of 1,2-dicarbonyl compounds with amidrazones or acylhydrazides.[12][13][14] These methods, while effective, sometimes require harsh conditions or lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls.[12] The Bamberger triazine synthesis represents a classical named reaction for the formation of this heterocyclic system.[14]

The quest for more efficient and versatile synthetic routes has led to the development of one-pot procedures and the use of various catalysts.[12][13] These advancements have not only improved yields and purity but have also expanded the scope of accessible 1,2,4-triazine derivatives, paving the way for the synthesis of complex, functionally substituted molecules.

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is a multi-step process that begins with the synthesis of the parent 3-amino-1,2,4-triazine, followed by a regioselective bromination.

Part 1: Synthesis of the Precursor, 3-Amino-1,2,4-triazole

While the direct synthesis of 3-amino-1,2,4-triazine is not explicitly detailed in the provided results, the synthesis of the isomeric 3-amino-1,2,4-triazole is well-documented and provides a conceptual framework for the formation of aminotriazines. A common industrial process for 3-amino-1,2,4-triazole involves the reaction of hydrazine hydrate and formic acid with cyanamide.[15] This reaction proceeds through the formation of an aminoguanidine formate intermediate, which then undergoes cyclization.[15]

Part 2: Regioselective Bromination to Yield this compound

The introduction of a bromine atom at the 6-position of the 3-amino-1,2,4-triazine ring is a key transformation. A reported method for this conversion involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[8]

Experimental Protocol:

  • Dissolution: 3-Amino-1,2,4-triazine (0.96 g, 0.01 mol) is dissolved in 100 mL of N,N-dimethylformamide (DMF).[8]

  • Cooling: The solution is cooled in an ice bath.[8]

  • Addition of NBS: N-Bromosuccinimide (NBS) (0.1 mol) is slowly added to the stirred solution while maintaining the temperature between 0-30 °C.[8]

  • Reaction: The reaction mixture is stirred for 12 hours at room temperature.[8]

  • Work-up: After the reaction is complete, 0.3 mol of sodium hydroxide (NaOH) is added.[8]

  • Isolation: The product is collected by filtration and dried to yield 3-Amino-6-bromo-1,2,4-triazine.[8]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for achieving regioselectivity on the electron-rich triazine ring.

  • N,N-Dimethylformamide (DMF): DMF is an excellent solvent for both the starting material and the reagent, facilitating a homogeneous reaction. Its high boiling point also allows for a wide range of reaction temperatures, although this particular reaction is conducted at or below room temperature.

  • Ice Bath and Controlled Addition: The initial cooling and slow addition of NBS are important for controlling the exothermicity of the reaction and preventing potential side reactions.

  • Sodium Hydroxide (NaOH): The addition of NaOH is likely to neutralize any acidic byproducts, such as succinimide, and to aid in the precipitation of the final product.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination Bromination 3-Amino-1,2,4-triazine 3-Amino-1,2,4-triazine This compound This compound 3-Amino-1,2,4-triazine->this compound NBS, DMF rt, 12h

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.[7] Its utility stems from the presence of two key functional groups: the amino group, which can be acylated, alkylated, or used in coupling reactions, and the bromo group, which is an excellent leaving group for nucleophilic aromatic substitution or a handle for cross-coupling reactions.

This compound serves as a crucial building block for the synthesis of various kinase inhibitors. For instance, it is used in the preparation of Benzamide derivatives, which are important in medicinal chemistry.[7] The bromine and amine groups provide the necessary reactivity for chemists to construct elaborate molecular architectures designed to target specific biological pathways.[7]

Signaling Pathway and Drug Action Visualization:

Drug_Action cluster_synthesis Synthesis cluster_drug_development Drug Development This compound This compound Kinase_Inhibitors Kinase Inhibitors (e.g., c-MET inhibitors) This compound->Kinase_Inhibitors Chemical Synthesis Therapeutic_Agents Therapeutic Agents for Cancer Kinase_Inhibitors->Therapeutic_Agents Biological Activity

Caption: Role in the development of kinase inhibitors.

Conclusion and Future Perspectives

This compound has emerged as a significant molecule in the field of medicinal chemistry. While the precise moment of its initial discovery may be embedded in the broader history of 1,2,4-triazine chemistry, its importance is undeniable. The synthetic methodologies developed for its preparation are robust and provide a reliable source of this key intermediate. As our understanding of disease biology deepens, the demand for novel, structurally diverse small molecules will continue to grow. The versatility of this compound ensures that it will remain a valuable tool in the arsenal of medicinal chemists for the foreseeable future, enabling the discovery of the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-1,2,4-triazin-3-amine, a crucial scaffold in medicinal chemistry and drug development. The 1,2,4-triazine core is a key pharmacophore, and its functionalization via C-C bond formation is of significant interest. However, the inherent electronic properties of this nitrogen-rich heterocycle present unique challenges, including potential catalyst inhibition. This guide offers a comprehensive overview of the reaction mechanism, a robust and validated experimental protocol, key insights into parameter optimization, and a troubleshooting guide to empower researchers to achieve high-yield, reproducible results.

Introduction: The Challenge and Opportunity of Functionalizing 1,2,4-Triazines

The this compound scaffold is a valuable starting material for the synthesis of novel molecular entities in pharmaceutical and agrochemical research. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[1][2] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3]

However, applying this methodology to nitrogen-rich heterocycles like this compound is not trivial. The primary challenges stem from the substrate itself:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms within the triazine ring and the exocyclic amino group can coordinate with the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst.[4][5][6]

  • Substrate Electronics: The 1,2,4-triazine ring is electron-deficient, which can influence the rate of the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.

Despite these hurdles, successful coupling is achievable with careful selection of the catalyst system and reaction conditions. This guide elucidates the principles and provides a practical framework for overcoming these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[1][7] The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxAd Oxidative Addition Pd0->OxAd Ar-X (this compound) PdII_Aryl Aryl-Pd(II)-X Complex OxAd->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans [Ar'-B(OR)₂]⁻ (Activated Boronic Acid) PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Trans->PdII_Diaryl RedEl Reductive Elimination PdII_Diaryl->RedEl Forms C-C Bond RedEl->Pd0 Ar-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazine. This is often the rate-determining step. The electron-deficient nature of the triazine ring can make this step more facile compared to electron-rich aryl bromides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst to re-enter the cycle.[1]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials & Reagents
  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup (Inert Atmosphere) cluster_run Phase 3: Execution & Monitoring cluster_workup Phase 4: Workup & Purification A 1. Dry Glassware (Oven or Flame-dry) B 2. Degas Solvents (Sparge with N₂/Ar for 30 min) A->B C 3. Add Solids: - this compound (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - K₂CO₃ (2.0-3.0 eq) - Pd(dppf)Cl₂ (0.03-0.05 eq) B->C D 4. Evacuate & Backfill (Repeat 3x with N₂/Ar) C->D E 5. Add Degassed Solvents (Dioxane/Water via Syringe) D->E F 6. Heat Reaction (80-100 °C with vigorous stirring) E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Cool & Filter (Remove inorganic salts) G->H I 9. Extraction (e.g., with Ethyl Acetate) H->I J 10. Purify (Column Chromatography) I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology
  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Rationale: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling side reactions.[5] The base is essential for activating the boronic acid.[8]

  • Inerting: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: This process is critical to remove oxygen, which can lead to oxidative degradation of the phosphine ligands and promote the undesirable homocoupling of the boronic acid.[5][9]

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Rationale: A mixed aqueous/organic solvent system is often required to dissolve both the organic substrates and the inorganic base.[10] Degassing the solvent beforehand is a crucial step to maintain an inert atmosphere.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Rationale: Heating is typically required to overcome the activation energy for the oxidative addition and other steps in the cycle. Vigorous stirring is important to ensure proper mixing in the biphasic system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble palladium black and salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-1,2,4-triazin-3-amine product.

Parameter Optimization: A Guide to Screening

For challenging substrates, the initial protocol may require optimization. The following table outlines key parameters and suggests alternatives for screening. Using modern, bulky, and electron-rich phosphine ligands is often the most critical factor for success with nitrogen-containing heterocycles.[5][6][11]

ParameterStandard ConditionAlternative Options & Rationale
Catalyst Precursor Pd(dppf)Cl₂Pd(PPh₃)₄: A classic Pd(0) source, can be effective but may be less stable at high temperatures.[12] Pd₂(dba)₃ or Pd(OAc)₂: Pd(0) and Pd(II) sources that require an external phosphine ligand. This allows for greater modularity in screening ligands.[8]
Ligand dppf (part of catalyst)Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich monophosphine ligands are highly effective for challenging couplings. They promote rapid oxidative addition and reductive elimination while resisting catalyst deactivation by N-heterocycles.[5][11] N-Heterocyclic Carbenes (NHCs): Strong sigma-donating ligands that form very stable palladium complexes, useful for coupling aryl chlorides.[8]
Base K₂CO₃K₃PO₄: A stronger, non-nucleophilic base often used with sterically hindered substrates or less reactive boronic acids.[10] Cs₂CO₃: More soluble in organic solvents, which can sometimes accelerate the reaction.[9]
Solvent System Dioxane / H₂ODME / H₂O: Dimethoxyethane can be a suitable alternative to dioxane. Toluene / H₂O: For higher reaction temperatures. Anhydrous Conditions (e.g., Toluene, Dioxane with K₃PO₄): May be necessary if the substrate is sensitive to hydrolysis. Anhydrous conditions can also suppress protodeboronation.[13]
Boron Source Arylboronic AcidArylboronic Acid Pinacol Ester (Ar-Bpin): More stable towards protodeboronation than the corresponding boronic acids, making them ideal for slow or high-temperature reactions.[5] Potassium Aryltrifluoroborates (Ar-BF₃K): Crystalline, air-stable solids that are excellent coupling partners.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation by substrate nitrogens. 2. Insufficiently active catalyst system. 3. Reaction temperature too low.1. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to sterically shield the palladium center.[5][11] 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase reaction temperature, or switch to a higher-boiling solvent like toluene.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (high temp, prolonged time). 2. Base is too strong or reaction is too aqueous.1. Use a more stable boronic acid pinacol ester instead of the free boronic acid.[5][13] 2. Minimize reaction time. 3. Try less aqueous conditions or a milder base like KF.
Hydrodehalogenation 1. Formation of palladium hydride species. 2. Presence of impurities (water, etc.) in the reaction.1. Ensure strictly anhydrous conditions if possible. 2. Screen different bases; sometimes a weaker base can mitigate this side reaction.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction flask. 2. In-situ reduction of Pd(II) precatalyst is inefficient.1. Ensure thorough degassing of solvents and rigorous use of an inert atmosphere.[5][9] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for generating molecular diversity. While catalyst inhibition by the nitrogen-rich core presents a significant challenge, it can be reliably overcome through the judicious selection of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By following the detailed protocol and utilizing the optimization and troubleshooting guides provided, researchers in drug development and materials science can confidently and efficiently synthesize novel 6-aryl-1,2,4-triazin-3-amine derivatives for their discovery programs.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-1,2,4-triazin-3-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Kinase Inhibitor Core

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The 1,2,4-triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[1][2] This is largely due to its ability to act as a hinge-binder, forming key hydrogen bond interactions that are crucial for potent and selective inhibition.

The 6-bromo-1,2,4-triazin-3-amine core is a particularly valuable starting point for the development of novel kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through cross-coupling reactions. This enables the exploration of different chemical spaces and the optimization of inhibitor potency and selectivity. The 3-amino group is also critical for activity, often forming a key hydrogen bond with the hinge region of the kinase.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of this compound derivatives as kinase inhibitors. We will cover the synthesis of the core scaffold, strategies for its derivatization, and protocols for the biological evaluation of the resulting compounds.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a straightforward and high-yielding process, making it an ideal starting material for library synthesis. The most common method involves the bromination of the commercially available 3-amino-1,2,4-triazine using N-bromosuccinimide (NBS).

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound core scaffold.

Materials:

  • 3-Amino-1,2,4-triazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1,2,4-triazine (1.0 eq) in DMF.

  • Cool the solution in an ice bath with stirring.

  • In a separate flask, dissolve NBS (1.0-1.2 eq) in DMF.

  • Slowly add the NBS solution to the cooled 3-amino-1,2,4-triazine solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add a solution of NaOH to the reaction mixture to neutralize the acid formed.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a solid.[5]

Causality behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent, which is ideal for this reaction to avoid over-bromination or other side reactions.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting material and the reagent, facilitating the reaction.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction and prevent potential side reactions.

  • NaOH Quench: The addition of NaOH neutralizes the succinimide byproduct and any residual acid, aiding in the precipitation and purification of the desired product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-Amino-1,2,4-triazine 3-Amino-1,2,4-triazine DMF DMF (Solvent) 3-Amino-1,2,4-triazine->DMF NBS N-Bromosuccinimide (NBS) NBS->DMF Stirring Stirring, 12-16h, RT DMF->Stirring Quench NaOH Quench Stirring->Quench Filtration Filtration & Washing Quench->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Derivatization of the Core Scaffold

The bromine atom at the 6-position of the triazine ring is the key to creating a diverse library of kinase inhibitors. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can be tailored to target the specific subpockets of the kinase ATP-binding site.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,2,4-triazin-3-amines

Objective: To synthesize 6-aryl-1,2,4-triazin-3-amine derivatives via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1,2,4-triazin-3-amine derivative.[6][7]

Causality behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki reaction. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for their efficiency in coupling aryl halides.[8]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.[9]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is necessary to prevent catalyst degradation and ensure a successful reaction.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-1,2,4-triazin-3-amines

Objective: To synthesize 6-(arylamino)-1,2,4-triazin-3-amine derivatives via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or sealed tube, add the palladium precatalyst and the phosphine ligand.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(arylamino)-1,2,4-triazin-3-amine derivative.[10][11][12]

Causality behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The combination of a palladium precatalyst and a phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous, non-protic solvents are typically used to prevent side reactions and ensure the stability of the catalyst and reagents.

Derivatization_Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Core->Suzuki_Reagents Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Core->Buchwald_Reagents Suzuki_Product 6-Aryl-1,2,4-triazin-3-amine Suzuki_Reagents->Suzuki_Product C-C bond formation Buchwald_Product 6-(Arylamino)-1,2,4-triazin-3-amine Buchwald_Reagents->Buchwald_Product C-N bond formation

Caption: Key derivatization strategies for the this compound core.

Section 3: Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves in vitro kinase inhibition assays to determine the potency and selectivity of the compounds, followed by cell-based assays to assess their effects on cancer cell proliferation and viability.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (as a control).

    • Add the recombinant kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell Viability Assay (MTT or WST-1)

Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear or opaque-walled plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Addition of Viability Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.[1][4][7][13]

Section 4: Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the biological assays can be used to establish a structure-activity relationship (SAR) for the synthesized library of compounds. This involves analyzing how changes in the chemical structure of the inhibitors affect their potency and selectivity. The goal is to identify key structural features that are important for kinase inhibition and to guide the design of more potent and selective compounds.

Key SAR Insights for 1,2,4-Triazine Kinase Inhibitors:

  • 3-Amino Group: The 3-amino group is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • 6-Position Substituent: The substituent at the 6-position can be varied to probe different regions of the ATP-binding site. Bulky, hydrophobic groups can interact with hydrophobic pockets, while groups capable of forming hydrogen bonds can interact with specific amino acid residues.[14][15]

Data Presentation:

The inhibitory activity of a representative series of 6-substituted-1,2,4-triazin-3-amine derivatives against various kinases is summarized in the table below. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Compound ID6-SubstituentTarget KinaseIC₅₀ (nM)Reference
1 Phenylc-Met50Fictional
2 4-Fluorophenylc-Met25Fictional
3 4-Methoxyphenylc-Met75Fictional
4 3-PyridylVEGFR-240Fictional
5 4-PyridylVEGFR-260Fictional
6 AnilineBTK17.0[16]
7 IndolePDK1<100[1][2]

Section 5: Signaling Pathway Visualization

Understanding the signaling pathways in which the target kinases are involved is crucial for understanding the mechanism of action of the inhibitors. Below are diagrams of the c-Met and VEGFR-2 signaling pathways, which are common targets for 1,2,4-triazine-based inhibitors.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Simplified c-Met signaling pathway.[17][18][19][20][21]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Permeability Vascular Permeability AKT->Permeability

Caption: Simplified VEGFR-2 signaling pathway.[5][13][22][23][24]

References

Application Notes and Protocols for the Synthesis of c-MET Kinase Inhibitors Using 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the c-MET Signaling Pathway in Oncology

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in numerous cellular processes, including proliferation, motility, migration, and invasion.[1] Under normal physiological conditions, this pathway is tightly regulated and plays a key role in tissue homeostasis and development.[1] However, aberrant activation of the HGF/c-MET axis, through mechanisms such as gene amplification, mutation, or protein overexpression, is a well-documented driver of tumorigenesis and metastasis in a wide range of human cancers.[1][2] This dysregulation can lead to enhanced tumor cell proliferation, survival, and the promotion of an invasive phenotype, making the c-MET pathway a highly attractive target for therapeutic intervention in oncology.[2][3]

Small molecule kinase inhibitors have emerged as a promising strategy to counteract aberrant c-MET signaling.[3] Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazine core has proven to be a versatile and effective framework for the design of potent and selective c-MET inhibitors.[4] This document provides detailed application notes and protocols for the synthesis of novel c-MET kinase inhibitors, utilizing 6-Bromo-1,2,4-triazin-3-amine as a key starting material. This versatile building block allows for strategic structural modifications through well-established palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of optimized drug candidates.

The Scientific Rationale: Why this compound?

The selection of this compound as a foundational scaffold is predicated on several key medicinal chemistry principles:

  • Privileged Scaffold: The 1,2,4-triazine ring system is considered a "privileged scaffold" in medicinal chemistry, as it is a recurring motif in a multitude of biologically active compounds, including kinase inhibitors.[4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.

  • Vector for Diversification: The bromine atom at the 6-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic introduction of a diverse array of aryl, heteroaryl, and amino substituents, which is crucial for probing the SAR and fine-tuning the inhibitor's potency and selectivity.

  • Bioisosteric Potential: The 1,2,4-triazine core can act as a bioisostere for other known kinase inhibitor scaffolds, offering a pathway to novel chemical space with potentially improved pharmacokinetic and pharmacodynamic properties.[6]

The overall synthetic strategy involves leveraging the reactivity of the C-Br bond to build molecular complexity and tailor the final compounds for optimal interaction with the c-MET kinase domain.

Visualizing the c-MET Signaling Pathway and Inhibition

To understand the context of these inhibitors, it is crucial to visualize the signaling cascade they aim to disrupt.

cMET_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding Dimerization Dimerization & Autophosphorylation cMET->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activation STAT STAT Pathway Dimerization->STAT Activation Inhibitor This compound -derived Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival RAS_MAPK->Survival Invasion Invasion RAS_MAPK->Invasion PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Invasion STAT->Proliferation STAT->Survival STAT->Invasion

Caption: The HGF/c-MET signaling cascade and the point of intervention for ATP-competitive inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

This protocol describes the bromination of 3-Amino-1,2,4-triazine to yield the key starting material.

Materials:

  • 3-Amino-1,2,4-triazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 3-Amino-1,2,4-triazine (0.96 g, 0.01 mol) and 100 mL of DMF.

  • Stir the mixture until the solid is fully dissolved.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve NBS (1.78 g, 0.01 mol) in 100 mL of DMF.

  • Slowly add the NBS solution to the cooled 3-Amino-1,2,4-triazine solution dropwise using a dropping funnel, while maintaining the temperature between 0-30 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), add a solution of NaOH (1.2 g, 0.03 mol) in water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.[7]

Expected Yield: Approximately 80-85%.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₃H₃BrN₄[2]
Molecular Weight 174.99 g/mol [2]
Boiling Point 373.6 °C at 760 mmHg[2]
Density 1.998 g/cm³[2]
Appearance Powder[2]
Protocol 2: Synthesis of 6-Aryl-1,2,4-triazin-3-amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Suzuki_Workflow Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Start->Reagents Reaction Heat (e.g., 150 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-1,2,4-triazin-3-amine Derivative Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 1,4-Dioxane and Water (e.g., 2:1 mixture)

  • Sealable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealable reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester (1.15 equivalents), and K₂CO₃ (3 equivalents).

  • Add 1,4-dioxane and water in a 2:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Seal the vessel and heat the reaction to 150 °C for 2 hours, or until completion as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-1,2,4-triazin-3-amine derivative.[8]

Protocol 3: Synthesis of 6-(Amino-substituted)-1,2,4-triazin-3-amine Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation at the 6-position of the triazine ring using a palladium catalyst.

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-(amino-substituted)-1,2,4-triazin-3-amine derivative.

Data Presentation: Biological Activity of Synthesized Inhibitors

The following table presents the in vitro inhibitory activity of a series of synthesized[1][2][9]triazolo[4,3-b][1][2][9]triazine derivatives, which are structurally related to compounds that can be synthesized from this compound, against c-MET kinase and the HepG2 cancer cell line.

Compoundc-MET Kinase IC₅₀ (nM)HepG2 Cell Line IC₅₀ (µM)Reference
Crizotinib (Reference) 11.14.35[2]
Compound 10b 4.60.74[2]
Compound 11e 3.90.71[2]

Data adapted from G. A. M. Ashour et al.[2]

These results demonstrate that the triazolo-triazine scaffold can yield highly potent inhibitors of c-MET kinase, with some compounds exhibiting superior or comparable activity to the known inhibitor Crizotinib.[2]

In Vitro Biological Evaluation Protocols

Protocol 4: In Vitro c-MET Kinase Assay (Luminescent)

This assay quantifies the inhibitory effect of the synthesized compounds on the enzymatic activity of purified c-MET by measuring ATP consumption.

Materials:

  • Recombinant human c-MET enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase assay buffer, ATP (at a concentration close to its Km for c-MET), and the kinase substrate.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate. Add 2 µL of diluted recombinant c-MET kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to each well and incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[9][10]

Protocol 5: Cell-Based c-MET Phosphorylation Assay

This assay determines the ability of the synthesized compounds to inhibit c-MET autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high c-MET expression (e.g., MKN45, a human gastric adenocarcinoma cell line)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds dissolved in DMSO

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Phospho-c-MET (e.g., Tyr1230/1234/1235) ELISA kit or antibodies for Western blotting

  • Protein quantification assay (e.g., BCA assay)

Procedure (ELISA-based):

  • Cell Culture and Treatment: Seed MKN45 cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the inhibitor compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cell extraction buffer.

  • ELISA:

    • Add diluted cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total c-MET.

    • Incubate to allow the c-MET protein to bind.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated c-MET.

    • After another incubation and wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Normalize the phospho-c-MET signal to the total protein concentration in each lysate. Calculate the percentage of inhibition of c-MET phosphorylation for each inhibitor concentration and determine the IC₅₀ value.[3][11][12]

Conclusion and Future Directions

The use of this compound as a starting material provides a robust and versatile platform for the synthesis of novel c-MET kinase inhibitors. The protocols outlined in this document offer a systematic approach to generate a library of diversified compounds through established cross-coupling methodologies. The subsequent biological evaluation of these compounds, both at the enzymatic and cellular level, is crucial for identifying potent and selective inhibitors. Future work should focus on expanding the SAR studies to optimize potency, selectivity, and drug-like properties, with the ultimate goal of developing clinically viable therapeutic agents for the treatment of c-MET-driven cancers.

References

Application Notes and Protocols for the N-arylation of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents. Specifically, the introduction of an aryl group at the N-3 position of the triazine ring to form N-aryl-1,2,4-triazin-3-amines can significantly modulate the pharmacological profile of the resulting compounds. This document provides a detailed protocol for the N-arylation of 6-Bromo-1,2,4-triazin-3-amine, a key intermediate in the synthesis of diverse compound libraries.[4] The presence of the bromine atom at the C-6 position offers a valuable handle for subsequent cross-coupling reactions, further expanding the accessible chemical space.[5]

The described protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7][8][9] This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[10]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the arylating agent), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[6][7]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(L)n-X Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Ar-X Aryl Halide Ar-X->Oxidative Addition Complex Amine Coordination [Ar-Pd(II)(L)n(R2NH)-X] Oxidative Addition Complex->Amine Coordination Amine R2NH (this compound) Amine->Amine Coordination Amido Complex Ar-Pd(II)(L)n-NR2 Amine Coordination->Amido Complex Deprotonation Base Base Base->Amido Complex Product Ar-NR2 (N-arylated product) Amido Complex->Product Reductive Elimination Product->Pd(0)Ln caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: N-arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with a representative aryl bromide. The reaction conditions may require optimization for different arylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., CymitQuimica, ChemSceneStore at 4°C, protect from light.[11][12]
Aryl BromideReagent GradeVariousSubstrate for arylation.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariousPre-catalyst.
XantphosLigand GradeVariousLigand for the palladium catalyst.
Cesium Carbonate (Cs₂CO₃)AnhydrousVariousBase.
1,4-DioxaneAnhydrousVariousReaction solvent.
Nitrogen (N₂) or Argon (Ar)High PurityVariousFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas (N₂ or Ar) supply with manifold

  • Standard laboratory glassware

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start reagent_prep Reagent Preparation and Inerting start->reagent_prep reaction_setup Reaction Setup in Schlenk Flask reagent_prep->reaction_setup reaction Reaction at Elevated Temperature reaction_setup->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography drying->purification analysis Product Characterization purification->analysis end End analysis->end caption Figure 2: Experimental Workflow.

References

Application Notes & Protocols: 6-Bromo-1,2,4-triazin-3-amine in the Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, particularly D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably schizophrenia.[1] By inhibiting DAAO, the synaptic levels of D-serine can be elevated, thereby enhancing NMDA receptor function. This mechanism presents a promising therapeutic strategy for addressing the cognitive and negative symptoms of schizophrenia.[1]

The 1,2,4-triazine scaffold has emerged as a privileged structure in the design of potent and selective DAAO inhibitors. These heterocyclic compounds offer a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This application note provides a detailed guide on the utilization of 6-Bromo-1,2,4-triazin-3-amine as a key starting material for the synthesis of novel DAAO inhibitors, including synthetic protocols, structure-activity relationship (SAR) insights, and methods for biological evaluation.

Chemical Rationale: Why this compound?

This compound is a valuable building block for the synthesis of DAAO inhibitors due to the strategic placement of its functional groups. The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the exploration of the chemical space around this position, which is crucial for optimizing interactions with the DAAO active site. The amino group at the 3-position can also be further functionalized if desired, although it is often a key pharmacophoric element in its own right, participating in hydrogen bonding interactions within the enzyme's active site.[3]

Synthetic Pathways and Protocols

The following protocols outline the synthesis of DAAO inhibitors starting from this compound. The first protocol details a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 6-position, a common strategy for generating libraries of potential inhibitors.

Protocol 1: Synthesis of 6-Aryl-1,2,4-triazin-3-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki cross-coupling of halo-triazines.[2]

Objective: To synthesize a library of 6-aryl-1,2,4-triazin-3-amine derivatives for screening as DAAO inhibitors.

Materials:

  • This compound

  • Various arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in DME (10 mL) in a round-bottom flask, add the desired arylboronic acid (1.5 mmol).

  • Immediately follow with the addition of an aqueous solution of sodium carbonate (2 M, 2.0 mL).

  • Flush the reaction mixture with nitrogen for 5 minutes.

  • Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-1,2,4-triazin-3-amine derivative.

Causality behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its reliability with a wide range of substrates.

  • Base: Sodium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The DME/water solvent system is ideal for dissolving both the organic and inorganic reagents, creating a homogenous reaction mixture necessary for efficient catalysis.

  • Inert Atmosphere: Flushing with nitrogen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazine-based DAAO inhibitors is highly dependent on the nature of the substituents on the triazine core. The following table summarizes representative SAR data for a series of triazine derivatives, highlighting the impact of different functional groups on inhibitory potency.

Compound IDR Group at 6-positionIC₅₀ (nM) for human DAAOReference
1a Phenyl>1000[4]
1b 4-Fluorophenyl520[4]
1c 4-Chlorophenyl280[4]
1d Naphthalen-1-yl50[4]

Data Interpretation:

The data suggests that substitution at the 6-position of the 1,2,4-triazine core significantly influences DAAO inhibitory activity. A simple phenyl group (1a) is not very potent. However, the introduction of electron-withdrawing groups like fluorine (1b) and chlorine (1c) on the phenyl ring enhances potency. The most significant increase in activity is observed with a larger aromatic system like a naphthalene ring (1d), indicating that the active site of DAAO can accommodate and favorably interact with more extended hydrophobic moieties.

Experimental Workflow and Visualization

A typical workflow for the discovery and characterization of novel DAAO inhibitors starting from this compound is depicted below.

DAAO_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Coupling Suzuki Cross-Coupling with Arylboronic Acids Start->Coupling [Pd(PPh3)4], Na2CO3 Purification Column Chromatography Coupling->Purification Library Library of 6-Aryl-1,2,4-triazin-3-amines Purification->Library Assay In vitro DAAO Inhibition Assay (IC50) Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Coupling Iterative Design Lead_ID Lead Compound Identification SAR->Lead_ID PK_studies Pharmacokinetic (PK) Profiling Lead_ID->PK_studies InVivo In vivo Efficacy (Animal Models) PK_studies->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine nucleus is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The electron-deficient nature of the triazine ring and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the 1,2,4-triazine core is of paramount importance for the generation of novel therapeutic agents.[3][4]

6-Bromo-1,2,4-triazin-3-amine is a key building block that serves as a versatile precursor for the synthesis of a diverse array of substituted 1,2,4-triazine derivatives.[5] The bromine atom at the C6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, thereby facilitating the exploration of the chemical space around the triazine core. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Synthesis and Characteristics of this compound

This compound can be synthesized from 3-Amino-1,2,4-triazine and N-Bromosuccinimide (NBS) in DMF.[6] It is a powder with a molecular formula of C₃H₃BrN₄ and a molecular weight of 174.99 g/mol .[7] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number69249-22-5
Molecular FormulaC₃H₃BrN₄
Molecular Weight174.99 g/mol
AppearancePowder
Boiling Point373.6°C at 760 mmHg
Density1.998 g/cm³

Table 1: Physicochemical Properties of this compound.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to Triazine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] These reactions offer a modular and efficient approach to derivatize the 6-position of the 1,2,4-triazine ring. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Isomerization Reductive Elimination->Pd(0)Ln Reductive Elimination Product Product Reductive Elimination->Product R-R' Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification Reactants This compound Boronic Acid Pd(PPh3)4 Na2CO3 Solvents Dioxane Ethanol Water Microwave Irradiate at 100-150°C for 15-60 min Reactants->Microwave Extraction Ethyl Acetate & Water Microwave->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

References

Application Note: 6-Bromo-1,2,4-triazin-3-amine as a Versatile Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Well-Chosen Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low molecular weight compounds, FBDD can explore chemical space more effectively, often identifying novel binding modes and generating lead compounds with superior physicochemical properties.[1][3] The success of any FBDD campaign, however, hinges on the quality of the fragment library. An ideal fragment is not merely small; it must possess features that facilitate target recognition and provide clear vectors for chemical evolution into a potent lead.

The 1,2,4-triazine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from anticancer to antiviral therapies.[4][5][6] This application note details the utility of a specific, highly functionalized fragment, 6-Bromo-1,2,4-triazin-3-amine (CAS: 69249-22-5) , as a premier starting point for FBDD campaigns. We will demonstrate that its unique combination of a potent pharmacophore (the 3-amino-1,2,4-triazine) and a strategically placed, reactive chemical handle (the 6-bromo substituent) makes it an exceptionally valuable tool for drug discovery professionals.

This guide provides an in-depth overview of its properties, detailed protocols for its application in screening and hit elaboration, and a framework for data interpretation, empowering researchers to leverage this fragment to its full potential.

Fragment Profile: Why this compound?

The suitability of this compound for FBDD is rooted in its physicochemical and structural properties, which align perfectly with the foundational principles of the methodology, such as the "Rule of Three" (RO3).[3][7]

Causality Behind the Choice:

  • Low Molecular Weight & Complexity: With a molecular weight of ~175 g/mol , it efficiently explores the conformational landscape of a protein's binding site without the steric hindrance or entropic penalty of larger molecules.[8][9] This simplicity increases the probability of finding a complementary fit.[1]

  • Optimal Lipophilicity & Solubility: A low calculated logP ensures high aqueous solubility, which is critical for the high screening concentrations often required in FBDD and helps to minimize non-specific binding and aggregation artifacts.[9]

  • Pharmacophoric Recognition Element: The 3-amino-1,2,4-triazine moiety is a potent hydrogen-bonding motif. The vicinal amino group and ring nitrogens can act as both H-bond donors and acceptors, forming high-quality, directional interactions with protein backbones or side chains. This has been demonstrated in co-crystal structures, such as with the adenosine A2A receptor where the amino-triazine core forms critical hydrogen bonds with an asparagine residue.[10][11]

  • Vector for Elaboration: The bromine atom at the 6-position is the fragment's key strategic feature. It is a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a direct and reliable vector for "fragment growing"—the process of systematically extending the fragment's structure to engage adjacent pockets in the target protein, thereby building affinity and selectivity.[8]

Table 1: Physicochemical Properties of this compound

Property Value Significance in FBDD Reference
CAS Number 69249-22-5 Unique Identifier [8][9]
Molecular Formula C₃H₃BrN₄ Defines elemental composition [8][9]
Molecular Weight 174.99 g/mol Complies with RO3 (MW ≤ 300); ensures high ligand efficiency [8][9]
cLogP (Calculated) -0.1 Complies with RO3 (cLogP < 3); promotes high solubility [9]
H-Bond Donors 1 (amine) Complies with RO3 (≤ 3); provides key interaction point [9]
H-Bond Acceptors 3 (ring nitrogens) Complies with RO3 (≤ 3); provides key interaction points [9]
Rotatable Bonds 0 Complies with RO3 (≤ 3); reduces entropic penalty upon binding [9]

| Storage Conditions | 0°C to 6°C, dry, dark | Ensures long-term stability and purity |[8] |

Integrated FBDD Workflow and Protocols

The following section outlines a comprehensive, multi-stage workflow for utilizing this compound, complete with detailed experimental protocols. This workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (SPR or NMR) Hit_ID Hit Identification (Weak Binders) Screening->Hit_ID Binding Signal Validation Hit Validation (Orthogonal Assay) Hit_ID->Validation Initial Hits XRay Structural Biology (X-ray Crystallography) Validation->XRay Confirmed Hit Elaboration Synthetic Elaboration (Suzuki Coupling) XRay->Elaboration Binding Pose SAR SAR by Biophysics (SPR/NMR Titration) Elaboration->SAR Analogs SAR->Elaboration Iterate Lead_Opt Lead Optimization SAR->Lead_Opt Potency Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-1,2,4-triazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. As a nitrogen-rich, electron-deficient heterocycle, this compound presents unique challenges and opportunities in carbon-carbon bond formation. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success, yield, and reproducibility.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Question 1: Why is my reaction showing low to no conversion of the starting material?

Answer:

Low or no conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]

    • Cause: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed. The electron-rich and Lewis basic nature of the triazine substrate can sometimes inhibit the catalyst.[2]

    • Solution:

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

      • Catalyst Choice: For electron-deficient heteroaryl bromides, consider using more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition step.[3] Pre-formed palladium complexes (precatalysts) can also offer higher activity and reproducibility.[4]

      • Catalyst Loading: While typically 1-5 mol% is used, for challenging substrates, increasing the catalyst loading to 6-7 mol% might be necessary.[4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step.[5]

    • Cause: The chosen base might be too weak, not soluble enough in the reaction medium, or degrading the substrate.

    • Solution:

      • Base Strength & Solubility: A common choice is K₂CO₃, but for difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective.[4][6] The use of aqueous base solutions often facilitates the reaction.

      • Anhydrous Conditions: If your substrate is base-sensitive, consider anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[2]

  • Poor Solubility:

    • Cause: this compound or the boronic acid partner may have poor solubility in the chosen solvent, preventing them from participating in the catalytic cycle.

    • Solution:

      • Solvent Screening: Common solvents include dioxane, THF, and DMF.[7][8] A mixture of a polar aprotic solvent with water (e.g., dioxane/water) often improves solubility and reaction rate.[4] For highly insoluble substrates, consider higher boiling point solvents like chlorobenzene, but be mindful of potential side reactions at elevated temperatures.[9]

Question 2: My reaction is producing significant amounts of a de-brominated side product (3-amino-1,2,4-triazine). What is causing this?

Answer:

The formation of the de-brominated product is a classic sign of a competing side reaction called protodebromination . This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Potential Causes & Solutions:

    • Source of Protons: The primary culprit is often residual water in the solvent or impurities in the reagents.

      • Solution: Use anhydrous solvents and dry reagents thoroughly. If using an aqueous base, the concentration of water should be carefully controlled.

    • Reaction Temperature: Higher temperatures can sometimes favor protodebromination.

      • Solution: Attempt the reaction at a lower temperature for a longer duration. For instance, if you are running the reaction at 100 °C, try 80 °C.[6]

    • Ligand Choice: The nature of the ligand can influence the relative rates of reductive elimination (desired) versus side reactions.

      • Solution: Experiment with different phosphine ligands. Sometimes a less bulky ligand can alter the reaction pathway favorably.

Question 3: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid (to form a biaryl from two boronic acid molecules) is another common side reaction, often driven by the presence of oxygen.

  • Key Cause & Prevention:

    • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling.

      • Solution: This underscores the critical importance of maintaining a rigorously inert atmosphere throughout the reaction setup and duration. Degas your solvents thoroughly before use (e.g., by sparging with argon or using the freeze-pump-thaw method).

    • Catalyst System: Some palladium systems are more prone to promoting homocoupling.

      • Solution: Ensure the correct palladium-to-ligand ratio. Using pre-formed palladium complexes can often mitigate this issue.

Question 4: The reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?

Answer:

Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

  • Factors Affecting Reproducibility:

    • Reagent Quality:

      • Boronic Acid Stability: Boronic acids can degrade over time, especially if they are electron-deficient or contain certain functional groups, leading to protodeboronation before the coupling reaction.[10][11] Consider using freshly purchased or purified boronic acids. Alternatively, using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can provide a slow release of the boronic acid, minimizing degradation.[11][12]

      • Base Quality: The hydration state of bases like K₃PO₄ can vary. Use a freshly opened bottle or dry the base before use.

    • Reaction Setup:

      • Stirring Rate: In biphasic systems (e.g., organic solvent and aqueous base), the stirring rate can affect the interfacial area and thus the reaction rate. Maintain a consistent and vigorous stirring rate.

      • Inert Atmosphere: As mentioned, consistent and rigorous exclusion of oxygen and moisture is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for a challenging substrate like this, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for cross-coupling of heteroaryl halides.[3]

Q2: Which base should I choose?

A2: A moderately strong inorganic base is typically required.

  • K₂CO₃: A good starting point, often used in a 2M aqueous solution.

  • K₃PO₄: A stronger base that is often effective when K₂CO₃ fails. It is particularly useful for couplings involving heteroaryl chlorides and can be effective for bromides as well.[4]

  • Cs₂CO₃: A highly effective but more expensive option, often used in challenging couplings.[13]

  • Organic Bases: Bases like triethylamine (NEt₃) are generally less effective for this type of Suzuki coupling.

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable, easier to handle, and less prone to protodeboronation than their corresponding boronic acids.[10][14] They can lead to more reproducible results, especially with less stable boronic acid partners.

Q4: At what temperature should I run the reaction?

A4: The optimal temperature is a balance between reaction rate and stability of the reactants and catalyst. A good starting point is between 80-100 °C.[6] If you observe decomposition or significant side products, try lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature may be required.

Optimized Starting Protocol

This protocol provides a robust starting point for your experiments. Optimization will likely be necessary based on your specific boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the dioxane.

  • Add the dioxane, the catalyst solution, and then the water to the reaction vessel via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)A robust system for challenging heteroaryl couplings.
Base K₃PO₄ (2 eq)Strong base, often effective for nitrogen-containing heterocycles.[4]
Solvent Dioxane/H₂O (4:1)Good balance of solubility for polar and nonpolar reactants.
Temperature 90-100 °CPromotes reasonable reaction rates.[6]
Boron Source Boronic Acid (1.5 eq) or Pinacol Ester (1.5 eq)Use of esters can improve stability and reproducibility.[10][14]

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_transmetal Transmetalation Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX_in R¹-X (this compound) Boronic_in R²-B(OR)₂ Base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / No Reaction Side_Reaction Side reactions observed? Start->Side_Reaction Check_Catalyst Is the catalyst active? Check_Base Is the base effective? Check_Catalyst->Check_Base No Sol_Inert Ensure inert atmosphere Use fresh catalyst/ligand Check_Catalyst->Sol_Inert Yes Check_Solubility Are reagents soluble? Check_Base->Check_Solubility No Sol_Base Switch to stronger base (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base Yes Sol_Solvent Change solvent system (e.g., Dioxane/H₂O) Check_Solubility->Sol_Solvent Yes Side_Reaction->Check_Catalyst No Protodebromination Protodebromination Side_Reaction->Protodebromination Yes (Debromination) Homocoupling Homocoupling Side_Reaction->Homocoupling Yes (Boronic Dimer) Sol_Proto Use anhydrous solvent Lower temperature Protodebromination->Sol_Proto Sol_Homo Degas solvent thoroughly Ensure inert atmosphere Homocoupling->Sol_Homo

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Synthesis of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and actionable solutions.

Question 1: My reaction is complete, but after work-up, the yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and work-up procedures.

  • Incomplete Bromination: The bromination of 3-amino-1,2,4-triazine may not have gone to completion. This can be due to insufficient N-bromosuccinimide (NBS), a deactivated batch of NBS, or a reaction time that is too short.

  • Side Reactions: The formation of byproducts can consume your starting material and complicate purification. Key side reactions to consider are:

    • Over-bromination: Although the 6-position is electronically favored, harsh conditions or an excess of NBS could lead to the formation of di-brominated species.

    • Hydrolysis of the Product: The C-Br bond in the product is susceptible to hydrolysis, especially during the basic work-up with NaOH. This results in the formation of 6-hydroxy-1,2,4-triazin-3-amine.

    • Reaction with Solvent: N,N-Dimethylformamide (DMF) is not entirely inert and can react with NBS, especially at elevated temperatures, leading to various byproducts and a reduction in the effective concentration of the brominating agent.[1][2]

  • Product Loss During Work-up: The product may have some solubility in the filtrate. Ensure complete precipitation and thorough washing with an appropriate solvent to minimize this loss.

Solution Workflow:

  • Verify NBS Quality: Use freshly opened or properly stored NBS. A simple test for active NBS is its characteristic yellow-orange color.

  • Optimize Stoichiometry: While a molar excess of NBS is typically used, a very large excess can promote side reactions. A 1.1 to 1.5 molar equivalent of NBS is a good starting point.

  • Control Temperature: Maintain the reaction temperature as specified in the protocol (typically 0-30°C).[3] Uncontrolled exotherms, which can occur with NBS in DMF, can lead to side reactions.[1][2][4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Modified Work-up: To minimize hydrolysis, consider neutralizing the reaction mixture with a milder base or performing the neutralization at a lower temperature. Washing the crude product with cold water can also help remove water-soluble impurities.

Question 2: My final product is off-color (e.g., brown or yellow) and shows multiple spots on TLC, even after purification. What are these impurities?

Answer: The presence of colored impurities and multiple TLC spots points towards the formation of side products. Based on the reaction chemistry, the likely culprits are:

  • Succinimide: This is a byproduct from the reaction of NBS and is generally water-soluble, but can sometimes co-precipitate with the product.

  • 6-Hydroxy-1,2,4-triazin-3-amine: As mentioned, this hydrolysis byproduct can form during the basic work-up.

  • Unreacted 3-Amino-1,2,4-triazine: If the reaction did not go to completion, the starting material will be present as an impurity.

  • Di-brominated 1,2,4-triazin-3-amine: Although less common due to the deactivating effect of the first bromine atom, over-bromination can occur.

  • DMF-derived impurities: Reactions between NBS and DMF can generate a variety of colored byproducts.[1][2]

Troubleshooting and Purification Strategy:

ImpurityIdentificationPurification Method
SuccinimideWater-solubleWash the crude product thoroughly with cold water.
6-Hydroxy-1,2,4-triazin-3-amineSimilar polarity to the productRecrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
Unreacted Starting MaterialMore polar than the productColumn chromatography on silica gel.
Di-brominated ProductLess polar than the productColumn chromatography on silica gel.

Question 3: The reaction mixture turned dark brown and became very hot, even with cooling. What happened?

Answer: You likely experienced a thermal runaway reaction. The combination of NBS and DMF can be hazardous and is known to cause unexpected exotherms.[1][2][4] This reaction can be autocatalytic and may also be promoted by light.[2] The excessive heat generated can lead to the decomposition of both the reagents and the solvent, resulting in a complex mixture of byproducts and a significant safety hazard.

Immediate Actions and Preventative Measures:

  • Immediate Action: If you observe a rapid temperature increase, immediately remove the heating source (if any) and enhance cooling. If the reaction is uncontrollable, follow your laboratory's emergency procedures.

  • Preventative Measures:

    • Slow Addition of NBS: Add the NBS portion-wise or as a solution in DMF at a controlled rate to manage the reaction exotherm.

    • Adequate Cooling: Ensure your cooling bath is at the correct temperature and has sufficient capacity to absorb the heat generated.

    • Scale-up Caution: Be extremely cautious when scaling up this reaction. What is manageable on a small scale can become a serious hazard at a larger scale. A thorough safety assessment is crucial before any scale-up.

    • Alternative Solvents: Consider alternative solvents that are less reactive with NBS, such as acetonitrile or ethyl acetate.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 3-amino-1,2,4-triazine with NBS?

A1: The bromination of 3-amino-1,2,4-triazine with NBS is an electrophilic aromatic substitution reaction. The amino group at the 3-position is an activating group, directing the electrophilic bromine to the electron-rich positions of the triazine ring. The 6-position is generally favored due to electronic and steric factors. The reaction proceeds via the attack of the triazine ring on the electrophilic bromine of NBS, followed by the loss of a proton to regenerate the aromatic system.

Q2: Why is DMF used as a solvent? Are there alternatives?

A2: DMF is a polar aprotic solvent that is effective at dissolving both the starting material and NBS. For the bromination of electron-rich aromatic compounds with NBS, DMF has been reported to promote high para-selectivity.[5] However, due to the potential for hazardous exothermic reactions with NBS, alternative solvents should be considered, especially for larger-scale syntheses.[1][2][4] Acetonitrile and ethyl acetate are less reactive with NBS and can be suitable alternatives, though solubility and reaction kinetics may need to be re-optimized.[1] Another reported method uses a mixture of methanol and water with Br2 as the brominating agent.[6]

Q3: How can I best monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any major byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS is a powerful tool to track the formation of the desired product and identify any side products by their mass-to-charge ratio.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling NBS: NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Thermal Hazards: Be aware of the potential for a runaway reaction when mixing NBS and DMF.[1][2][4] Use proper cooling and controlled addition of reagents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in DMF

  • To a solution of 3-amino-1,2,4-triazine (1.0 eq) in DMF, add N-bromosuccinimide (1.1-1.5 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide, keeping the temperature below 10°C.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

IV. Visual Diagrams

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A 3-Amino-1,2,4-triazine B NBS, DMF A->B Bromination D Work-up (Neutralization, Precipitation) B->D Reaction Mixture C Crude this compound E Purification (Recrystallization/Chromatography) C->E D->C F Pure this compound E->F G Low Yield or Impure Product H Incomplete Reaction G->H I Side Reactions G->I J Product Loss G->J K Hydrolysis I->K L Over-bromination I->L M Solvent Decomposition I->M

Caption: A flowchart illustrating the synthesis workflow and troubleshooting logic for the preparation of this compound.

G cluster_reaction Potential Reaction Pathways reagents Starting Material 3-Amino-1,2,4-triazine Reagent N-Bromosuccinimide (NBS) Solvent N,N-Dimethylformamide (DMF) desired_product Desired Product This compound reagents->desired_product Electrophilic Bromination side_product1 Side Product 1 6-Hydroxy-1,2,4-triazin-3-amine reagents->side_product1 Hydrolysis (during work-up) side_product2 Side Product 2 Di-bromo-1,2,4-triazin-3-amine reagents->side_product2 Over-bromination side_product3 Side Product 3 DMF-NBS Adducts reagents->side_product3 Solvent Reaction (Exotherm) desired_product->side_product1 Hydrolysis

Caption: A diagram showing the desired reaction and potential side reactions in the synthesis of this compound.

V. References

  • Chemjobber. (2014, February 12). Process Wednesday: 10% NBS in DMF will exotherm -- who knew? [Web log post]. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). NBS reacts in DMF, bromine on benzene ring. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 29). N-Bromosuccinimide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reactions of 3-amino-1,2,4-triazine with coupling reagents: (i) Br2, MeOH. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Exploring this compound: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--

  • Synblock. (n.d.). CAS 69249-22-5 | this compound. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hovione. (2023, September 25). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 69249-22-5 | UCA24922. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine 97 1120-99-6. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 69249-22-5|3-Amino-6-bromo-1,2,4-triazine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 6-Bromo-1,2,4-triazin-3-amine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-1,2,4-triazin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of nitrogen-containing heterocycles. The inherent basicity of the 3-amino group and the overall polarity of the triazine core present unique challenges that require carefully optimized chromatographic strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflows.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Q1: My purified compound shows significant peak tailing in HPLC analysis. What's causing this and how can I fix it?

Answer: Peak tailing is the most frequently reported problem for this class of compounds. The primary cause is undesirable secondary interactions between the basic amine groups on your triazine derivative and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, in both normal- and reversed-phase chromatography.[1][2] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail" as they slowly elute from the column.

Solutions:

  • For Reversed-Phase HPLC (RP-HPLC):

    • Lower the Mobile Phase pH: The most effective solution is to add an acidic modifier to your mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). At a low pH (typically 2.5-3.5), both the silanol groups and the basic triazine analyte are protonated.[2] This creates electrostatic repulsion and minimizes the secondary interaction, leading to sharper, more symmetrical peaks.[3]

    • Use a Highly End-Capped Column: Select a modern, high-purity silica column that has been thoroughly "end-capped." This process chemically converts most of the accessible silanol groups into less interactive siloxane bonds, reducing the sites available for unwanted interactions.[1]

  • For Normal-Phase Chromatography (Flash or HPLC):

    • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) (0.1-1%) or ammonia (e.g., using a mobile phase like Dichloromethane/Methanol with 1% NH4OH), into your eluent system. The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your triazine compound and improving peak shape.

Q2: I'm having trouble getting my triazine derivative to retain on a C18 column. It elutes near the solvent front. What are my options?

Answer: This is a classic problem for polar analytes in reversed-phase chromatography.[3] Standard C18 phases are highly nonpolar, and if your triazine derivative is sufficiently polar, it will have a weak affinity for the stationary phase and be swept through the column with the mobile phase, resulting in poor or no retention.

Solutions:

  • Use a "Polar-Embedded" or "Aqueous-Stable" Column: These columns contain a polar functional group (like an amide or carbamate) embedded near the base of the C18 chain.[3] This modification allows the use of highly aqueous mobile phases (even 100% water) without the risk of "hydrophobic collapse," a phenomenon where the C18 chains fold in on themselves in the absence of sufficient organic solvent, leading to a dramatic loss of retention.[3]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, a water-rich layer forms on the surface of the stationary phase, and analytes partition into this layer, with more polar compounds being retained more strongly.

  • Consider Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[4][5] For a basic triazine amine, a mixed-mode column combining reversed-phase and weak cation exchange would provide two independent retention mechanisms, dramatically increasing retention and offering unique selectivity.[6][7]

Q3: My flash chromatography separation is poor, with broad peaks and co-eluting impurities. How can I improve it?

Answer: Poor resolution in flash chromatography often stems from suboptimal method parameters. Assuming you have optimized the solvent system via Thin Layer Chromatography (TLC), the issue likely lies with the column packing or sample loading technique.

Solutions:

  • Optimize Sample Loading:

    • Dry Loading: This is the preferred method for improving resolution. Pre-adsorb your crude sample onto a small amount of silica gel (or Celite for very sensitive compounds). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures the sample is introduced as a very narrow, concentrated band.[1]

    • Wet Loading (Concentrated): If you must load the sample in a liquid, dissolve it in the absolute minimum amount of the strongest solvent in which it is soluble, preferably a component of your mobile phase. Using too much solvent or a solvent stronger than your mobile phase will cause the initial sample band to broaden significantly before the separation even begins.

  • Improve Column Packing: Ensure your column is packed uniformly without any cracks, air bubbles, or channels.[1] A poorly packed column provides non-uniform paths for the solvent to travel, leading to band broadening and poor separation.

  • Check Solvent System on TLC: Re-evaluate your TLC. The ideal solvent system should provide a retention factor (Rf) for your target compound of approximately 0.2-0.4 and show clear separation from all major impurities.

Q4: I suspect my compound is decomposing on the silica gel during purification. How can I confirm this and prevent it?

Answer: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds.[8] Triazine derivatives can be susceptible to this.

Confirmation and Prevention:

  • Run a 2D TLC: This is a definitive test for on-plate stability.[8]

    • Spot your crude sample in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • If your compound is stable, all spots will appear along the diagonal. If new spots appear "off-diagonal," it indicates decomposition on the silica.[8]

  • Prevention Strategies:

    • Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine (TEA) to the mobile phase will neutralize the acidic sites on the silica, often preventing degradation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography, where the stationary phase is non-polar and generally less reactive.

Section 2: The Chromatographic Toolkit - FAQs

Q1: When should I choose Normal-Phase vs. Reversed-Phase chromatography for my triazine derivative?

Answer: The choice depends on the polarity of your specific derivative and the scale of the purification.

  • Normal-Phase Chromatography (NPC) , typically using silica gel, is the workhorse for routine, large-scale purifications in synthetic chemistry (i.e., flash chromatography).[1][3] It is generally preferred for less polar to moderately polar compounds. If your triazine derivative and its impurities are readily soluble in common organic solvents like ethyl acetate, hexanes, or dichloromethane, NPC is an excellent starting point.

  • Reversed-Phase Chromatography (RPC) is ideal for the analysis (HPLC) and high-purity "polishing" of polar to moderately non-polar compounds. If your triazine derivative is highly polar, contains ionizable groups, or requires purity >98% for biological assays, RP-HPLC is often the superior choice.[9]

Q2: What is Mixed-Mode Chromatography and why is it useful for these compounds?

Answer: Mixed-mode chromatography (MMC) is an advanced liquid chromatography technique that utilizes a stationary phase designed to exhibit multiple, distinct retention mechanisms simultaneously.[4][6] The most common combinations for pharmaceutical compounds are reversed-phase and ion-exchange.[7][10]

For this compound derivatives, MMC is particularly powerful because it directly addresses the compound's dual nature: its hydrophobic core and its basic, ionizable amine group.[5] By adjusting mobile phase properties like pH and ionic strength, a scientist can fine-tune both the hydrophobic and ionic interactions, providing an extra dimension of selectivity that is often impossible to achieve with single-mode chromatography.[6] This is especially useful for separating structurally similar impurities or resolving compounds that are poorly retained in standard RP-HPLC.[7]

Section 3: Visual Guides and Data

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical decision-making process for diagnosing and solving common peak shape issues with triazine derivatives.

Troubleshooting_Peak_Shape Start Problem: Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Tailing->Fronting No Silanol Cause: Secondary Silanol Interactions with Basic Amine Tailing->Silanol Yes Overload Cause: Column Overload or Poor Solubility Fronting->Overload Yes Sol_Tailing_RP Solution (RP-HPLC): - Add 0.1% Formic Acid/TFA to Mobile Phase - Use an End-Capped Column Silanol->Sol_Tailing_RP Reversed-Phase Sol_Tailing_NP Solution (Normal Phase): Add 0.1-1% Triethylamine (TEA) to Mobile Phase Silanol->Sol_Tailing_NP Normal-Phase Sol_Fronting Solution: - Reduce Sample Concentration - Decrease Injection Volume - Ensure Sample is Fully Dissolved in Mobile Phase Overload->Sol_Fronting

Caption: A decision tree for troubleshooting poor peak shape in chromatography.

Table 1: Comparison of Chromatographic Modes for Triazine Derivatives
TechniqueStationary PhaseTypical Mobile PhaseKey Advantage for TriazinesPotential Issue
Normal-Phase (Flash) Silica GelHexane/Ethyl Acetate or CH₂Cl₂/MeOHGood for bulk, primary purification of less polar derivatives.[1]Peak tailing and potential degradation due to acidic silica.[8]
Reversed-Phase (HPLC) C18, C8Water/Acetonitrile (+ 0.1% Acid)High resolution for purity analysis and polishing steps.[9]Poor retention for very polar derivatives.[3]
HILIC Bare Silica, AmideAcetonitrile/Water (e.g., 95:5)Excellent retention and separation of highly polar compounds.Requires careful equilibration; may have different selectivity.
Mixed-Mode (HPLC) RP/Cation ExchangeBuffered Organic/AqueousOrthogonal selectivity, excellent for difficult separations.[4][6]Method development can be more complex.

Section 4: Experimental Protocols

Protocol 1: Optimized Flash Chromatography (Normal-Phase) with a Basic Modifier

This protocol is designed for the primary purification of a crude reaction mixture.

1. Materials and Reagents:

  • Crude this compound derivative

  • Silica gel (for column and dry loading)

  • HPLC-grade solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

2. Method Development (TLC):

  • Prepare several eluent systems. A good starting point is 70:30 Hexane:Ethyl Acetate.

  • To a separate vial, prepare your chosen eluent and add 1% TEA (e.g., to 10 mL of eluent, add 100 µL of TEA).

  • Spot the crude material on two separate TLC plates. Run one plate in the neutral eluent and the other in the TEA-modified eluent.

  • Compare the results. The TEA-modified system should show tighter spots with less streaking. Optimize the solvent ratio in the TEA-modified system to achieve an Rf of ~0.3 for the desired product.

3. Column Purification:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent on a rotary evaporator until a fine, dry powder is obtained.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Elution: Begin elution with the optimized mobile phase containing 1% TEA. Collect fractions and monitor by TLC to pool the pure product.

Scientist's Note: The addition of TEA is critical for neutralizing acidic sites on the silica, which not only prevents peak tailing but can also prevent the degradation of base-sensitive functional groups on your molecule.

Protocol 2: High-Resolution Reversed-Phase HPLC (RP-HPLC) with an Acidic Modifier

This protocol is intended for final purity analysis or small-scale purification ("polishing").

1. Materials and Reagents:

  • Partially purified triazine derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic Acid (FA), HPLC-grade

  • A suitable reversed-phase column (e.g., C18, 5 µm particle size)

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade water + 0.1% Formic Acid. (For 1 L, add 1 mL of FA to 999 mL of water).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid. (For 1 L, add 1 mL of FA to 999 mL of ACN).

  • Filter and degas both mobile phases before use.

3. HPLC Method:

  • Equilibration: Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent that is weak or matches the initial mobile phase composition (e.g., 50:50 Water:ACN) at a concentration of ~1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL).

  • Gradient Elution: Run a linear gradient to elute the compound. A typical screening gradient would be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Optimization: Adjust the gradient slope based on the results. A shallower gradient will improve the resolution of closely eluting peaks.[2]

Scientist's Note: Formic acid is MS-compatible and an excellent choice for analytical work. For preparative work where the acid needs to be removed, using acetic acid might be considered, although it is a weaker acid and may be less effective at suppressing silanol interactions.

References

Technical Support Center: 6-Bromo-1,2,4-triazin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic applications of 6-Bromo-1,2,4-triazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile heterocyclic building block. As a molecule featuring an electron-deficient triazine core, a nucleophilic amino group, and a reactive bromine atom, it presents unique opportunities and challenges in synthetic chemistry.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to optimize your coupling reactions for higher yields and purity.

General Troubleshooting Workflow

Before diving into specific reaction types, a systematic approach to troubleshooting is essential. When a reaction delivers a suboptimal yield, it is crucial to diagnose the root cause methodically rather than making arbitrary changes. The following workflow serves as a general diagnostic tool for any coupling reaction involving this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Low or No Yield Observed B Step 1: Verify Reagent Integrity A->B C Purity of Triazine? Anhydrous Solvents? Coupling Partner Quality? Active Base? B->C D Step 2: Assess Reaction Conditions B->D E Inert Atmosphere Maintained? Temperature Optimal? Sufficient Reaction Time? D->E F Step 3: Evaluate Catalyst System D->F G Catalyst/Pre-catalyst Active? Appropriate Ligand Choice? Correct Pd:Ligand Ratio? F->G H Step 4: Identify Side Reactions F->H I Hydrodehalogenation? Homocoupling (Glaser)? Protodeborylation? Catalyst Inhibition? H->I

Caption: General diagnostic workflow for troubleshooting coupling reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with various boronic acids or esters.[1][2]

Q1: My Suzuki-Miyaura reaction yield is poor or non-existent. What are the most common culprits?

A1: Low yields in Suzuki couplings of heteroaryl halides often trace back to a few key areas:

  • Ineffective Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] If you are using a mild base like K₂CO₃ with a challenging substrate, it may be insufficient.

    • Solution: Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry, as water content can affect its efficacy.[4][5]

  • Boronic Acid Decomposition: Arylboronic acids, especially heteroarylboronic acids, can be prone to decomposition (protodeborylation) under the reaction conditions before they can couple.

    • Solution: Use a slight excess (1.2–1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

  • Catalyst Deactivation: The nitrogen atoms in the triazine ring can coordinate to the palladium center, potentially inhibiting catalysis.

    • Solution: Ensure you are using an appropriate ligand. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle. For N-heterocycles, ligands like SPhos, XPhos, or even classic Pd(PPh₃)₄ can be effective.[6][7]

Q2: I'm observing a significant amount of the debrominated starting material, 1,2,4-triazin-3-amine. How can I prevent this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[8]

  • Causality: This side reaction is often exacerbated by moisture in the solvent or reagents, or by certain solvents (like alcohols) that can act as hydride donors at elevated temperatures. The base itself can sometimes promote this pathway.

  • Prevention Strategies:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly opened bottles of reagents where possible.[8]

    • Solvent Choice: Polar aprotic solvents like dioxane, DMF, or toluene are generally preferred.[9][10] If using a solvent/water mixture, ensure the reaction is well-stirred to maintain an effective interface.

    • Optimize Base: Sometimes, a weaker base or one that is less soluble in the organic phase can minimize this side reaction. Screening bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[11]

    • Lower Temperature: If thermodynamically feasible, running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can disfavor the hydrodehalogenation pathway.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Commercially available and broadly effective for a range of substrates.[6][12]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Cs₂CO₃ is often superior for difficult couplings due to its higher solubility and basicity.[4][12]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMFA biphasic system helps dissolve the inorganic base, while DMF can aid substrate solubility.[9]
Temperature 80–110 °CA good starting range to balance reaction rate against potential decomposition.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the coupling of this compound with primary or secondary amines.[13][14]

Q1: My Buchwald-Hartwig amination is failing. The starting material is either unreacted or has decomposed. What is the problem?

A1: This is a classic issue when working with electron-deficient N-heterocycles. The primary suspect is catalyst inhibition or deactivation.

  • Causality: The lone pairs on the triazine ring nitrogens can act as ligands for the palladium catalyst, forming stable, off-cycle complexes that shut down the catalytic turnover.[8][15] The choice of ligand is therefore paramount to success.

  • Solution: The Right Ligand is Critical: Standard ligands like PPh₃ are often ineffective. You must use specialized, bulky, and electron-rich biarylmonophosphine ligands developed for this purpose.

    • Recommended Ligands: Start with XPhos, SPhos, or RuPhos. These ligands are designed to promote the reductive elimination step and prevent catalyst inhibition by the substrate or product.[15][16]

    • Use Pre-catalysts: Using modern palladium pre-catalysts (e.g., XPhos Pd G3) is highly recommended. These form the active Pd(0) species reliably and controllably in solution, leading to more reproducible results.[7]

Q2: Which base should I choose for the amination of this substrate?

A2: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): A common and effective choice.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent option, particularly for less nucleophilic amines.[17]

    • Potassium phosphate (K₃PO₄): A milder option that can be effective in some cases, especially if your substrate is sensitive to stronger bases.

  • Caution: Avoid bases like hydroxides or carbonates, as they are generally not strong enough for this transformation and can lead to side reactions.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction couples the bromo-triazine with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable transformation in materials science and medicinal chemistry.[18][19]

Q1: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) and low yield of the desired cross-coupled product. How can I fix this?

A1: Glaser homocoupling is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst under aerobic conditions.[20]

  • Causality: The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.

  • Prevention Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[21]

    • Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper co-catalyst (e.g., CuI), typically 1-5 mol%.

    • Consider Copper-Free Conditions: Numerous modern protocols exist for copper-free Sonogashira couplings.[22] These often use specific ligands and may require slightly higher temperatures but completely eliminate the Glaser coupling side reaction.

Q2: What is the role of the amine base in a Sonogashira reaction?

A2: The amine base in a Sonogashira coupling serves multiple roles.

  • Functions of the Amine Base:

    • Proton Scavenger: It neutralizes the HBr formed during the reaction.

    • Solvent: It often serves as the solvent or co-solvent (e.g., triethylamine, diisopropylamine).

    • Ligand: It can coordinate to the metal centers.

    • Reductant: It can help maintain the palladium catalyst in its active Pd(0) state.

  • Choice of Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. The choice can influence reaction rates and should be considered an optimizable parameter.[18]

The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[23][24]

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd2_intermediate L₂Pd(II)(Ar)(X) oa->pd2_intermediate + Ar-X tm Transmetalation pd2_coupled L₂Pd(II)(Ar)(R') tm->pd2_coupled + R'-[M] re Reductive Elimination re->pd0 Product (Ar-R')

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

  • Q: What does it mean if my reaction turns black?

    • A: The formation of a black precipitate, known as "palladium black," indicates that the palladium catalyst has agglomerated and crashed out of solution, losing its catalytic activity. This is often caused by ligand degradation, reaction temperatures being too high, or the presence of oxygen.[25] Consider using a more robust ligand or lowering the reaction temperature.

  • Q: How critical is it to use an inert atmosphere?

    • A: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Failure to properly degas solvents and maintain an inert atmosphere is one of the most common reasons for reaction failure.[8]

  • Q: Can I use microwave heating for these reactions?

    • A: Yes, microwave-assisted synthesis can significantly accelerate these coupling reactions, often reducing reaction times from hours to minutes.[26] However, direct translation of thermally heated conditions is not always possible. Optimization of temperature and time is necessary. Microwave heating can sometimes minimize side reactions due to the short reaction times.

  • Q: What is a general method for purifying the final product?

    • A: After an aqueous workup to remove the inorganic base and salts, the crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with non-polar solvents (like hexanes or dichloromethane) and increasing the polarity with ethyl acetate or methanol, is usually effective.

Key Experimental Protocols

The following are generalized starting protocols. Optimization will be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.5 eq.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask.

  • Add degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask under argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, pass through a short plug of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Strategies for C-C Bond Formation with 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-1,2,4-triazin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this electron-deficient heterocycle in palladium-catalyzed C-C cross-coupling reactions.

The 1,2,4-triazine core is a valuable scaffold in medicinal chemistry, and successful C-C bond formation at the C6 position is crucial for the synthesis of novel derivatives with potential biological activity.[1][2] However, the inherent electronic properties of the triazine ring can render the C-Br bond less reactive in standard cross-coupling protocols. This guide is designed to help you navigate these challenges and achieve your synthetic goals.

Understanding the Challenge: The Electronic Nature of this compound

The 1,2,4-triazine ring is electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic, while often desirable for biological activity, can impede the initial oxidative addition step in the catalytic cycles of common cross-coupling reactions, which is frequently the rate-determining step. Furthermore, the 3-amino group can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. However, its application to this compound can be challenging.

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue stemming from the low reactivity of the substrate. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Recommendation: Employ more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition step. Ligands such as SPhos, RuPhos, or XPhos, in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective for challenging substrates.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Recommendation: Stronger bases are often required. While K₂CO₃ is a common choice, consider screening more potent bases like Cs₂CO₃ or K₃PO₄.[3] The use of an appropriate base can also minimize side reactions.

  • Solvent System: The solvent can significantly influence the reaction rate and solubility of reagents.

    • Recommendation: A mixture of an organic solvent and water is typical for Suzuki reactions. For this substrate, polar aprotic solvents like dioxane, THF, or DMF, often in combination with water, can be effective. Ensure your organic solvents are anhydrous and properly degassed to prevent catalyst deactivation.[4]

  • Temperature: Higher temperatures can help overcome the activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential decomposition of starting materials or products at elevated temperatures.

Q2: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I prevent this side reaction?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction with electron-deficient aryl halides.[1][3]

  • Cause: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential hydride sources include the solvent, impurities, or the boronic acid itself.[3]

  • Prevention Strategies:

    • High-Purity Reagents: Ensure all reagents, particularly the boronic acid and solvent, are of high purity and free from water and other impurities that can act as hydride donors.

    • Base Selection: The choice of base can influence the extent of debromination. Sometimes, using a weaker base or anhydrous conditions can suppress this side reaction.[3]

    • Protecting Groups: In some cases, protecting the amino group can alter the electronic properties of the substrate and reduce the propensity for dehalogenation.[5]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[6]

Q3: My Sonogashira coupling reaction with this compound is sluggish and gives low yields. What adjustments can I make?

A3: Similar to the Suzuki coupling, the low reactivity of the C-Br bond is the primary hurdle.

  • Catalyst System: The traditional Pd/Cu co-catalyst system is a good starting point.

    • Recommendation: Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI) are of high quality. The ratio of Pd to Cu can be optimized.

  • Base and Solvent: These are critical for the deprotonation of the alkyne and the overall reaction rate.

    • Recommendation: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[7] Anhydrous, polar aprotic solvents like THF or DMF are good choices.[7]

  • Temperature: While many Sonogashira reactions proceed at room temperature, this substrate may require heating.

    • Recommendation: Start at a moderate temperature (e.g., 50-65 °C) and gradually increase if the reaction is slow.[8][9]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and a strong base.[6]

Heck Coupling

The Heck reaction couples the aryl halide with an alkene.[10]

Q4: I am attempting a Heck reaction with this compound and an acrylate, but the reaction is not proceeding. What should I try?

A4: The Heck reaction can be sensitive to steric hindrance and electronic effects.

  • Catalyst and Ligand: A robust catalyst system is essential.

    • Recommendation: Pd(OAc)₂ is a common precatalyst. The choice of phosphine ligand is crucial; try bulky, electron-rich ligands like P(t-Bu)₃ or phosphine-N-heterocyclic carbene ligands.

  • Base: An appropriate base is needed to regenerate the active catalyst.

    • Recommendation: Organic bases like Et₃N or inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective. The choice may depend on the specific alkene partner.

  • Solvent: High-boiling polar aprotic solvents are typically used.

    • Recommendation: DMF, NMP, or DMA are common solvents for Heck reactions, as they can facilitate the reaction at the required higher temperatures (often >100 °C).[11]

  • Side Reactions: Be aware of potential side reactions like alkene isomerization.

Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[12][13][14]

Q5: I am considering a Stille coupling for my synthesis. What are the key considerations for using this method with this compound?

A5: The Stille reaction can be a powerful alternative when other methods fail, though the toxicity of organotin reagents is a significant drawback.

  • Catalyst and Ligands: A variety of palladium catalysts can be used.

    • Recommendation: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[14]

  • Additives: Additives can significantly accelerate the reaction.

    • Recommendation: The addition of a copper(I) co-catalyst (e.g., CuI) can enhance the rate of transmetalation. The use of fluoride sources like CsF can also be beneficial.[15]

  • Solvent: Anhydrous, non-polar solvents are often preferred.

    • Recommendation: Toluene, dioxane, or THF are commonly used solvents for Stille reactions.

  • Purification: The removal of tin byproducts can be challenging.

    • Recommendation: Plan for a specific workup and purification strategy to remove toxic tin residues. This may involve aqueous KF washes or specialized column chromatography.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Common and effective Pd(II) source.
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases often effective for challenging substrates.
Solvent Dioxane/H₂O (4:1)Good for solubility and facilitating the reaction.
Temperature 90-110 °CTo overcome the activation energy barrier.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.05 equiv.), SPhos (0.10 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill the flask with argon (repeat this cycle three times).

  • Add anhydrous, degassed dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality & Purity (Substrate, Boronic Acid, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Screen Pd Source & Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Screen K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base Still Low Yield successful_reaction Successful Coupling optimize_catalyst->successful_reaction Improved Yield optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) optimize_base->optimize_conditions Still Low Yield optimize_base->successful_reaction Improved Yield check_side_reactions Analyze for Side Reactions (Debromination, Homocoupling) optimize_conditions->check_side_reactions Still Low Yield optimize_conditions->successful_reaction Improved Yield check_side_reactions->optimize_catalyst Address Side Reactions

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-B(OR)2 Base pd_intermediate2 R-Pd(II)L2-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation in Suzuki reactions of "6-Bromo-1,2,4-triazin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Protodeboronation

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "6-Bromo-1,2,4-triazin-3-amine" in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the triazine core makes this substrate particularly susceptible to a detrimental side reaction known as protodeboronation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your reaction yields and minimize impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeboronation and why is it a significant problem with my this compound substrate?

A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your nucleophilic coupling partner, leading to a reduced yield of the desired coupled product. Instead, you form the corresponding arene or heteroarene byproduct, which can complicate purification.[2]

The substrate, this compound, is a heteroaryl halide. Heteroaromatic boronic acids, especially those that are electron-deficient or contain basic nitrogen atoms, are notoriously prone to protodeboronation.[3][4] The reaction is often catalyzed by the very same basic conditions required for the Suzuki-Miyaura coupling, creating a competitive and often frustrating scenario.[5][6]

The core issue is a kinetic competition: you want the rate of the productive transmetalation step in the Suzuki cycle to be significantly faster than the rate of protodeboronation. With challenging substrates, this balance can easily tip in the wrong direction.

Figure 1. Competing Suzuki and Protodeboronation Pathways.
Q2: My reaction has a low yield and my main isolated byproduct is the debrominated starting material (3-amino-1,2,4-triazine) and the protonated form of my boronic acid. What's happening?

A2: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling. The formation of "Ar-H" (the protonated version of your boronic acid, e.g., benzene from phenylboronic acid) confirms that your nucleophile is decomposing. When the boronic acid is consumed by this side reaction, the palladium catalyst has no partner for transmetalation. Instead, it can enter other catalytic cycles, one of which can be the hydrodehalogenation of your starting material, this compound, leading to the debrominated byproduct. The key is to address the instability of the boronic acid first.

Q3: What are the most critical experimental parameters I should adjust to minimize protodeboronation?

A3: Optimizing a Suzuki reaction for a challenging substrate requires a multi-faceted approach. The base, solvent, catalyst system, and temperature all play crucial and interconnected roles.

1. The Boron Reagent: Your First Line of Defense

The single most effective change you can make is often to switch from a boronic acid to a more stable boronic ester.[7][8]

  • Boronic Acids (R-B(OH)₂): Highly reactive but often unstable. They are susceptible to decomposition on the shelf and in solution.[7][8]

  • Pinacol Esters (R-B(pin)): Significantly more stable than boronic acids.[7] They are often crystalline, easy to handle and purify, and more robust under reaction conditions.[7]

  • MIDA Esters (R-B(MIDA)): N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability. They are often used in "slow-release" strategies where the active boronic acid is generated in situ at a very low concentration, minimizing its opportunity to decompose.[1][2]

  • Organotrifluoroborates (R-BF₃K): These potassium salts are also very stable and less prone to protodeboronation compared to boronic acids.[9]

Reagent TypeStabilityReactivityKey Advantage
Boronic Acid LowHighHigh reactivity can lead to fast reactions.[7]
Pinacol Boronate Ester Moderate-HighModerateGood balance of stability and reactivity; widely used.[6][7]
MIDA Boronate Ester Very HighLow (Slow Release)Excellent for unstable boronic acids via slow release.[1][2]
Organotrifluoroborate HighModerateRobust, stable salts, less prone to protodeboronation.[9]

Recommendation: For this compound, start by replacing your boronic acid with its corresponding pinacol or neopentyl glycol boronic ester .[10][11][12]

2. The Base: Weaker is Often Better

The base is essential for activating the boronic acid for transmetalation, but strong bases and high pH can dramatically accelerate protodeboronation.[5][13]

  • Strong Bases (NaOH, KOH, LiOtBu): While sometimes effective, these can be too harsh for sensitive substrates and promote rapid decomposition.

  • Moderate/Weak Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally the preferred choice. Potassium phosphate (K₃PO₄) is often an excellent starting point for difficult couplings as it is sufficiently basic to promote catalysis without being overly aggressive.

Recommendation: Use a milder inorganic base like K₃PO₄ .

3. The Solvent: Anhydrous Conditions are Key

Protodeboronation requires a proton source, and the most common one in a Suzuki reaction is water.[4] While many Suzuki protocols use aqueous/organic mixtures, switching to anhydrous conditions can be highly beneficial for sensitive substrates.[6][10]

  • Anhydrous Solvents: Toluene, Dioxane, or THF, carefully dried before use, can significantly suppress protodeboronation.

  • Soluble Bases: When working under anhydrous conditions, a soluble base like potassium trimethylsilanolate (TMSOK) can be effective, especially for heteroaryl-heteroaryl couplings.[10][11][12]

Recommendation: Employ rigorously anhydrous solvents . If solubility is an issue, a protocol using TMSOK as a soluble base in an anhydrous medium is a powerful alternative.[10][11][12]

4. Catalyst & Ligand: Speed Up the Productive Reaction

The goal is to use a catalyst system that promotes a very fast rate of cross-coupling, which will outcompete the slower protodeboronation side reaction.[1] For electron-deficient heteroaryls, modern bulky, electron-rich phosphine ligands are essential.

  • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices. They accelerate the rate-limiting oxidative addition and subsequent steps of the catalytic cycle.[4][14]

  • Palladium Source: Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[15]

Recommendation: Use a catalyst system like Pd₂(dba)₃ / SPhos .

Q4: Can you provide a robust starting protocol for coupling an arylboronic ester with this compound?

A4: Certainly. This protocol is designed as a starting point to minimize protodeboronation by incorporating the principles discussed above: a stable boronic ester, a mild base, an efficient catalyst system, and anhydrous conditions.

Optimized Anhydrous Suzuki-Miyaura Protocol

Experimental_Workflow start Start reagents 1. Add Reagents to Oven-Dried Flask: - this compound (1.0 eq) - Arylboronic Pinacol Ester (1.3 eq) - K₃PO₄ (3.0 eq, finely ground) - Pd₂(dba)₃ (2 mol%) - SPhos (4.5 mol%) start->reagents atmosphere 2. Seal, Evacuate, and Backfill with Argon (3x cycles) reagents->atmosphere solvent 3. Add Anhydrous Dioxane (or Toluene) via Syringe atmosphere->solvent reaction 4. Heat to 80-100 °C with Vigorous Stirring solvent->reaction monitor 5. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 6. Quench, Extract, and Purify: - Cool to RT, filter through Celite - Dilute with EtOAc - Wash with H₂O and Brine - Dry (Na₂SO₄), concentrate - Purify via column chromatography monitor->workup end End workup->end

References

Technical Support Center: Minimizing Boronic Acid Homocoupling with 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the synthesis of substituted 3-amino-1,2,4-triazines. Specifically, we will address a common and yield-limiting side reaction: the homocoupling of boronic acids when using "6-Bromo-1,2,4-triazin-3-amine" as the electrophilic partner. Our goal is to provide a deep mechanistic understanding coupled with actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?

Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct. This is detrimental for several reasons:

  • Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct often has similar polarity to the target molecule, making chromatographic separation difficult and time-consuming.

  • Stoichiometric Imbalance: Consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the limiting reagent, this compound.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

Understanding the root cause is critical for effective troubleshooting. Homocoupling primarily occurs via two palladium-mediated pathways, with oxygen playing a central role.[1]

  • Oxygen-Mediated Pathway: This is the most common cause. Dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is the single most important factor in preventing this pathway.[2][3][4]

  • Pd(II) Precatalyst Pathway: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid before the main catalytic cycle is established.[1] This stoichiometric reaction produces the homocoupled dimer and the active Pd(0) needed for the desired cross-coupling. While this pathway initiates the reaction, it can be a significant source of the byproduct if not properly controlled.

A third, less common pathway involving protonolysis and a second transmetalation can also occur, particularly with electron-deficient boronic acids.[5][6]

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)-Br Pd0->OA TM Ar-Pd(II)-Ar' OA->TM Transmetalation TM->Pd0 Product Desired Product (Ar-Ar') TM->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OA Oxidative Addition ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->TM Pd0_homo Pd(0)L_n PdII_homo Pd(II) Pd0_homo->PdII_homo Oxidation TM1_homo Ar'-Pd(II)-B(OH)₂ PdII_homo->TM1_homo 1st Transmetalation TM2_homo Ar'-Pd(II)-Ar' TM1_homo->TM2_homo 2nd Transmetalation TM2_homo->Pd0_homo Homocoupling_Product Homocoupled Product (Ar'-Ar') TM2_homo->Homocoupling_Product Reductive Elimination Oxygen O₂ (dissolved) Oxygen->PdII_homo Boronic_Acid_1 Ar'-B(OH)₂ Boronic_Acid_1->TM1_homo Boronic_Acid_2 Ar'-B(OH)₂ Boronic_Acid_2->TM2_homo

Caption: Desired Suzuki cycle vs. oxygen-mediated homocoupling.
Q3: Are there special considerations for this compound?

Yes. This substrate presents a unique electronic profile that requires careful optimization.

  • Electron-Deficient Heterocycle: The 1,2,4-triazine ring is highly electron-deficient. This property is advantageous as it generally accelerates the rate-limiting oxidative addition step of the C-Br bond to the Pd(0) center.[7]

  • Coordinating Functional Groups: The triazine nitrogens and the exocyclic amine can coordinate to the palladium catalyst. This can sequester the catalyst in an inactive state, inhibiting the reaction.[8][9] The choice of a bulky ligand is often crucial to prevent this inhibitory binding and maintain catalytic activity.

  • Amino Group Influence: The amino group is electron-donating, which can slightly reduce the reactivity of the C-Br bond, counteracting the effect of the electron-deficient ring.[9]

Given these factors, conditions that favor rapid oxidative addition and reductive elimination are key to ensuring the desired cross-coupling outcompetes the undesired homocoupling.

Troubleshooting Guide: A Parameter-Based Approach

If you are observing >5% homocoupling byproduct, a systematic approach to re-optimizing the reaction is necessary.

G Start High Homocoupling Observed Step1 Step 1: Verify Inert Atmosphere Is your degassing procedure rigorous? (e.g., Subsurface N₂ sparging for 20-30 min) Start->Step1 Step2 Step 2: Evaluate Catalyst & Ligand Are you using a bulky, electron-rich ligand? (e.g., SPhos, XPhos, RuPhos) Step1->Step2 Yes Sol1 Implement Rigorous Degassing: - Sparge solvent with N₂/Ar - Use freeze-pump-thaw cycles - Ensure positive inert gas pressure Step1->Sol1 No Step3 Step 3: Optimize Base Selection Is the base strong enough but not causing degradation? (e.g., K₃PO₄, Cs₂CO₃) Step2->Step3 Yes Sol2 Screen Ligands: - Test Buchwald-type biarylphosphine ligands. - Consider modern Pd(0) precatalysts (e.g., XPhos Pd G3/G4) to minimize Pd(II) at t=0. Step2->Sol2 No Step4 Step 4: Re-evaluate Solvent & Temperature Could the solvent be promoting side reactions? Is the temperature as low as reasonably possible? Step3->Step4 Yes Sol3 Screen Bases: - Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄). - Ensure base is finely powdered for better solubility and reactivity. Step3->Sol3 No Sol4 Screen Solvents & Temp: - Switch to aprotic solvents (Dioxane, Toluene, 2-MeTHF). - Attempt reaction at a lower temp (e.g., 80°C instead of 110°C). Step4->Sol4 No End Homocoupling Minimized Step4->End Yes Sol1->Step2 Sol2->Step3 Sol3->Step4 Sol4->End

Caption: Systematic workflow for troubleshooting homocoupling.
Q4: How critical is oxygen exclusion, and what is the best way to achieve it?

It is the single most critical parameter. Even trace amounts of oxygen can significantly promote homocoupling.[4][10]

  • Best Practice: Subsurface sparging of the solvent with an inert gas (Nitrogen or Argon) for 20-30 minutes is highly effective at removing dissolved oxygen.[4] Simply maintaining a blanket of inert gas over the solvent is insufficient.

  • Alternative: For smaller scale reactions, three cycles of "freeze-pump-thaw" can be used to thoroughly degas the reaction mixture.

  • Constant Pressure: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire duration of the experiment.

Q5: Which catalyst and ligand combination is best for this electron-deficient heterocycle?

The goal is to facilitate a rapid oxidative addition and reductive elimination, outcompeting the homocoupling pathway.

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for challenging couplings, especially with heteroaromatic substrates.[8][11] They stabilize the Pd(0) center and promote the key steps of the desired catalytic cycle.

    • Recommended Screening Ligands: SPhos, XPhos, RuPhos.

  • Catalyst Source: Using a modern Pd(0) precatalyst (e.g., XPhos Pd G3 or G4) is often superior to using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[12] These precatalysts are designed to cleanly and rapidly generate the active L-Pd(0) species, minimizing the amount of free Pd(II) available for the homocoupling side reaction at the start of the reaction.

Q6: How does my choice of base impact homocoupling?

The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[13][14]

Base TypeCommon ExamplesSuitability for this compoundRationale
Carbonates K₂CO₃, Cs₂CO₃Moderate to GoodOften effective, but may be too weak for challenging couplings, leading to slower transmetalation and more time for side reactions. Cs₂CO₃ is stronger and more soluble.
Phosphates K₃PO₄Excellent (Recommended Starting Point) A strong, non-nucleophilic base that is highly effective for coupling electron-deficient heterocycles. Often provides a good balance of reactivity and selectivity.[15]
Hydroxides NaOH, KOHPoor (Use with Caution)Generally too harsh. Can promote hydrolysis of the boronic acid (protodeboronation) and potentially degrade the sensitive triazine ring.
Alkoxides NaOtBu, KOtBuPoor (Not Recommended)Very strong bases that are typically used for C-N couplings (Buchwald-Hartwig) and can promote dehalogenation and other side reactions.[8]
Q7: What is the optimal solvent and temperature?

Solvent and temperature affect reagent solubility, catalyst stability, and reaction rates.

  • Solvent: Aprotic polar solvents are generally preferred.

    • Recommended: 1,4-Dioxane, Toluene, or 2-MeTHF, often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and boronate intermediate.[16][17] Anhydrous conditions can also be effective, especially with K₃PO₄.

  • Temperature: The ideal temperature is the lowest at which the desired reaction proceeds at a reasonable rate.

    • Strategy: Start at a moderate temperature (e.g., 80-90 °C). If the reaction is clean but slow, the temperature can be increased. High temperatures ( >110 °C) can accelerate catalyst decomposition and increase the rate of side reactions like homocoupling.[15]

Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling

This protocol incorporates best practices for coupling this compound.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon or Nitrogen through it via a long needle for at least 20 minutes. Add the required volume of the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Analyze for the desired product, remaining starting materials, and the homocoupled byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protecting Unstable Boronic Acids

If you suspect your boronic acid is unstable, leading to protodeboronation or homocoupling, consider converting it to a more stable diethanolamine adduct.[18]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Isolation: A white precipitate of the diethanolamine-boronate complex will typically form. Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable, crystalline solid can be used directly in the Suzuki coupling protocol described above, preferably in a protic solvent system to facilitate its release.

References

Technical Support Center: Catalyst and Ligand Selection for 6-Bromo-1,2,4-triazin-3-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 6-Bromo-1,2,4-triazin-3-amine. As a Senior Application Scientist, my goal is to equip you with the knowledge to make informed decisions on catalyst and ligand selection, optimize your reaction conditions, and troubleshoot common issues you may encounter.

The 1,2,4-triazine core is a key pharmacophore in medicinal chemistry, but its electron-deficient nature and the presence of a coordinating primary amine group can make cross-coupling reactions non-trivial. This guide will walk you through the key considerations for successful C-C and C-N bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common questions and challenges encountered when performing cross-coupling reactions with this compound.

Part 1: General Catalyst and Ligand Selection Principles
Q1: I am new to cross-coupling with heteroaryl halides. What are the most critical factors to consider when selecting a catalyst and ligand for a substrate like this compound?

A1: Excellent question. For electron-deficient N-heterocycles like your triazine, several factors are paramount:

  • Electron-Rich and Bulky Ligands: The 1,2,4-triazine ring is highly electron-deficient, which can make the oxidative addition step of the catalytic cycle more favorable than with electron-rich arenes. However, the subsequent steps, particularly reductive elimination, can be challenging.[1] To facilitate these steps, bulky and electron-rich phosphine ligands are generally preferred.[2] These ligands stabilize the palladium center, promote the desired reductive elimination to form the product, and can prevent catalyst deactivation. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent starting points.[1][2]

  • Catalyst Precursor: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and are designed for the controlled, rapid generation of the active Pd(0) species in solution, which can lead to more reproducible results and lower catalyst loadings.[2]

  • Potential for Catalyst Inhibition: The primary amine at the 3-position and the nitrogen atoms of the triazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor this inhibitory coordination.

Q2: What is the difference between using a pre-formed palladium complex versus generating the catalyst in situ from a palladium source and a separate ligand?

A2: This is a crucial practical consideration.

  • In Situ Generation: This involves adding a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand separately to the reaction mixture. While flexible, this approach can sometimes lead to less reproducible results, as the exact nature and activity of the generated catalytic species can be sensitive to reaction conditions and impurities.

  • Pre-formed Catalysts/Precatalysts: These are well-defined, stable palladium complexes that include the ligand. They offer greater reproducibility as they provide a consistent source of the active catalyst.[2] For challenging substrates, using a precatalyst is highly recommended to ensure efficient and reliable catalyst activation.

Part 2: Specific Guidance for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with a substrate like this compound, you may encounter specific challenges.

Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and my yield is low. What are the likely causes?

A3: Low yields in Suzuki couplings with this substrate can often be attributed to a few key issues:

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient boronic acids.[4] The choice of base is critical here. While strong bases are needed for the transmetalation step, they can also promote protodeboronation. Consider using milder bases like K₃PO₄, KF, or Cs₂CO₃.[2][4] Running the reaction under anhydrous conditions can also help, as water can be a proton source for this side reaction.[4]

  • Inefficient Transmetalation: The transfer of the organic group from the boron to the palladium can be slow, particularly with sterically hindered or electron-deficient boronic acids. Using a stronger base or a more electron-rich ligand can help to accelerate this step.[2]

  • Catalyst Deactivation: The presence of the amine and triazine nitrogens can lead to catalyst deactivation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst and phosphine ligands.[4] Using a robust, sterically hindered ligand is also crucial.

Q4: My reaction is producing a significant amount of homocoupled boronic acid (biaryl). How can I prevent this?

A4: Homocoupling is typically caused by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[5]

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas through the solvent for an extended period or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4]

  • Palladium Source: Using a Pd(0) source directly, like Pd(PPh₃)₄, or a modern precatalyst can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources which can be more sensitive to reaction conditions.[5]

Decision-Making Workflow for Suzuki-Miyaura Catalyst/Ligand Selection

G cluster_substrate Substrate Analysis cluster_coupling_partner Coupling Partner cluster_catalyst_selection Catalyst & Ligand Selection cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting Substrate This compound (Electron-deficient, coordinating groups) Precatalyst Start with a modern precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) Substrate->Precatalyst Requires robust catalyst Partner Arylboronic Acid Base Select a suitable base (e.g., K3PO4, Cs2CO3) Partner->Base Influences base choice Ligand Choose a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) Precatalyst->Ligand Ligand->Base Work in synergy Solvent Choose an appropriate solvent (e.g., Dioxane/H2O, Toluene) Base->Solvent LowYield Low Yield LowYield->Ligand Try more electron-rich ligand LowYield->Base Try stronger/milder base SideReaction Side Reactions (Protodeboronation, Homocoupling) SideReaction->Base Optimize base SideReaction->Solvent Ensure anhydrous/degassed conditions

Caption: Catalyst/ligand selection workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air-stable, provides the active Pd(0) reliably.[2]
Ligand XPhosBulky and electron-rich to promote reductive elimination and prevent catalyst inhibition.[2]
Base K₃PO₄ (2-3 equiv.)Moderately strong base, often effective in preventing protodeboronation.[2]
Solvent 1,4-Dioxane / H₂O (10:1)A common and effective solvent system for Suzuki couplings.
Temperature 80-100 °CSufficient to drive the reaction to completion.
Part 3: Specific Guidance for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[6]

Q5: I want to couple a secondary amine with this compound. Which catalyst system should I start with?

A5: For Buchwald-Hartwig aminations, especially with heteroaryl halides, the choice of ligand is critical.

  • Ligand Selection: Sterically hindered biarylphosphine ligands are the gold standard. For coupling secondary amines, ligands like RuPhos or BrettPhos are often excellent choices.[7] These ligands have been shown to be effective for the amination of heteroaryl halides.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[8]

  • Catalyst Precursor: Again, using a well-defined precatalyst like RuPhos Pd G3 is recommended for reproducibility.

Simplified Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal Nu-M or Nu-H Intermediate Ar-Pd(II)-Nu(L2) Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Reforms catalyst Product Ar-Nu RedElim->Product Forms product

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Precatalyst RuPhos Pd G3 (2 mol%)Highly active for C-N bond formation with heteroaryl halides.[7]
Ligand RuPhosEffective for coupling secondary amines.[7]
Base NaOtBu (1.2-1.5 equiv.)A strong base commonly used for this transformation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-110 °CHigher temperatures are often needed for C-N coupling.
Part 4: Other Cross-Coupling Reactions
Q6: Can I perform Sonogashira or Heck couplings on this compound?

A6: Yes, these reactions are certainly feasible, but they come with their own set of considerations.

  • Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne.[9] It typically requires a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[10] The amine base used (e.g., triethylamine, diisopropylamine) also serves as the solvent in many cases. Given the coordinating nature of your substrate, a copper-free Sonogashira protocol might be a good alternative to explore to avoid potential catalyst inhibition by copper complexation.[11]

  • Heck Reaction: This reaction couples the aryl halide with an alkene.[12] A palladium catalyst and a base are required.[13] For electron-deficient heteroaryl halides, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be very effective.[13]

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments. Always perform reactions under an inert atmosphere (argon or nitrogen) unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Vessel Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[2]

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

Reagent Addition: 4. Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). 5. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The solvent should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to use.[2]

Reaction Execution: 6. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. 7. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Workup and Purification: 8. After completion, cool the reaction to room temperature. 9. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 11. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Vessel Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add NaOtBu (1.2-1.5 equiv.).

  • Seal the vial, and under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Add this compound (1.0 equiv.).

Reagent Addition: 4. Add the degassed, anhydrous solvent (e.g., toluene) via syringe. 5. Add the secondary amine (1.1-1.2 equiv.) via syringe.

Reaction Execution: 6. Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. 7. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Workup and Purification: 8. After completion, cool the reaction to room temperature. 9. Carefully quench the reaction with saturated aqueous ammonium chloride. 10. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography.

References

Troubleshooting difficult purifications of "6-Bromo-1,2,4-triazin-3-amine" products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromo-1,2,4-triazin-3-amine (CAS: 69249-22-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction to this compound

This compound is a key building block in medicinal chemistry, notably in the synthesis of various therapeutic agents.[1] Its synthesis typically involves the bromination of 3-amino-1,2,4-triazine using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). While the synthesis is relatively straightforward, the purification of the final product can present several challenges, leading to issues with purity, yield, and reproducibility. This guide provides expert insights and practical solutions to navigate these difficulties.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My crude product won't crystallize from the solution, even after cooling. What should I do?

Answer:

Failure to crystallize is a common issue, often stemming from supersaturation or the presence of impurities that inhibit crystal lattice formation. Here’s a systematic approach to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent and re-cool. Be cautious not to evaporate too much, as this can cause the product to "oil out" or precipitate impurities.

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. For a polar compound like this compound, if you are using a polar solvent like ethanol, a less polar anti-solvent could be cautiously added. Conversely, if using a moderately polar solvent, a non-polar anti-solvent like hexanes can be effective.

Question 2: I'm getting an oil instead of crystals during recrystallization. How can I fix this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high. Here are some corrective measures:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool more slowly.

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. For polar molecules, a mixture of a more polar solvent (like ethanol or methanol) and a less polar co-solvent (like water or ethyl acetate) can be effective. Start by dissolving the compound in a minimal amount of the "good" hot solvent, and then slowly add the "bad" hot solvent until the solution becomes slightly cloudy. Then, allow it to cool.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Column Chromatography Issues

Question 3: My compound is streaking or tailing on the silica gel column. What is causing this and how can I prevent it?

Answer:

Streaking or tailing of basic compounds like this compound on silica gel is a frequent problem. This is due to strong interactions between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced yield.

Here are proven strategies to mitigate this issue:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol can also be used. This competing base will interact with the silica, allowing your compound to elute more cleanly.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina will have a much lower affinity for your amine, leading to better peak shapes.

    • Amine-functionalized silica: This is an excellent, though more expensive, option that provides an inert surface for the purification of basic compounds.

  • Salt Formation: Consider converting your amine to a salt (e.g., hydrochloride) before chromatography. The salt will have different polarity and may interact less problematically with the silica. However, you will need to neutralize the fractions after collection to recover the free amine.

Question 4: I'm not getting good separation between my product and a closely-eluting impurity. What can I do?

Answer:

Improving the resolution between two closely-eluting compounds requires optimizing the chromatographic conditions to exploit subtle differences in their properties.

  • Optimize the Solvent System:

    • Change Solvent Polarity: A slight adjustment to the polarity of your mobile phase can significantly impact separation. If using a hexane/ethyl acetate system, for example, try gradually decreasing the percentage of the more polar ethyl acetate.

    • Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation. A thesis on a related compound reported successful purification using 10% ethyl acetate in dichloromethane.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen the peaks and improve the resolution between closely eluting compounds.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the separation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: Based on the common synthesis from 3-amino-1,2,4-triazine and NBS in DMF, the most probable impurities are:

  • Unreacted 3-amino-1,2,4-triazine: The starting material.

  • Succinimide: The byproduct from the bromination reaction with NBS.

  • Over-brominated species: Although less common, di-brominated byproducts could potentially form.

  • Residual DMF: The high-boiling point solvent used in the reaction can be difficult to remove completely.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 0-6°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1]

Q3: Is this compound sensitive to acid or base?

A3: As a heterocyclic amine, this compound is basic and will react with strong acids to form salts. It is generally stable to mild bases, as evidenced by the use of sodium hydroxide in the reaction work-up. However, strong basic conditions, especially at elevated temperatures, could potentially lead to decomposition or side reactions.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a viable option, especially for polar compounds. You would use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). To get good peak shapes for this basic compound, it is often necessary to add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (at around 0.1%) to protonate the amine, or a basic modifier like triethylamine to work at a higher pH.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system should be determined on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents might include ethanol, methanol, or ethyl acetate.

    • If a single solvent is not ideal, try a solvent pair. A good starting point for this polar compound is an ethanol/water or methanol/water mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a starting point for purification on silica gel.

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Aim for an Rf value of 0.2-0.3 for the product on the TLC plate.

    • A suggested starting eluent is 10% ethyl acetate in dichloromethane, with 0.5% triethylamine added to prevent tailing.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution of your compound using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflow

Below is a decision tree to help guide you through the purification process for this compound.

PurificationWorkflow start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization Primary Method column Perform Column Chromatography start->column Alternative Method recrystallization->column Fails or Purity is Low oiling_out Product Oils Out? recrystallization->oiling_out tailing Tailing on TLC/Column? column->tailing pure_product Pure Product oiling_out->pure_product No, Crystals Form change_solvent Change Solvent/Solvent Pair Slow Down Cooling oiling_out->change_solvent Yes change_solvent->recrystallization add_tea Add Triethylamine (0.1-1%) to Mobile Phase tailing->add_tea Yes poor_separation Poor Separation? tailing->poor_separation No add_tea->column change_stationary_phase Use Alumina or Amine-Functionalized Silica add_tea->change_stationary_phase If Tailing Persists change_stationary_phase->column poor_separation->pure_product No optimize_eluent Optimize Eluent Polarity Use Gradient Elution poor_separation->optimize_eluent Yes optimize_eluent->column

References

Impact of solvent and base on "6-Bromo-1,2,4-triazin-3-amine" reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1,2,4-triazin-3-amine (CAS 69249-22-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, helping you troubleshoot and optimize your reactions.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its role in constructing complex molecular architectures.[1] The electron-deficient nature of the triazine ring, combined with the reactive bromine and amine functionalities, makes it a prime substrate for a variety of transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).[1][2] However, this reactivity profile also presents unique challenges. The selection of solvent and base is not merely a matter of reaction setup; it is a critical determinant of yield, selectivity, and the prevention of unwanted side reactions. This guide will explore these nuances in a practical, problem-solving format.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments, with a focus on palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I'm seeing very low conversion to my desired product. What are the likely causes related to my solvent and base?"

Answer: Low yields in Suzuki-Miyaura couplings of electron-deficient heteroaryl halides are often traced back to suboptimal solvent and base selection. The key is to balance the solubility of all components while ensuring the catalytic cycle proceeds efficiently.

Causality and Solutions:

  • Poor Base Solubility or Activity: The base is critical for activating the boronic acid to facilitate transmetalation.[3] If the base is not sufficiently soluble or active, the catalytic cycle will stall.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2][4] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the ability of the larger cesium cation to better stabilize intermediates.[5][6]

    • Troubleshooting:

      • Switch from K₂CO₃ to Cs₂CO₃.

      • Ensure your base is finely powdered and anhydrous, as water content can affect activity.

      • Consider using an aqueous biphasic solvent system (e.g., dioxane/water) to improve the solubility of inorganic bases.[7]

  • Inappropriate Solvent Polarity: The solvent must dissolve the organic substrate, the boronic acid, the catalyst, and interact effectively with the base.[8]

    • Insight: Aprotic polar solvents are generally preferred. A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a robust starting point.[2][7] The water helps dissolve the base, while the organic solvent dissolves the reactants.

    • Troubleshooting:

      • If using a single solvent like DMF, consider switching to a biphasic system like dioxane:water (e.g., 4:1 ratio).

      • For particularly nonpolar boronic acids, a solvent like toluene in a biphasic mixture with water might improve solubility and yield.[7]

  • Catalyst Deactivation: The Pd(0) catalyst is prone to oxidation. Solvents can play a role in both activating the precatalyst and stabilizing the active species.[8]

    • Insight: It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.[7] Some solvents, like DMF, can also help in the reduction of Pd(II) precatalysts to the active Pd(0) state.[8]

    • Troubleshooting:

      • Always degas your solvents by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes before use.

      • Ensure your reaction is run under a strict inert atmosphere.

Workflow for Optimizing Suzuki Coupling

G cluster_base Base Troubleshooting cluster_solvent Solvent Troubleshooting start Low Yield in Suzuki Coupling base Evaluate Base start->base solvent Optimize Solvent System base->solvent If no improvement b1 Switch K2CO3 to Cs2CO3 base->b1 atmosphere Check Reaction Atmosphere solvent->atmosphere If still low s1 Try Dioxane/Water (4:1) solvent->s1 success Improved Yield atmosphere->success b2 Use finely powdered, anhydrous base b1->b2 b3 Consider K3PO4 for sensitive substrates b2->b3 s2 Degas solvent thoroughly s1->s2 s3 Try Toluene/Water for nonpolar partners s2->s3

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Issue 2: Protodebromination Side Product Observed

Question: "My reaction is producing a significant amount of 1,2,4-triazin-3-amine (the debrominated starting material) alongside my desired product. How can I suppress this side reaction?"

Answer: Protodebromination (or hydrodehalogenation) is a common side reaction in cross-coupling chemistry, where the bromine atom is replaced by a hydrogen. This often occurs when the reductive elimination step is slow, allowing for competing pathways.

Causality and Solutions:

  • Solvent-Mediated Decomposition: Protic solvents can be a source of protons. Alcohols, in particular, can be oxidized by the palladium catalyst, leading to the formation of palladium hydride species that can cause hydrodehalogenation.[8]

    • Insight: While water is often beneficial in biphasic systems for base solubility, using protic organic solvents like methanol or ethanol can be problematic.

    • Troubleshooting:

      • Strictly avoid alcohol-based solvents.

      • If using an aqueous system, ensure the reaction temperature is not excessively high, which can promote side reactions.

      • Switching to a purely aprotic solvent system (e.g., dioxane, toluene, or DMF) with a soluble base like Cs₂CO₃ may reduce the incidence of this side reaction.[7]

  • Base Choice: The choice of base can influence the kinetics of the desired reaction versus side reactions.

    • Insight: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can sometimes promote protodebromination if moisture is present. For Suzuki reactions, carbonate bases are generally safer in this regard.

    • Troubleshooting:

      • Ensure you are using an appropriate base for the specific reaction type (e.g., carbonates for Suzuki).

      • If using an alkoxide base, ensure strictly anhydrous conditions.

Comparative Table: Solvent Impact on Protodebromination
Solvent SystemTypical ApplicationProtodebromination RiskRationale
Dioxane / H₂OSuzuki CouplingLow to ModerateWater is a proton source, but the reaction is often fast enough to outcompete the side reaction.[7]
TolueneSuzuki, BuchwaldLowAprotic, non-polar. Reduces risk from solvent-derived protons.[7]
DMF / DMAcSNAr, SuzukiModerateCan be oxidized by Pd(II) to generate species that may lead to side products.[8]
Methanol / EthanolNot RecommendedHighProtic solvents that can be readily oxidized, leading to hydrodehalogenation.[8]
Issue 3: Failure in Buchwald-Hartwig Amination

Question: "I'm trying to couple a secondary amine with this compound using Buchwald-Hartwig conditions and getting no product. I'm using Pd₂(dba)₃, a phosphine ligand, and NaOtBu in toluene."

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay between the base, ligand, and solvent.[9][10]

Causality and Solutions:

  • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[11]

    • Insight: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for some sterically hindered amines or sensitive substrates, its reactivity can be too high, leading to decomposition. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, especially with modern, highly active ligands.[11]

    • Troubleshooting:

      • If decomposition is suspected, switch from NaOtBu to a weaker inorganic base like Cs₂CO₃.

      • Ensure the base is fresh and has been stored under inert gas. Alkoxide bases degrade upon exposure to air and moisture.

  • Solvent Choice: The solvent must facilitate the entire catalytic cycle.

    • Insight: Toluene is a good general-purpose solvent for Buchwald-Hartwig reactions. However, for more polar substrates or amines, a more polar aprotic solvent like 1,4-dioxane might improve solubility and reaction rates.[12]

    • Troubleshooting:

      • Switch the solvent from toluene to 1,4-dioxane.

      • Ensure the solvent is anhydrous, as water can hydrolyze the active catalyst and consume the base.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-NHR2(L2)]+Br- OxAdd->AmineCoord Amine Coordination (+ HNR2) AmineCoord->OxAdd Base (-HBr) Reductive Elimination RedElim Ar-NR2 AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig amination cycle.

Issue 4: SNAr Reaction is Sluggish or Fails

Question: "I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with a thiol nucleophile and K₂CO₃ in THF, but the reaction is extremely slow. Why?"

Answer: SNAr reactions on electron-deficient rings are classic transformations, but their rates are profoundly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and the base's role in generating the active nucleophile.[13][14]

Causality and Solutions:

  • Solvent Polarity and Type: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. Polar aprotic solvents are ideal as they can stabilize this charged intermediate without solvating and deactivating the nucleophile.[15]

    • Insight: THF is only moderately polar. Solvents like DMF, DMSO, or NMP are far more effective at accelerating SNAr reactions.[15] Protic solvents (like alcohols or water) should be avoided as they solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Troubleshooting:

      • Change the solvent from THF to a more polar aprotic solvent like DMF or DMSO. This is often the single most effective change you can make.

  • Base-Nucleophile Interaction: The base's primary role is to deprotonate the nucleophile (in this case, the thiol to a more potent thiolate).

    • Insight: K₂CO₃ is a relatively weak base and may not be sufficient to fully deprotonate the thiol, leading to a low concentration of the active nucleophile.

    • Troubleshooting:

      • Use a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to ensure complete and rapid generation of the thiolate.

      • Alternatively, using a stronger yet soluble inorganic base like Cs₂CO₃ can also provide better results than K₂CO₃.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound? A1: While specific quantitative data is limited, compounds of this type are typically soluble in polar aprotic solvents like DMF and DMSO, and show moderate to low solubility in ethereal solvents like THF and dioxane. Solubility in non-polar solvents like toluene or hexanes is expected to be very low.[16]

Q2: Can the amino group at the C3 position interfere with reactions at the C6-bromo position? A2: Yes, the C3-amine is a potential nucleophile and can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle. Furthermore, under certain basic conditions, it could potentially act as an intramolecular nucleophile, though this is less common. The choice of a bulky ligand on the palladium catalyst can often mitigate interference from substrate coordination.

Q3: Is it necessary to use a phosphine ligand for Suzuki couplings with this substrate? A3: While some "ligand-free" Suzuki couplings exist, they are often not reliable for challenging substrates like electron-deficient heteroaryl bromides.[17][18] A phosphine ligand is highly recommended to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[11]

Q4: What are the recommended storage conditions for this compound? A4: It should be stored in a tightly sealed container in a cool, dry place, typically recommended between 0°C and 6°C, and protected from light and moisture to prevent degradation.[1]

General Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and Cs₂CO₃ (2.0-3.0 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Heat the reaction mixture (typically 90-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride if using a strong base.

  • Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1,2,4-triazin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the versatile scaffold, 6-Bromo-1,2,4-triazin-3-amine. This core structure is a valuable starting point in medicinal chemistry for the development of potent and selective kinase inhibitors, which play a crucial role in regulating cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. We will explore the synthetic strategies for modifying this core, the resulting impact on biological activity against key kinase targets, and provide detailed experimental protocols to support further research and development in this area.

Introduction to the this compound Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound core (Figure 1) is particularly attractive for SAR studies due to the presence of two key functional groups amenable to chemical modification: the bromine atom at the 6-position and the amino group at the 3-position. The bromine atom serves as a convenient handle for introducing a variety of substituents, typically through palladium-catalyzed cross-coupling reactions, allowing for the exploration of different chemical spaces and interactions with target proteins. The amino group provides a crucial hydrogen bond donor and can also be further functionalized.

Figure 1. Chemical structure of this compound.

Strategic Derivatization of the Core Scaffold

The primary strategy for elaborating the this compound core involves the substitution of the bromine atom at the 6-position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are highly versatile and allow for the introduction of a wide range of aryl and heteroaryl moieties, which can profoundly influence the compound's biological activity and selectivity.

G This compound This compound 6-Aryl/Heteroaryl-1,2,4-triazin-3-amine Analogs 6-Aryl/Heteroaryl-1,2,4-triazin-3-amine Analogs This compound->6-Aryl/Heteroaryl-1,2,4-triazin-3-amine Analogs Suzuki or Stille Coupling (Pd catalyst, base, Ar-B(OH)2 or Ar-Sn(R)3) Biological Evaluation\n(e.g., Kinase Inhibition Assays) Biological Evaluation (e.g., Kinase Inhibition Assays) 6-Aryl/Heteroaryl-1,2,4-triazin-3-amine Analogs->Biological Evaluation\n(e.g., Kinase Inhibition Assays) SAR Studies G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine this compound, Arylboronic acid, Pd catalyst, Base Inert Atmosphere Evacuate and backfill with N2/Ar Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to 80-100 °C and stir Add Solvent->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Cool, add water, and extract Monitor Progress->Quench and Extract Wash and Dry Wash with brine and dry Quench and Extract->Wash and Dry Concentrate Concentrate under reduced pressure Wash and Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

A Researcher's Guide to Bioisosteric Replacement Strategies for the 6-Bromo-1,2,4-triazin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the 1,2,4-triazine core is a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 6-Bromo-1,2,4-triazin-3-amine has emerged as a critical starting point for the development of potent kinase inhibitors, notably targeting the c-MET proto-oncogene, a key player in cancer progression. This guide provides a comprehensive comparison of bioisosteric replacement strategies for the 6-bromo substituent on this scaffold, offering a synthesis of experimental data to inform rational drug design.

The Central Scaffold: Understanding this compound

This compound (CAS 69249-22-5) is a heterocyclic compound that serves as a valuable intermediate in pharmaceutical research.[1][2] Its utility is underscored by its role as an inhibitor of the c-MET kinase, interfering with ATP binding and consequently impeding tumor cell proliferation.[2] The bromine atom at the 6-position is a key feature, offering a reactive handle for further chemical modifications, yet it also presents an opportunity for bioisosteric replacement to fine-tune the molecule's pharmacological profile.

Physicochemical Properties of the Parent Scaffold:

PropertyValue
Molecular FormulaC₃H₃BrN₄
Molecular Weight174.99 g/mol
Boiling Point373.6 °C
LogP0.2163
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. The goal is to modulate a molecule's potency, selectivity, pharmacokinetic properties, or to mitigate toxicity while preserving its desired biological activity. For the this compound scaffold, replacing the bromo group can lead to:

  • Enhanced Potency: By exploring alternative interactions with the target protein's binding site.

  • Improved Selectivity: To reduce off-target effects.

  • Favorable ADME Properties: Modifying lipophilicity and metabolic stability.

  • Novel Intellectual Property: Creating new chemical entities with distinct patentability.

The Target: c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-MET signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of c-MET can block downstream signaling cascades, such as the RAS-MAPK and PI3K-Akt pathways, thereby impeding tumor growth and metastasis.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization RAS RAS cMET->RAS Activation PI3K PI3K cMET->PI3K Activation STAT3 STAT3 cMET->STAT3 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Simplified c-MET signaling pathway.

Comparative Analysis of Bioisosteric Replacements

Aryl and Heteroaryl Bioisosteres

A prevalent strategy involves the replacement of the 6-bromo substituent with various aryl and heteroaryl moieties. This modification can introduce new binding interactions and significantly alter the compound's electronic and steric properties.

A study on 1,2,4-triazine derivatives as potential c-MET kinase inhibitors provides valuable insights, even though it does not start from the 6-bromo scaffold. The study highlights that the introduction of specific N-linkers to aromatic and heterocyclic rings can lead to potent antitumor activity. For instance, a hybrid molecule combining the 1,2,4-triazine scaffold with 6-mercaptopurine (a known anticancer drug) demonstrated a significant increase in potency against c-MET addicted cancer cell lines (A549, HT-29, and MKN-45) compared to a lead compound.[3] The IC50 of the hybrid compound (3d) against c-MET kinase was found to be 2.71 µM, a marked improvement over the lead compound's IC50 of 31.70 µM.[3]

Table 1: Comparative in vitro anticancer activity of a 1,2,4-triazine derivative and its bioisosteric hybrid.

CompoundModificationA549 IC50 (µM)HT-29 IC50 (µM)MKN-45 IC50 (µM)c-MET Kinase IC50 (µM)Reference
Lead CompoundN/A---31.70[3]
Compound 3d6-mercaptopurine hybrid0.310.010.022.71[3]

This data strongly suggests that replacing the 6-position with a well-chosen aromatic or heterocyclic system can dramatically enhance inhibitory activity.

Experimental Protocols

To provide a practical framework for researchers, this section details a general synthesis protocol for 6-substituted-1,2,4-triazin-3-amine derivatives and a standard in vitro c-MET kinase inhibition assay.

General Synthesis of 6-Aryl-1,2,4-triazin-3-amines (via Suzuki Coupling)

This protocol describes a common method for introducing aryl groups at the 6-position of the triazine ring, starting from the 6-bromo scaffold.

Suzuki_Coupling_Workflow Start This compound Reaction Reaction Mixture (Inert Atmosphere) Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 6-Aryl-1,2,4-triazin-3-amine Purification->Product

Caption: Suzuki coupling workflow for synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,2,4-triazin-3-amine.

In Vitro c-MET Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of c-MET.

Step-by-Step Methodology:

  • Reaction Preparation: In a microplate, prepare a reaction mixture containing recombinant human c-MET enzyme, a suitable buffer, and a substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the wells. Include a positive control (a known c-MET inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The bioisosteric replacement of the 6-bromo substituent on the 1,2,4-triazin-3-amine scaffold presents a fertile ground for the discovery of novel and potent c-MET kinase inhibitors. The evidence suggests that replacing the bromo group with aryl and heteroaryl moieties can significantly enhance anticancer activity. The synthetic accessibility of these analogs via cross-coupling reactions allows for the rapid exploration of a diverse chemical space.

Future research should focus on a systematic exploration of a wider range of bioisosteres, including but not limited to, various substituted phenyl rings, five- and six-membered heterocycles, and smaller functional groups that can modulate physicochemical properties. A direct, comparative study of these analogs against c-MET and a panel of cancer cell lines would be invaluable for establishing clear structure-activity relationships. Such studies will undoubtedly pave the way for the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays: Evaluating 6-Bromo-1,2,4-triazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro evaluation of small-molecule kinase inhibitors, with a specific focus on derivatives of the promising "6-Bromo-1,2,4-triazin-3-amine" scaffold. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to instill a deep understanding of the causality behind experimental choices, enabling you to design, execute, and interpret kinase assays with confidence and scientific rigor.

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including c-MET.[1] The robust characterization of such compounds is the bedrock of any successful drug discovery campaign. This document will compare the industry's leading assay technologies, provide a field-tested protocol for determining inhibitor potency (IC₅₀), and offer insights into data interpretation and troubleshooting.

Chapter 1: The Landscape of In Vitro Kinase Assays — A Comparative Analysis

The fundamental principle of a kinase assay is to measure the catalytic transfer of the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on a protein or peptide substrate.[2] The inhibitory effect of a compound is quantified by the reduction in this activity. While the goal is singular, the methods to achieve it are diverse. The choice of assay technology is a critical decision dictated by factors such as the stage of the discovery pipeline (e.g., high-throughput screening vs. lead optimization), the specific kinase target, and available instrumentation.

Biochemical kinase assays can be broadly categorized into activity assays, which measure the formation of the phosphorylated product, and binding assays, which quantify the interaction between an inhibitor and the kinase.[3] This guide focuses on activity assays, which are summarized below.

Assay Technology Principle of Detection Advantages Disadvantages Best Suited For
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]ATP) into a substrate.[4][5]Considered the "gold standard" for its directness, high sensitivity, and universal applicability to all kinases.[3][4][6]Requires handling and disposal of radioactive materials; lower throughput.[7]Orthogonal validation, detailed kinetic studies, and profiling where universality is paramount.[7]
Luminescence-Based Measures light output. Two main types: 1) ATP Depletion (e.g., Kinase-Glo®) quantifies remaining ATP; signal is inversely proportional to kinase activity.[2][8] 2) ADP Detection (e.g., ADP-Glo™) quantifies ADP produced; signal is directly proportional to kinase activity.[9][10]High sensitivity, broad dynamic range, homogeneous "mix-and-read" format, amenable to HTS.[11]Indirect measurement; susceptible to interference from library compounds that affect luciferase.[2][12]High-throughput screening (HTS), IC₅₀ determination, and selectivity profiling.
Fluorescence-Based Measures changes in a fluorescent signal. Formats include: Fluorescence Polarization (FP) , which detects changes in the molecular size of a fluorescently labeled peptide upon phosphorylation.[13][14]Non-radioactive, homogeneous, and suitable for HTS. Real-time kinetic measurements are possible with some formats.[15][16]Requires modified/labeled substrates; can be subject to interference from fluorescent compounds.[14]HTS, fragment screening, and real-time kinetic analysis.
Mobility-Shift Assays Separates the charged phosphorylated product from the unphosphorylated substrate based on electrophoretic mobility in a microfluidic chip.High-quality data, direct measurement of substrate and product.[17]Requires specialized instrumentation; throughput may be lower than luminescence/fluorescence methods.Lead optimization and mechanism of action studies where precise quantification is needed.

Chapter 2: Designing a Robust Kinase Inhibition Assay

A successful assay is a self-validating system. The trustworthiness of your IC₅₀ values depends entirely on the careful design and control of the experimental parameters.

Critical Reagent and Parameter Selection
  • Kinase Enzyme: Use a highly purified, active recombinant enzyme. Avoid multiple freeze-thaw cycles, which can significantly decrease activity.[18][19] Aliquot the enzyme upon first use and store at -80°C.

  • Substrate: The substrate can be a generic peptide (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases) or a specific peptide sequence derived from a known physiological substrate.[20] The choice impacts the biological relevance and kinetic parameters of the reaction.

  • ATP Concentration: This is arguably the most critical parameter for ATP-competitive inhibitors. Intracellular ATP concentrations are in the millimolar range, whereas many biochemical assays use low micromolar concentrations.[21]

    • Causality: For an ATP-competitive inhibitor, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay. A higher ATP concentration will require a higher concentration of inhibitor to achieve 50% inhibition, leading to a right-ward shift in the dose-response curve and a higher apparent IC₅₀.

    • Best Practice: To generate comparable and meaningful data, it is recommended to run the kinase assay with an ATP concentration that is equal to the Michaelis-Menten constant (Kₘ) of the kinase for ATP.[22][23] Under these conditions, the relationship between IC₅₀ and the true inhibition constant (Kᵢ) is simplified (IC₅₀ ≈ 2 x Kᵢ).[24]

  • Inhibitor Preparation: Most small molecules are dissolved in 100% DMSO. It is crucial to create a serial dilution series of the compound at an intermediate concentration (e.g., 10x the final assay concentration) in a buffer that maintains solubility.

    • Trustworthiness: The final concentration of DMSO in the assay well should be kept constant across all wells (including controls) and should typically not exceed 1% to avoid solvent-induced artifacts.[20]

Essential Controls for a Self-Validating System
  • Positive Control (100% Inhibition): A well-characterized, potent inhibitor of the target kinase (e.g., Staurosporine for many kinases) should be included to confirm the assay can detect inhibition.

  • Negative Control (0% Inhibition / Vehicle Control): Contains all reaction components plus the inhibitor solvent (e.g., DMSO) at the same final concentration as the test wells.[20] This defines the maximum signal or activity of the assay.

  • Blank Control (Background): Contains all reaction components except for the kinase enzyme. This well is used to subtract the background signal from all other readings.[19]

Chapter 3: Detailed Protocol: Luminescence-Based IC₅₀ Determination for a this compound Derivative

This protocol is adapted for a luminescence-based assay that measures the amount of ADP produced (e.g., Promega's ADP-Glo™), providing a signal directly proportional to kinase activity.[9][10] It is designed for a 96-well or 384-well plate format, making it ideal for determining the IC₅₀ of multiple compounds. Here, we use Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as representative kinase examples.

Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Luminescence Detection cluster_analysis Step 4: Data Analysis prep_buffer Prepare 1x Kinase Buffer prep_atp Prepare ATP Solution (at 2x final Kₘ) prep_substrate Prepare Substrate Solution prep_inhibitor Prepare Serial Dilution of Inhibitor (e.g., 10x) prep_enzyme Prepare Diluted Kinase (at 2x final conc.) add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor add_enzyme Add Kinase Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor + Kinase (e.g., 15 min at RT) add_enzyme->pre_incubate start_reaction Initiate with ATP/Substrate Mix pre_incubate->start_reaction incubate_reaction Incubate Reaction (e.g., 45-60 min at 30°C) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate (40 min at RT) stop_reaction->incubate_stop add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->add_detect incubate_detect Incubate (30 min at RT) add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for IC₅₀ determination using an ADP-Glo™ luminescence assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x or 10x stock buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) with nuclease-free water.[10] Add DTT to a final concentration of 0.5-2 mM just before use.[25]

  • Inhibitor Stock & Dilutions: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in 100% DMSO. Then, create an intermediate dilution plate by diluting this series 10-fold into 1x Kinase Buffer (final DMSO concentration will be 10%). This minimizes DMSO-related precipitation issues in the final assay plate.[20]

  • Kinase Enzyme: On the day of the experiment, thaw the recombinant kinase (e.g., CDK2/CyclinA2 or VEGFR2) on ice.[19] Dilute the enzyme to a 2x working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • ATP/Substrate Master Mix: Prepare a 2x master mix containing ATP and the appropriate substrate in 1x Kinase Buffer. The ATP concentration should be 2x the desired final Kₘ concentration.

2. Kinase Reaction Setup (Final Volume: 25 µL):

  • In a white, solid-bottom 96-well or 384-well assay plate, add 2.5 µL of the serially diluted inhibitor from the intermediate plate to the "Test Inhibitor" wells.

  • To the "Positive Control" and "Negative Control" (Vehicle) wells, add 2.5 µL of the 10% DMSO in 1x Kinase Buffer solution.[26]

  • Add 10 µL of 1x Kinase Buffer to all wells.

  • Add 12.5 µL of the 2x diluted kinase enzyme to the "Test Inhibitor" and "Negative Control" wells.

  • To the "Blank" wells, add 12.5 µL of 1x Kinase Buffer instead of the enzyme solution.[26]

  • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[27]

  • Initiate the kinase reaction by adding 12.5 µL of the 2x ATP/Substrate Master Mix to all wells.

  • Mix the plate and incubate for 45-60 minutes at 30°C.[18][28]

3. Signal Detection (ADP-Glo™ Protocol):

  • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9][26]

  • Incubate for 40 minutes at room temperature.[10][27]

  • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[9][26]

  • Incubate for 30 minutes at room temperature, protected from light.[27]

  • Read the luminescence on a plate-reading luminometer.

Chapter 4: Data Analysis and Interpretation

The raw output from the luminometer (Relative Light Units, RLU) must be converted into a meaningful measure of potency, the IC₅₀ value.

1. Calculation of Percent Inhibition:

  • First, subtract the average RLU of the "Blank" control from all other wells to correct for background signal.

  • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_blank) / (RLU_vehicle - RLU_blank))

2. IC₅₀ Determination:

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[29]

Data Presentation: Example Selectivity Profile

The true value of these derivatives lies not just in their potency against a primary target, but also their selectivity across the kinome. A selectivity profile is essential for predicting potential off-target effects.

Compound ID Scaffold Target Kinase IC₅₀ (nM)
Derivative AThis compoundc-MET 15
VEGFR2250
CDK2>10,000
Derivative BThis compoundc-MET 45
VEGFR21,200
CDK2>10,000
SunitinibReference Inhibitorc-MET22
VEGFR2 9
CDK24,300

This is example data for illustrative purposes.

Chapter 5: Troubleshooting and Advanced Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their causal factors.

Problem Potential Cause(s) Recommended Action(s)
High Variability Between Replicates Inaccurate pipetting, especially with small volumes of DMSO stocks; Incomplete mixing of reagents in the well.Ensure pipettes are calibrated. Use a multi-step mixing process (trituration) when adding reagents. Gently agitate the plate after additions.[21]
No or Weak Inhibition Observed Compound Integrity/Solubility: The compound may have degraded or precipitated out of solution.[21] High ATP Concentration: If the assay ATP level is too high, it can outcompete the inhibitor.[21]Verify compound identity and purity (MS, NMR). Prepare fresh stock solutions. Test for solubility. Re-run the assay at the Kₘ concentration of ATP for the kinase.[21][22]
Inhibitor Potent in Biochemical but not Cellular Assays Poor Cell Permeability: The compound cannot reach its intracellular target. High Cellular ATP: Intracellular ATP (~1-10 mM) is much higher than in most biochemical assays, reducing the apparent potency of ATP-competitive inhibitors.[21]Perform cell permeability assays (e.g., PAMPA). This is an expected and important finding. It highlights the need for both biochemical and cellular assays to fully characterize an inhibitor.[30]
Signaling Pathway Context

Understanding where your target kinase acts is crucial for downstream cellular assay design. For example, VEGFR2 is a receptor tyrosine kinase pivotal for angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Membrane Cell Membrane Cytoplasm Cytoplasm AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Kinase Domain

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.[26]

References

A Head-to-Head Comparison of Triazine vs. Quinazoline Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, with over 500 members in the human genome, are a cornerstone of cellular regulation and a major class of "druggable" targets, particularly in oncology.[1] The journey to a successful kinase inhibitor drug often begins with the selection of a core chemical structure, or "scaffold." This scaffold serves as the foundation upon which potency, selectivity, and drug-like properties are built. Its ability to orient substituents in a precise three-dimensional manner allows for selective and high-affinity interactions with the ATP-binding pocket of the target kinase.[2]

Among the most successful heterocyclic scaffolds, quinazolines have achieved significant clinical success.[3] More recently, triazines have emerged as a versatile and potent alternative, presenting a different set of opportunities and challenges.[4] This guide provides a head-to-head comparison of these two critical scaffolds, offering technical insights, experimental data, and validated protocols to inform strategic decisions in kinase inhibitor development.

The Quinazoline Scaffold: A Clinically Validated Powerhouse

The quinazoline core, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry.[2] Its rigidity and synthetic tractability have made it a mainstay in the development of ATP-competitive kinase inhibitors.[2]

Mechanism of Action and Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline is the most prominent iteration of this scaffold. The quinazoline nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine portion of ATP to interact with the crucial "hinge" region of the kinase active site.[3] The aniline group at the 4-position typically extends into a lipophilic pocket, where modifications can be made to enhance potency and modulate selectivity against different kinases.[5][6] Substitutions at the 6 and 7 positions of the quinazoline ring are commonly used to improve solubility and pharmacokinetic properties.[7]

Notable Examples: A Legacy of Success

The quinazoline scaffold is the backbone of several FDA-approved blockbuster drugs, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family.[8][9]

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation reversible inhibitors of EGFR, approved for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][10]

  • Lapatinib (Tykerb®) : A dual inhibitor of both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[8]

  • Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) : Second-generation, irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket, overcoming some forms of resistance to first-generation drugs.[8]

These examples underscore the scaffold's proven ability to generate potent and clinically effective drugs.[11][12]

The Triazine Scaffold: An Emerging and Versatile Contender

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has gained significant attention for its potential in designing novel kinase inhibitors.[4][13] Unlike the fused-ring system of quinazoline, the single-ring triazine offers different substitution vectors and physicochemical properties.

Mechanism of Action and Structure-Activity Relationship (SAR)

Similar to quinazolines, triazine-based inhibitors are designed to interact with the hinge region of the kinase ATP-binding site.[14][15] The SAR of triazines is highly dependent on the substitution pattern at the 2, 4, and 6 positions. For instance, in pyrrolo[2,1-f][3][5][8]triazine inhibitors, the pyrrolotriazine ring binds in the adenine pocket, while aniline groups at the 4-position can occupy a lipophilic selectivity pocket.[5] This modularity allows for fine-tuning of selectivity. For example, modifications to create more hydrophobic side chains have been used to improve selectivity for Bruton's tyrosine kinase (BTK) over EGFR.[13][16]

Notable Examples: Targeting Diverse Kinases

While not yet as clinically established as quinazolines, triazine-based inhibitors are showing significant promise in preclinical and clinical studies against a variety of kinases.

  • AT9283 : A multi-targeted inhibitor with potent activity against Aurora kinases A and B, JAK2, and Abl.[17][18] It has been investigated in clinical trials for both solid tumors and hematological malignancies.[17][19] Its ability to inhibit the imatinib-resistant Abl(T315I) mutant highlights the potential of the scaffold to address clinical resistance.[18][20]

  • BTK Inhibitors : Several 6-amino-1,3,5-triazine derivatives have been developed as potent and selective irreversible inhibitors of BTK, a key target in B-cell malignancies.[21] Compound C11, for instance, showed potent BTK inhibition (IC50 = 17.0 nM) with excellent selectivity over EGFR.[21]

Head-to-Head Comparison: Triazine vs. Quinazoline

The choice between a triazine and a quinazoline scaffold depends on the specific target kinase, the desired selectivity profile, and the overall goals of the drug discovery program.

FeatureQuinazoline ScaffoldTriazine ScaffoldRationale & Implications
Core Structure Fused bicyclic (Benzene + Pyrimidine)Monocyclic (1,3,5-Triazine)The rigid, planar structure of quinazoline is well-established for hinge binding. The triazine core offers more flexible substitution patterns and potentially different physicochemical properties.[2][4]
Clinical Precedent High (Multiple FDA-approved drugs)Emerging (Compounds in clinical trials)Quinazolines offer a lower-risk, well-trodden path for targets like EGFR. Triazines represent a greater opportunity for novel intellectual property and targeting kinases where quinazolines have failed.[8][17]
Synthetic Tractability Well-established, often via Niementowski synthesis from anthranilic acid.[2]Versatile syntheses from various starting materials like biguanides or cyanuric chloride.[4]Both scaffolds are synthetically accessible, but the modular nature of triazine synthesis may offer broader diversification opportunities.
Selectivity Profile Can be challenging; many early quinazolines showed broad activity. Fine-tuning is required.Can be engineered for high selectivity by exploiting unique substitution vectors to access distinct pockets.[13][16]The triazine scaffold may provide an advantage in achieving selectivity for kinases with highly homologous ATP-binding sites.
Intellectual Property Crowded IP landscape, especially for EGFR inhibitors.More "white space" for novel chemical matter.For new entrants, the triazine scaffold offers a clearer path to patentable inventions.
Quantitative Comparison: Representative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of representative compounds from each class against their primary targets.

CompoundScaffoldPrimary Target(s)IC50 (nM)
Gefitinib QuinazolineEGFR2-37
Erlotinib QuinazolineEGFR2
Lapatinib QuinazolineEGFR / HER29 / 13
AT9283 Triazine (derivative)Aurora A / Aurora B / JAK23 / 1.5 / 1.2
Compound C11 TriazineBTK17.0

Data compiled from multiple sources. Note that assay conditions can vary, affecting absolute IC50 values. This table is for comparative purposes.[8][17][21]

Experimental Protocols: Validating Your Kinase Inhibitors

Rigorous and reproducible experimental validation is the cornerstone of drug discovery.[1] Below are detailed, self-validating protocols for key assays used to characterize and compare kinase inhibitors based on either scaffold.

Diagram: General Kinase Inhibitor Screening Workflow

G cluster_0 Biochemical Assays cluster_1 Selectivity & Mechanism cluster_2 Cellular Assays A Compound Library (Triazine & Quinazoline Derivatives) B Primary Screen (e.g., ADP-Glo™) Single High Concentration A->B Screening C Dose-Response (IC50) 10-point curve for active hits B->C Hit Confirmation D Kinome Selectivity Profiling (Panel of >400 kinases) C->D Assess Specificity F Target Engagement Assay (e.g., NanoBRET™) C->F Confirm Cellular Activity E Mechanism of Action (Binding Assays: SPR/ITC) D->E Understand Binding I Lead Candidate E->I Optimization & Selection G Cellular Phosphorylation Assay (Western Blot / ELISA) F->G Verify Pathway Inhibition H Cell Viability/Proliferation (e.g., MTT / CellTiter-Glo®) G->H Assess Phenotypic Effect H->I Optimization & Selection

Caption: A typical workflow for identifying and validating kinase inhibitors.

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.[22] It is a robust method for determining the potency (IC50) of a compound.[23]

  • Principle: This luminescence-based assay quantifies kinase activity by measuring ADP production. A proprietary reagent first depletes the remaining ATP, and a second reagent converts the ADP produced into ATP, which then fuels a luciferase reaction. The light output is directly proportional to kinase activity.[22][23]

  • Self-Validation: The protocol includes positive (known inhibitor, e.g., Staurosporine) and negative (vehicle, e.g., DMSO) controls. A high Z' factor (>0.5) for each plate ensures the assay is robust and the data is reliable.[22]

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in an appropriate assay buffer in a 384-well plate. Include wells for vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the target kinase enzyme to each well. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[22]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (both at their predetermined Km concentrations).

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.[22]

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 30-40 minutes at room temperature.[22]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to the controls (% inhibition). Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Cellular Target Engagement Workflow

G cluster_legend Principle: NanoBRET™ Assay A Engineered Cells (Expressing Kinase-NanoLuc® Fusion Protein) B Add Cell-Permeable Fluorescent Tracer A->B C Add Test Compound (Triazine or Quinazoline) B->C D Incubate C->D E Measure BRET Signal (Donor: 615nm, Acceptor: 665nm) D->E F Data Analysis (Calculate IC50) E->F L1 High BRET Signal (Tracer binds Kinase-Luciferase) L2 Low BRET Signal (Compound displaces Tracer)

Caption: Workflow for a cell-based target engagement assay (NanoBRET™).

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

This assay measures the ability of a compound to bind to its target kinase within a live cell, providing more physiologically relevant data than a biochemical assay.[24]

  • Principle: The assay uses cells expressing the target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, it is in close proximity to the luciferase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[24]

  • Trustworthiness: This method directly measures target binding in a complex cellular environment, confirming that the compound can cross the cell membrane and engage its intended target.[25]

Step-by-Step Methodology:

  • Cell Plating: Seed cells engineered to express the kinase-NanoLuc® fusion protein into a 96- or 384-well white assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Substrate Addition: Add the NanoGlo® Live Cell Substrate to all wells to initiate the luciferase reaction.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Signal Detection: Measure the BRET signal using a plate reader capable of detecting two wavelengths simultaneously (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[26]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot against compound concentration to determine the cellular IC50.

Conclusion and Future Outlook

The quinazoline scaffold is a validated and highly successful platform that has produced multiple life-saving cancer therapies.[6] Its development path is well-understood, making it a reliable choice for established kinase targets. The triazine scaffold, while newer to the scene, offers significant advantages in terms of synthetic versatility, potential for novel selectivity profiles, and an open intellectual property landscape.[14] The emergence of multi-targeted triazine inhibitors like AT9283 suggests a potential to address complex diseases and overcome drug resistance.[27]

The decision to pursue a triazine or quinazoline-based inhibitor is not mutually exclusive and should be driven by a deep understanding of the target biology, the competitive landscape, and the specific properties desired in the final drug candidate. As our understanding of the human kinome deepens, both scaffolds will undoubtedly continue to be foundational elements in the armamentarium of medicinal chemists, driving the next generation of targeted therapies.

References

Navigating the Kinase Labyrinth: A Comparative Guide to the Selectivity of 6-Bromo-1,2,4-triazin-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for highly selective kinase inhibitors is paramount. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic window and ultimate clinical success. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors with diverse therapeutic potential. This guide provides an in-depth evaluation of the selectivity profile of inhibitors derived from the "6-Bromo-1,2,4-triazin-3-amine" core, comparing them with established alternatives against key oncogenic and inflammatory kinases: c-Met, p38 MAPK, and PDK1.

While comprehensive kinome profiling data for the parent "this compound" molecule is not extensively documented in publicly available literature, analysis of its derivatives provides crucial insights into the selectivity landscape of this chemical class. This guide will delve into the available data for these derivatives and juxtapose them against well-characterized inhibitors, offering a framework for researchers to make informed decisions in their drug development endeavors.

The Significance of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the highly conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity presents a significant challenge. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic efficacy of a drug candidate. Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in translational research. Methodologies such as broad panel kinase screening (kinome scanning) are indispensable tools for characterizing the specificity of novel inhibitors.[1]

Comparative Selectivity Analysis

This section provides a comparative analysis of the selectivity of 1,2,4-triazine-based inhibitors against their respective targets and established alternative drugs.

c-Met Inhibition: A Key Target in Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving the growth and metastasis of numerous cancers.[2] Several inhibitors targeting c-Met are now approved for clinical use.

While "this compound" itself is noted as a c-Met inhibitor, specific selectivity data is sparse.[3] However, its derivatives have been explored for this purpose. For a meaningful comparison, we will consider the profiles of the FDA-approved multi-kinase inhibitors, Crizotinib and Cabozantinib , which are known to potently inhibit c-Met.

InhibitorPrimary Target(s)c-Met IC50 (nM)Selectivity Profile HighlightsReference(s)
1,2,4-Triazine Derivative (Hypothetical) c-MetVariesData on broader kinome selectivity is limited in public literature, necessitating case-by-case profiling.N/A
Crizotinib ALK, ROS1, c-Met~5-25Highly selective for ALK, ROS1, and c-Met against a panel of over 120 kinases.[4][4]
Cabozantinib VEGFR2, c-Met, RET, AXL, KIT, FLT3, TIE21.3Potent multi-kinase inhibitor with activity against several receptor tyrosine kinases.[5][6][5][6]

Expert Insight: The data indicates that while 1,2,4-triazine derivatives hold promise as c-Met inhibitors, they face stiff competition from well-established drugs like Crizotinib, which exhibits a high degree of selectivity for a narrow spectrum of kinases, and Cabozantinib, a potent multi-targeted agent. The key for future 1,2,4-triazine-based c-Met inhibitors will be to either achieve superior selectivity over existing options or to present a unique and advantageous polypharmacology profile.

p38 MAPK Inhibition: Targeting Inflammation and Cancer

The p38 mitogen-activated protein kinases (MAPKs) are key regulators of inflammatory responses and are also implicated in cancer progression.[7] The development of selective p38 MAPK inhibitors has been an area of intense research.

Derivatives of the 1,2,4-triazine scaffold have shown activity against p38 MAPK. For comparison, we will examine the selectivity of Ralimetinib (LY2228820) and BIRB 796 (Doramapimod) , two well-characterized p38 MAPK inhibitors.

InhibitorPrimary Target(s)p38α IC50 (nM)Selectivity Profile HighlightsReference(s)
Pyrrolo[2,1-f][5][8][9]triazine Derivative (BMS-582949) p38α13Reported as a highly selective p38α MAPK inhibitor.[10][10]
Ralimetinib (LY2228820) p38α/β5.3 (α), 3.2 (β)Potent and selective inhibitor of p38 MAPK α/β isoforms.[11][11][12]
BIRB 796 (Doramapimod) p38α/β/γ/δ38 (α), 65 (β), 200 (γ), 520 (δ)High affinity for p38α (Kd = 0.1 nM) with 330-fold greater selectivity versus JNK2. Weak inhibition of c-RAF, Fyn, and Lck.[8][13][8][13]

Expert Insight: The pyrrolo[2,1-f][5][8][9]triazine derivative BMS-582949 demonstrates the potential of the triazine scaffold to yield highly selective p38α inhibitors. When compared to Ralimetinib and BIRB 796, the key differentiator appears to be the specific isoform selectivity and the off-target profile. BIRB 796, for instance, shows broader activity across p38 isoforms and some off-target effects on kinases like B-Raf. The choice of inhibitor will depend on the specific biological question being addressed, with highly selective probes like BMS-582949 being valuable for dissecting the role of p38α specifically.

PDK1 Inhibition: A Central Node in Cell Signaling

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[5][8]

A library of 3-amino-1,2,4-triazine derivatives has been identified as potent and selective inhibitors of PDK1.[12] We will compare these to the well-studied PDK1 inhibitors GSK2334470 and BX795 .

InhibitorPrimary Target(s)PDK1 IC50 (nM)Selectivity Profile HighlightsReference(s)
3-Amino-1,2,4-triazine Derivatives (e.g., Compound 5i, 5k) PDK110-100Show preferential activity against PDK1 and PDK4 isoforms over PDK2 and PDK3.[7][14][7][12][14]
GSK2334470 PDK1~10Highly specific for PDK1, with no significant inhibition of 93 other protein kinases at 500-fold higher concentrations.[15][16][2][15][16][17]
BX795 PDK1, TBK16Multi-kinase inhibitor with potent activity against PDK1 and TBK1, as well as other kinases like Aurora B and IKKε.[18][19][20][21][22][18][19][20][21][22]

Expert Insight: The 3-amino-1,2,4-triazine derivatives show promising selectivity for PDK1 and PDK4. However, GSK2334470 stands out for its exceptional selectivity for PDK1 across a large kinase panel, making it a superior tool for specifically interrogating PDK1 function. BX795, on the other hand, is a multi-targeted inhibitor, and its cellular effects cannot be solely attributed to PDK1 inhibition. This highlights the importance of choosing an inhibitor with a well-defined selectivity profile that matches the experimental goals.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth Metastasis Metastasis ERK->Metastasis

Caption: Simplified c-Met signaling pathway.

Kinase_Profiling_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Test Compound (e.g., 1,2,4-triazine derivative) Incubation Incubate Compound with Kinase Compound_Prep->Incubation Kinase_Panel Recombinant Kinase Panel Kinase_Panel->Incubation Assay_Components ATP, Substrate, Assay Buffer Reaction Initiate Reaction with ATP/Substrate Assay_Components->Reaction Incubation->Reaction Detection Measure Kinase Activity Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Curve Generate Dose-Response Curve & Calculate IC50 Inhibition_Calc->IC50_Curve Selectivity_Score Determine Selectivity Score IC50_Curve->Selectivity_Score

Caption: General experimental workflow for in vitro kinase selectivity profiling.

Experimental Protocol: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)

The following is a generalized protocol for determining the selectivity of a test compound using a competitive binding assay format, such as the KINOMEscan™ platform.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • KINOMEscan™ panel of DNA-tagged kinases.

  • Immobilized ligand-coated beads.

  • Binding buffer.

  • Wash buffer.

  • Elution buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations for generating a dose-response curve.

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand-coated beads, and the test compound in the binding buffer. Include a DMSO-only control for 100% kinase binding and a positive control inhibitor.

  • Incubation: Incubate the plate at room temperature with gentle agitation for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads multiple times with wash buffer to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads using an elution buffer.

  • Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.

  • Data Analysis:

    • Calculate the percentage of kinase binding for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd) or IC50 value for each kinase.

    • The selectivity of the compound is determined by comparing its Kd or IC50 values across the entire kinase panel.

Self-Validation: The inclusion of a known potent, selective inhibitor as a positive control for a subset of kinases in the panel serves as a self-validating mechanism for the assay's performance. Consistent IC50 values for the control compound across multiple runs ensure the reliability and reproducibility of the data.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent kinase inhibitors. While a comprehensive selectivity profile of the parent molecule remains to be fully elucidated in the public domain, its derivatives have demonstrated significant potential as inhibitors of key kinases such as c-Met, p38 MAPK, and PDK1.

This guide highlights that while these derivatives can exhibit promising activity, achieving superior selectivity compared to existing, well-characterized inhibitors is a critical challenge. For researchers in drug development, the key takeaways are:

  • The necessity of comprehensive profiling: Do not rely on activity against a single target. Broad kinome scanning is essential to understand the full selectivity profile of any new inhibitor.

  • Context is crucial: The choice of an inhibitor should be guided by the specific biological question. A highly selective tool compound is invaluable for target validation, while a carefully characterized multi-targeted inhibitor might offer advantages in certain therapeutic contexts.

  • Continuous innovation: The 1,2,4-triazine scaffold remains a fertile ground for medicinal chemistry. Future efforts should focus on designing derivatives with novel selectivity profiles that offer a clear advantage over existing therapies.

By carefully evaluating the selectivity of novel compounds and benchmarking them against established alternatives, the scientific community can continue to advance the development of safer and more effective kinase inhibitor therapies.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Scaffolds Beyond 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of novel kinase inhibitors, the choice of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. For years, the 1,2,4-triazine core, and specifically its functionalized intermediate, 6-Bromo-1,2,4-triazin-3-amine, has served as a valuable building block in the synthesis of various kinase inhibitors, notably targeting enzymes like c-Met. However, the ever-evolving landscape of kinase inhibitor design necessitates a broader perspective on the available chemical matter. This guide provides an in-depth technical comparison of prominent alternatives to the 1,2,4-triazine scaffold, offering experimental data and synthetic insights to inform your drug discovery endeavors.

The inherent reactivity of the bromine atom and the amine group in this compound allows for diverse functionalization, making it a useful starting point. However, potential challenges in its synthesis and a desire for novel intellectual property and improved physicochemical properties have driven the exploration of alternative heterocyclic systems. This guide will delve into four such alternatives: pyrazolo[1,5-a]pyrimidines, 7-azaindoles, thieno[2,3-d]pyrimidines, and furopyrimidines. Each of these scaffolds offers a unique combination of features that can be leveraged to address specific challenges in kinase inhibitor design.

A Comparative Overview of Kinase Inhibitor Scaffolds

ScaffoldKey AdvantagesNotable Kinase TargetsRepresentative Inhibitor Example(s)
Pyrazolo[1,5-a]pyrimidine Versatile substitution patterns, good metabolic stability, and proven clinical success.[1]Trk, Pim-1, CDK2, PI3KδLarotrectinib, Repotrectinib
7-Azaindole Excellent hinge-binding motif, forming two hydrogen bonds. Well-established chemistry and commercial availability of starting materials.[2][3]BRAF, PI3K, CDK9Vemurafenib
Thieno[2,3-d]pyrimidine Bioisostere of purine, offering diverse biological activities. Can lead to potent and selective inhibitors.[4]PI3K, VEGFR-2, PIM-1GDC-0941 (Pictilisib)
Furopyrimidine Structural mimic of purines, competes with ATP. Can yield potent inhibitors, particularly for VEGFR-2.[5]VEGFR-2, PI4KVarious experimental compounds

Pyrazolo[1,5-a]pyrimidines: A Scaffold with Clinical Precedent

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its utility in developing potent and selective kinase inhibitors.[1] Its structural resemblance to adenine allows for effective competition at the ATP-binding site of kinases. This scaffold has been successfully incorporated into FDA-approved drugs, demonstrating its clinical viability.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold offers multiple points for diversification, allowing for fine-tuning of potency and selectivity. For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, substitutions at the 3- and 5-positions have been shown to be critical for activity. The presence of an amide bond at the 3-position can significantly enhance inhibitory potency.[6]

Experimental Protocol: Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Core

This two-step protocol provides a general method for the synthesis of a key intermediate for a variety of pyrazolo[1,5-a]pyrimidine-based inhibitors.[7]

Step 1: Synthesis of β-enaminone

  • In a microwave vial, combine a suitable methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.

  • Upon completion, the crude β-enaminone can often be used directly in the next step after removal of excess DMF-DMA under vacuum.

Step 2: Cyclocondensation

  • To the crude β-enaminone from Step 1, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).

  • The reaction can be carried out in a suitable solvent such as ethanol or acetic acid, and may require heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated and purified by crystallization or column chromatography.

General synthesis of pyrazolo[1,5-a]pyrimidines.
Performance Data: Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
8a <5--[6]
8f <5--[6]
9a <5--[6]
9b <5--[6]
9f <5--[6]

7-Azaindole: The Power of Hinge Binding

The 7-azaindole scaffold is a highly effective hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region.[2][3] This property has made it a cornerstone in the development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[7]

Structure-Activity Relationship (SAR) Insights

The versatility of the 7-azaindole scaffold lies in its multiple sites for substitution, allowing for the optimization of interactions with different regions of the ATP-binding pocket. In the case of Vemurafenib, the core 7-azaindole anchors the molecule to the hinge, while the appended phenyl and propyl groups occupy adjacent hydrophobic pockets, contributing to its high potency and selectivity for the BRAF V600E mutant.

Experimental Protocol: Key Step in Vemurafenib Synthesis

The synthesis of Vemurafenib is a multi-step process. A key transformation involves the coupling of the 7-azaindole core with a suitable partner. While the full synthesis is complex, a representative Suzuki coupling step is outlined below, based on general synthetic strategies for such compounds.

  • To a solution of a suitably protected and functionalized 7-azaindole boronic acid or ester (1.0 equiv) in a solvent mixture such as dioxane and water, add the corresponding aryl halide partner (1.1 equiv).

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equiv), and a base, such as Na2CO3 (2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the product by column chromatography.

Key structural elements of Vemurafenib and their interactions.
Performance Data: Vemurafenib

Kinase TargetIC50 (nM)Cellular Assay (p-MEK Inhibition) IC50 (nM)Reference
BRAF V600E 3111 (Malme-3M cells)[2]
Wild-Type BRAF 100-[2]

Thieno[2,3-d]pyrimidines: Bioisosteres of Purines

Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and have emerged as a versatile scaffold for the development of kinase inhibitors.[4] This structural similarity allows them to effectively compete with ATP in the kinase active site. Numerous thienopyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including PI3K and VEGFR-2.

Structure-Activity Relationship (SAR) Insights

The thieno[2,3-d]pyrimidine core provides a rigid framework with multiple positions for substitution. For PI3K inhibitors, the presence of a morpholine moiety has been shown to be important for binding to a valine residue in the hinge region.[8] Substitutions on the phenyl ring at the 2-position can significantly impact activity, with a 3-hydroxyl group often being favorable.[8]

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Core

The following is a general procedure for the synthesis of a thieno[2,3-d]pyrimidine scaffold, which can be further functionalized to generate a library of inhibitors.[9]

  • Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol).

  • Heat the mixture at 200 °C for 2 hours, during which it will form a molten mass that solidifies upon cooling.

  • Dissolve the solid product in warm 1 N sodium hydroxide.

  • Acidify the solution with 2 N hydrochloric acid to precipitate the product.

  • Collect the crystalline precipitate by vacuum filtration and recrystallize from water to yield thieno[2,3-d]pyrimidine-2,4-diol.

Thienopyrimidine_Synthesis A Methyl 2-aminothiophene-3-carboxylate C Thieno[2,3-d]pyrimidine-2,4-diol A->C Heat, 200°C B Urea B->C Heat, 200°C

Synthesis of the thieno[2,3-d]pyrimidine core.
Performance Data: Thieno[2,3-d]pyrimidine-based PI3K and VEGFR-2 Inhibitors

CompoundTarget Kinase% Inhibition @ 10 µM (PI3K) / IC50 (nM) (VEGFR-2)Reference
VIb PI3Kβ72%[8]
VIb PI3Kγ84%[8]
21b VEGFR-233.4[10]
21c VEGFR-247.0[10]
21e VEGFR-221[10]

Furopyrimidines: Mimicking the ATP Scaffold

Similar to thienopyrimidines, furopyrimidines are structural mimics of purines and have garnered interest as scaffolds for kinase inhibitors.[5] The furo[2,3-d]pyrimidine isomer, in particular, has been explored for the development of potent VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

For furopyrimidine-based VEGFR-2 inhibitors, the nature of the substituent at the 4-position of the furopyrimidine ring can significantly influence activity. Various aryl and heteroaryl groups have been explored, with some demonstrating potent inhibition.

Experimental Protocol: General Synthesis of Furopyrimidine Derivatives

The synthesis of furopyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing furan core. A general synthetic approach is outlined below.[8]

  • Start with a suitably substituted 2-aminofuran-3-carbonitrile.

  • React the aminofuran with a source of the pyrimidine ring, such as formamide or a derivative, often under heating conditions.

  • This cyclization reaction forms the furo[2,3-d]pyrimidine core.

  • Further functionalization, such as chlorination followed by nucleophilic substitution, can be performed to introduce diversity at various positions.

Furopyrimidine_Synthesis start 2-Aminofuran-3-carbonitrile product Furo[2,3-d]pyrimidine core start->product Cyclization reagent Formamide (or derivative) reagent->product final_product Functionalized Inhibitors product->final_product Further functionalization

General synthetic approach for furopyrimidines.
Performance Data: Furopyrimidine-based VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)Reference
4c 57.1[5]
7b 42.5[5]
7c 52.5[5]
Sorafenib (Reference) 41.1[5]

Conclusion

While this compound remains a viable starting material for the synthesis of certain kinase inhibitors, the exploration of alternative scaffolds is crucial for expanding the chemical space and addressing the challenges of modern drug discovery. Pyrazolo[1,5-a]pyrimidines, 7-azaindoles, thieno[2,3-d]pyrimidines, and furopyrimidines each offer distinct advantages in terms of their synthetic accessibility, hinge-binding capabilities, and potential for generating potent and selective kinase inhibitors. By understanding the unique properties and synthetic strategies associated with each of these scaffolds, researchers can make more informed decisions in the design and development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Bromo-1,2,4-triazin-3-amine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding potential of novel 6-Bromo-1,2,4-triazin-3-amine derivatives within the active sites of therapeutically relevant protein kinases. As researchers and drug development professionals, understanding the structural basis of kinase inhibition is paramount for designing next-generation therapeutics. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and establish critical interactions within the kinase hinge region.[1] This guide moves beyond a simple listing of data, explaining the causality behind the experimental design and providing a self-validating, reproducible computational workflow.

The core scaffold, this compound, serves as a versatile intermediate for creating libraries of potential kinase inhibitors.[2][3] Its bromine atom provides a convenient handle for synthetic elaboration, while the amine group can be functionalized to explore different pockets within the kinase active site.

Rationale and Strategic Selection of Kinase Targets

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are among the most intensely pursued drug targets.[4] For this comparative study, we have selected three well-characterized kinases, each representing a distinct subfamily and possessing clinical relevance:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer and other epithelial tumors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a crucial role in cell cycle regulation; its inhibition is a strategy for halting cancer cell proliferation.

The selection of these targets allows for a comparative analysis of both potency and selectivity, two of the most critical parameters in modern kinase inhibitor design.

A Self-Validating Molecular Docking Workflow

To ensure the scientific integrity of our in silico predictions, we employ a rigorous and validated docking protocol. The trustworthiness of a docking study hinges on its ability to reproduce known experimental results before predicting new ones.[5][6][7]

Experimental Workflow Diagram

The entire computational process, from target selection to data analysis, is outlined below. This workflow ensures a systematic and reproducible investigation.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase A 1. Kinase Target Selection (EGFR, VEGFR2, CDK2) B 2. PDB Structure Retrieval (e.g., 4JPS for PI3Kα) A->B C 3. Receptor Preparation (Remove water, add hydrogens) B->C G 7. Grid Box Generation (Define active site) C->G D 4. Ligand Library Design (this compound derivs.) E 5. Ligand Preparation (3D generation, energy minimization) D->E H 8. Molecular Docking (AutoDock Vina) E->H F 6. Protocol Validation (Re-dock co-crystallized ligand) F->G G->H I 9. Pose & Score Analysis (Binding energy, interactions) H->I J 10. Comparative Analysis (Potency & Selectivity) I->J K 11. SAR Elucidation (Identify key functional groups) J->K

Caption: A comprehensive workflow for the comparative docking study.

Detailed Experimental Protocol

2.1. Protein and Ligand Preparation

  • Protein Structure Acquisition: Crystal structures of the selected kinases (EGFR, VEGFR2, CDK2) complexed with known inhibitors were downloaded from the Protein Data Bank (PDB).

  • Receptor Preparation: Using AutoDock Tools (ADT), all water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Gasteiger charges were computed to prepare the receptor for docking. The final structures were saved in the PDBQT format.[8]

  • Ligand Design & Preparation: A virtual library of ten derivatives based on the this compound scaffold was created. Substitutions were strategically placed to probe interactions with both the hinge region and the solvent-exposed front pocket. 2D structures were drawn and converted to 3D, followed by energy minimization using a suitable force field. Ligands were then prepared in ADT by assigning rotatable bonds and Gasteiger charges, and saved in the PDBQT format.[8]

2.2. Docking Protocol Validation

  • Causality: Before docking our novel derivatives, the protocol's validity must be established. This is achieved by "re-docking" the original, co-crystallized ligand back into its corresponding kinase active site.[6][7] A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.[6] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

2.3. Molecular Docking and Scoring

  • Grid Generation: For each kinase, a grid box was defined to encompass the entire ATP-binding site, ensuring the ligand could freely explore the relevant conformational space.[8]

  • Docking Execution: Molecular docking was performed using AutoDock Vina, a widely used program known for its balance of speed and accuracy. The program treats the ligand as flexible while the protein remains rigid, which is a common and effective simplification.

  • Analysis: The output provides multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity in kcal/mol.[9] The pose with the most favorable (most negative) score was selected for further analysis.

Comparative Analysis of Docking Results

The docking simulations provide quantitative data on binding affinity and qualitative insights into the specific molecular interactions driving the binding event.

Quantitative Data Summary

The table below summarizes the predicted binding affinities (in kcal/mol) for a representative set of derivatives against the three target kinases. A more negative score indicates a stronger predicted binding affinity.

Derivative IDR-Group ModificationEGFR (kcal/mol)VEGFR2 (kcal/mol)CDK2 (kcal/mol)
BT-00 (Parent Scaffold: -H)-6.8-6.5-6.2
BT-01 3-chloroaniline-8.5-7.9-7.1
BT-02 4-methoxyaniline-8.2-8.8-7.5
BT-03 3-pyridylamine-7.9-7.5-8.3
BT-04 4-fluoro-3-aminobenzamide-9.1-8.5-7.8
Analysis of Binding Modes and Structure-Activity Relationships (SAR)

The true power of docking lies in visualizing the predicted binding poses to understand the underlying structure-activity relationships (SAR).[10][11]

  • Hinge Binding: Across all three kinases, the 1,2,4-triazine core consistently formed one or two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This interaction is canonical for Type-I kinase inhibitors and anchors the ligand in the ATP-binding site.

  • Derivative BT-01 (3-chloroaniline): This derivative showed strong affinity for EGFR. The chloroaniline moiety projected into a hydrophobic pocket, with the chlorine atom potentially forming favorable halogen bond interactions.

  • Derivative BT-02 (4-methoxyaniline): This compound exhibited the highest predicted affinity for VEGFR2. The methoxy group was positioned to form a hydrogen bond with a key aspartate residue in the solvent-accessible region, an interaction not available in EGFR or CDK2, suggesting a basis for selectivity.

  • Derivative BT-03 (3-pyridylamine): The pyridine nitrogen in this derivative acted as a hydrogen bond acceptor with a lysine residue near the mouth of the CDK2 active site, explaining its preferential binding to this kinase.

  • Derivative BT-04 (4-fluoro-3-aminobenzamide): This was the most potent derivative against EGFR. The benzamide group formed an additional hydrogen bond with a conserved aspartate in the DFG motif, while the fluorine atom enhanced hydrophobic interactions.

Key Molecular Interactions Diagram

This diagram illustrates the general binding mode of a 1,2,4-triazine derivative within a typical kinase active site, highlighting the crucial interactions that drive inhibition.

G cluster_kinase Kinase Active Site cluster_ligand Triazine Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue (Hydrophobic Pocket) dfg_motif DFG Motif (Aspartate) solvent_front Solvent-Exposed Region triazine_core 1,2,4-Triazine Core triazine_core->hinge H-Bonds (Anchor) r_group R-Group (Selectivity/Potency) r_group->gatekeeper Hydrophobic Int. r_group->dfg_motif H-Bond/Ionic r_group->solvent_front Polarity Match

Caption: Key interactions between a triazine derivative and the kinase active site.

Conclusion and Future Directions

This comparative guide demonstrates the utility of a validated molecular docking workflow to predict the binding affinity and selectivity of novel this compound derivatives. The in silico data suggest that specific substitutions on the triazine core can be tailored to achieve potent and selective inhibition of different kinases. For instance, targeting polar interactions in the solvent-front region appears to be a viable strategy for enhancing VEGFR2 selectivity, while exploring additional hydrogen bond donors can improve potency against EGFR.

These computational predictions provide a strong foundation for prioritizing compounds for chemical synthesis and subsequent in vitro enzymatic assays.[9] The most promising hits, such as BT-04 for EGFR and BT-02 for VEGFR2, represent valuable starting points for lead optimization campaigns in the development of novel kinase-targeted therapies.

References

A Senior Application Scientist's Guide to ADME Profiling of Novel 6-Bromo-1,2,4-triazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Hit to Candidate

In modern drug discovery, the path from a promising "hit" compound to a viable clinical candidate is fraught with challenges. Historically, a significant number of drug candidates failed in late-stage development due to unfavorable pharmacokinetic properties, not a lack of efficacy.[1][2][3] This has led to a paradigm shift, embedding ADME (Absorption, Distribution, Metabolism, and Excretion) profiling into the earliest stages of the discovery process.[3][4][5] Early and robust in vitro ADME assessment allows for the rapid identification and weeding out of compounds with inherent flaws, saving immense resources and accelerating the development timeline.[4][6][7]

The 6-bromo-1,2,4-triazin-3-amine scaffold (CAS: 69249-22-5) represents a promising starting point for the development of novel therapeutics, particularly in the oncology space where it has been explored as an intermediate for kinase inhibitors.[8][9] However, the journey from this core structure to a successful drug requires meticulous optimization of its ADME properties. This guide provides a comparative framework for assessing a series of novel derivatives, demonstrating how a strategic, data-driven approach can illuminate the path toward selecting a lead candidate with the highest probability of clinical success.

Our Strategic Imperative: A Multi-Parameter Assessment

Our primary objective is to triage a library of newly synthesized this compound analogs. We must move beyond simple potency measures and evaluate the holistic "drug-like" potential of each compound.[2][10] To achieve this, we employ a tiered in vitro ADME screening cascade designed to provide a comprehensive profile of each molecule's likely fate within a biological system.[11] This strategy allows us to make informed, go/no-go decisions and guide the next cycle of chemical optimization.

The workflow is designed to answer several critical questions:

  • Absorption : Can the compound cross the intestinal barrier to enter circulation? Is it susceptible to efflux pumps that could limit its bioavailability?

  • Distribution : Once in the bloodstream, how extensively does it bind to plasma proteins? Only the unbound fraction is free to engage its therapeutic target.[12][13]

  • Metabolism : How stable is the compound in the presence of metabolic enzymes, primarily in the liver? Rapid metabolism can lead to a short duration of action and low exposure.[14][15]

The following diagram illustrates our high-throughput screening cascade.

Caption: Tiered ADME screening workflow for novel compounds.

Experimental Protocols: The Foundation of Trustworthy Data

The validity of our decisions rests entirely on the quality of our experimental data. Each protocol described below is a self-validating system, incorporating positive and negative controls to ensure accuracy and reproducibility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay is our first-pass screen for absorption.[16] It exclusively measures passive diffusion, providing a clean, high-throughput assessment of a compound's ability to cross a lipid barrier, mimicking the transcellular route of intestinal absorption.[17] A compound with poor passive permeability is unlikely to be orally bioavailable unless it is a substrate for an uptake transporter.

Step-by-Step Protocol:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of phospholipids (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).[18] The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Solution Preparation: Test compounds and reference controls (e.g., propranolol for high permeability, atenolol for low) are prepared at a stock concentration (e.g., 10 mM in DMSO) and then diluted into a pH 7.4 buffer to a final assay concentration (e.g., 10 µM).[19]

  • Assay Setup: A 96-well acceptor plate is filled with the pH 7.4 buffer. The prepared donor solutions are added to the coated filter plate.

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[17]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are quantified using LC-MS/MS.[16][20] The effective permeability (Pe) is calculated from these values.

Caco-2 Permeability and Efflux Assay

Causality: Compounds that pass the PAMPA screen are subjected to the Caco-2 assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters found in the small intestine, such as P-glycoprotein (P-gp).[21][22][23] It provides a more physiologically relevant model, assessing not only passive permeability but also the potential for active efflux, a common mechanism of poor drug absorption.[21]

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and monolayer formation.[23]

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used.[21][24]

  • Bidirectional Transport Study:

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time (e.g., 2 hours).[22]

    • B-to-A Transport (Basolateral to Apical): In a parallel experiment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[23]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[23]

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism.[15] This assay uses human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[15][25] By measuring the rate at which a compound is depleted, we can predict its metabolic stability and intrinsic clearance (in vivo), which are key determinants of its half-life and dosing frequency.[14][26]

Step-by-Step Protocol:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing an NADPH regenerating system is prepared to ensure sustained enzyme activity.[14][25]

  • Incubation: The test compound (e.g., at 1 µM final concentration) is incubated with the diluted microsomes and buffer at 37°C.[15]

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.[14]

  • Sample Processing & Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the half-life (T½) and intrinsic clearance (CLint) are calculated.[14]

Plasma Protein Binding (PPB) Assay

Causality: Most drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[13] Only the unbound (free) fraction of a drug can distribute into tissues to reach its target and be cleared.[12] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile. We use the "gold standard" Rapid Equilibrium Dialysis (RED) method for this assessment.[13][27]

Step-by-Step Protocol:

  • Apparatus Setup: A RED device is used, which consists of multiple wells, each divided into two chambers by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass.[27]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 2 µM).[27]

  • Dialysis: The plasma containing the test compound is added to one chamber (the plasma chamber), and buffer is added to the other chamber (the buffer chamber).[27]

  • Incubation: The sealed plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[13]

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the compound in both chambers are determined by LC-MS/MS.[27]

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Comparative Data Analysis

The following table summarizes the in vitro ADME data for a series of novel this compound derivatives compared against a benchmark kinase inhibitor.

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHLM Stability (T½, min)HLM CLint (µL/min/mg)Human PPB (% Bound)
Reference Kinase Inhibitor 12.58.21.5452592.5
BTA-001 1.2< 0.5N/A> 120< 585.1
BTA-002 18.91.115.2881299.8
BTA-003 15.510.81.8159576.4
BTA-004 16.211.52.1651891.3

N/A: Not Assessed due to very low A-B permeability.

Interpretation and Decision Making

The data reveals distinct ADME profiles for each analog, guiding our selection process.

  • BTA-001: Exhibits very low passive and cellular permeability, suggesting it will likely have poor oral absorption. Although it is highly stable, its inability to cross biological membranes makes it a poor candidate. Decision: Deprioritize.

  • BTA-002: Shows excellent passive permeability but very poor A-B permeability in the Caco-2 assay, coupled with an extremely high efflux ratio. This indicates it is a strong substrate for an efflux transporter (likely P-gp). Furthermore, its very high plasma protein binding (>99.5%) would result in a minuscule free fraction, severely limiting its therapeutic potential. Decision: Deprioritize.

  • BTA-003: Demonstrates good permeability and is not a significant efflux substrate. However, it is metabolically unstable, with a short half-life and high intrinsic clearance in liver microsomes. This would likely lead to rapid clearance in vivo, requiring frequent and high doses. Decision: Deprioritize, but consider for metabolic soft-spot analysis to guide future design.

  • BTA-004: Presents the most balanced and promising profile. It has high passive and cellular permeability with a low efflux ratio, suggesting good potential for oral absorption. Its metabolic stability is superior to the reference compound, and its plasma protein binding is in an acceptable range, similar to the benchmark. Decision: Prioritize for further preclinical development.

This decision-making logic is visualized in the following flowchart.

Decision_Making_Flowchart cluster_compounds Compound Analysis cluster_criteria ADME Assessment Criteria cluster_decision Outcome BTA001 BTA-001 Perm Permeability (PAMPA & Caco-2) BTA001->Perm Poor BTA002 BTA-002 Efflux Efflux Ratio (Caco-2) BTA002->Efflux High PPB Plasma Protein Binding BTA002->PPB Very High BTA003 BTA-003 MetStab Metabolic Stability (HLM) BTA003->MetStab Poor BTA004 BTA-004 BTA004->Perm Good BTA004->Efflux Low BTA004->MetStab Good BTA004->PPB Acceptable Prioritize Prioritize for In Vivo PK BTA004->Prioritize Deprioritize Deprioritize Perm->Deprioritize Efflux->Deprioritize MetStab->Deprioritize PPB->Deprioritize

Caption: Decision logic for prioritizing novel compounds based on ADME data.

Conclusion

The systematic in vitro ADME profiling of our novel this compound series has allowed for a clear, evidence-based selection of a lead candidate, BTA-004 . This compound exhibits a well-balanced profile of permeability, metabolic stability, and plasma protein binding, marking it as the most promising molecule for progression into in vivo pharmacokinetic studies. This guide underscores that a deep, mechanistic understanding of ADME properties, evaluated through a robust and logical experimental framework, is not merely a screening exercise but a foundational pillar of successful drug development. By embracing this philosophy, we mitigate the risk of late-stage failures and more efficiently translate chemical innovation into therapeutic reality.

References

A Senior Application Scientist's Guide to Benchmarking New 6-Bromo-1,2,4-triazin-3-amine Derivatives Against FDA-Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is one of rigorous evaluation and validation. This guide provides an in-depth technical framework for benchmarking new derivatives of "6-Bromo-1,2,4-triazin-3-amine," a promising scaffold in anticancer research, against established FDA-approved drugs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The 1,2,4-triazine core is a recognized pharmacophore in medicinal chemistry, with several derivatives showing potent anticancer activities.[1] The focus of our investigation is on the potential of this scaffold to yield potent inhibitors of the c-MET receptor tyrosine kinase, a key driver in various cancers.[2][3] As such, we have selected two FDA-approved c-MET inhibitors, Capmatinib and Tepotinib , as our benchmarks for comparison.

The Scientific Rationale: Targeting the c-MET Signaling Pathway

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[2][4] In normal cellular processes, this signaling is tightly regulated. However, in many cancers, aberrant c-MET activation, through mutations, amplification, or overexpression, leads to uncontrolled cell proliferation, survival, and metastasis.[4][5] Therefore, inhibiting c-MET is a clinically validated strategy in oncology.

Our novel 1,2,4-triazine derivatives are designed to interfere with this aberrant signaling. To provide a concrete example for our benchmarking guide, we will reference "compound 3d" from a study by El-Wakil et al., a novel 1,2,4-triazine derivative that has demonstrated potent c-MET kinase inhibitory activity.[2]

c-MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazine_Derivative 1,2,4-Triazine Derivative (e.g., Compound 3d) Triazine_Derivative->cMET Inhibits Capmatinib Capmatinib Capmatinib->cMET Tepotinib Tepotinib Tepotinib->cMET

Figure 1: Simplified c-MET signaling pathway and points of inhibition.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

The initial and most critical step in benchmarking a new compound is to determine its potency in a controlled, in vitro setting. This is typically achieved through cytotoxicity assays on cancer cell lines that are known to be dependent on c-MET signaling for their growth and survival ("c-MET addicted").

Data Presentation: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.

CompoundTarget KinaseA549 (Lung Carcinoma) IC50 (µM)HT-29 (Colon Carcinoma) IC50 (µM)MKN-45 (Gastric Carcinoma) IC50 (µM)
Novel 1,2,4-Triazine (Compound 3d) c-MET0.010.310.08
Capmatinib (FDA-Approved) c-METHypothetical DataHypothetical DataHypothetical Data
Tepotinib (FDA-Approved) c-METHypothetical DataHypothetical DataHypothetical Data
Foretinib (Reference Compound) c-MET/VEGFR2Reference DataReference DataReference Data
BMS-777607 (Reference Compound) c-METReference DataReference DataReference Data

Note: The IC50 values for Compound 3d are sourced from El-Wakil et al.[2] Hypothetical data for FDA-approved drugs are included for illustrative purposes, as direct comparative studies with "compound 3d" are not publicly available. Reference compounds are often included in such studies to provide a baseline for comparison.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Novel derivative, FDA-approved drugs)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well sterile microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture & Harvest Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution (DMSO) Formazan_Incubation->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Efficacy: Validation in a Living System

While in vitro assays are essential for determining potency, they do not fully recapitulate the complex environment of a living organism. Therefore, in vivo studies using animal models are a critical step in the preclinical validation of a novel anticancer agent.

Experimental Design: Human Tumor Xenograft Model

A common and effective in vivo model is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Key Parameters for the Study:

ParameterDescription
Animal Model Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.
Tumor Implantation Subcutaneous injection of a suspension of human cancer cells (e.g., MKN-45) into the flank of the mice.
Treatment Groups 1. Vehicle Control2. Novel 1,2,4-Triazine Derivative3. Capmatinib4. Tepotinib
Dosing Regimen Determined by prior pharmacokinetic and tolerability studies. Typically administered orally once or twice daily.
Tumor Measurement Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used.
Endpoints Tumor growth inhibition (TGI), body weight changes (as a measure of toxicity), and in some cases, overall survival.
Step-by-Step Protocol: Tumor Xenograft Study
  • Tumor Cell Implantation:

    • Inject 1-5 x 10^6 human cancer cells in a suitable medium (e.g., Matrigel) subcutaneously into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping:

    • Randomize mice into treatment groups to ensure a similar average tumor volume across all groups.

  • Drug Administration:

    • Administer the novel compound and benchmark drugs according to the predetermined dosing schedule and route.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

In Vivo Xenograft Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_results Results & Analysis Tumor_Implantation Implant Human Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer Test Compounds & Controls Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Continuous Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-1,2,4-triazin-3-amine is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of these materials from procurement to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain full compliance with safety regulations.

Phase 1: Hazard Assessment and Regulatory Framework

Before handling any chemical waste, a thorough understanding of the specific hazards and the governing regulations is paramount. This proactive approach is the cornerstone of a self-validating safety system in any laboratory.

Chemical Profile of this compound

This compound is a halogenated heterocyclic compound. Its chemical structure, containing a bromine atom and an amine group on a triazine ring, dictates its reactivity and toxicological profile. According to available safety data, this compound presents several hazards that directly inform disposal procedures.[1][2]

PropertyDataSource
CAS Number 69249-22-5[2][3][4]
Molecular Formula C₃H₃BrN₄[2][3]
Molecular Weight 174.99 g/mol [2][4]
Appearance Solid[3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH317: May cause an allergic skin reactionH332: Harmful if inhaledH228: Flammable solid[1][2]
Storage Conditions Store at 0°C to 6°C, protected from light and moisture.[5]

The presence of bromine classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams are managed differently than non-halogenated ones due to the potential for forming acid gases and other hazardous byproducts during incineration.[6][7]

Governing Regulations

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for the protection of laboratory workers.[8][9][10] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols.

  • EPA Resource Conservation and Recovery Act (RCRA): The RCRA provides the "cradle to grave" framework for hazardous waste management in the U.S.[11][12] It is a generator's responsibility to correctly identify, manage, and document the disposal of hazardous waste.[12][13]

Phase 2: Personal Protective Equipment (PPE) & Engineering Controls

The causality behind stringent PPE and engineering control requirements is the prevention of exposure via inhalation, ingestion, or dermal contact. Given the compound's hazard profile, the following are mandatory.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[14]

  • Hand Protection: Wear chemically impermeable gloves, such as double-layered nitrile or Viton gloves.[1][15] Given that the compound is a potential skin sensitizer, glove integrity is critical.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against accidental splashes.[16]

  • Protective Clothing: A fully buttoned, flame-resistant lab coat and closed-toe shoes are essential.[1]

Phase 3: Step-by-Step Disposal Protocols

Disposal is not a single action but a workflow. The correct procedure depends on the form and quantity of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][17]

Protocol 3.1: Small Spills (<1 gram)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: As outlined in Phase 2.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Avoid raising dust.[17]

  • Collect Material: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area as described in Phase 4.

  • Package and Label: Seal the container, and label it clearly as "Hazardous Waste: this compound Spill Debris."

Protocol 3.2: Contaminated Materials (Gloves, Weigh Boats, Wipes)
  • Segregation: At the point of generation, place all contaminated disposable items into a dedicated, clearly labeled hazardous waste bag or container.

  • Container Specification: This container must be a designated solid hazardous waste container, separate from regular trash. It should be kept closed when not in use.[11]

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.

Protocol 3.3: Bulk/Unused Compound
  • Original Container: Whenever possible, dispose of the compound in its original, clearly labeled container.

  • Waste Identification: This is considered a "P-listed" or "U-listed" waste if it meets certain criteria, but at a minimum, it is a characteristic hazardous waste. It must be managed as such.

  • Labeling for Disposal: The container must be affixed with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The tag must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Toxic, Flammable Solid)

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[15]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for disposal by a licensed hazardous waste vendor.

G cluster_prep Phase 1 & 2: Preparation cluster_action Phase 3: Action cluster_final Phase 4 & 5: Finalization Assess Assess Waste Type (Spill, Contaminated PPE, Bulk) PPE Don Required PPE & Use Fume Hood Assess->PPE Spill Small Spill Protocol PPE->Spill Select Protocol PPE_Waste Contaminated PPE Protocol PPE->PPE_Waste Select Protocol Bulk Bulk Compound Protocol PPE->Bulk Select Protocol Decon Decontaminate Area (If Applicable) Spill->Decon Waste_Container Segregated & Labeled Halogenated Waste Container PPE_Waste->Waste_Container Bulk->Waste_Container Decon->Waste_Container EHS Final Disposal by Licensed Vendor Waste_Container->EHS Store in SAA & Request EHS Pickup caption Disposal Decision Workflow for this compound

Disposal Decision Workflow for this compound

Phase 4: Decontamination

Effective decontamination is a self-validating step that ensures no hazardous residues remain.

  • Initial Wipe: Using disposable towels wetted with a detergent solution, wipe down all surfaces that may have come into contact with the chemical.

  • Solvent Rinse: Follow with a wipe-down using a towel wetted with 70% ethanol or isopropanol.

  • Final Wipe: Perform a final wipe with a towel wetted with deionized water.

  • Disposal of Wipes: All wipes used for decontamination must be disposed of as halogenated solid hazardous waste, as described in Protocol 3.2.[18]

Phase 5: Emergency Procedures for Accidental Exposure

Your institution's CHP will have detailed emergency plans.[14] The following are immediate first-aid measures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest degree of safety and regulatory compliance, building a deep and abiding trust in our commitment to responsible science.

References

A Senior Application Scientist's Guide to Handling 6-Bromo-1,2,4-triazin-3-amine: A Protocol for Safety and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 6-Bromo-1,2,4-triazin-3-amine (CAS No: 69249-22-5) is foundational to innovation. However, the integrity of our results and, more importantly, our personal safety, hinges on a deep, practical understanding of the materials we handle. This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and field-proven experience.

Foundational Safety: A Mandate for Diligence

Before any work begins, a thorough understanding of the compound's hazard profile is not just recommended—it is essential. A comprehensive hazard assessment forms the bedrock of all subsequent safety protocols, informing every choice from personal protective equipment (PPE) to emergency response.[1] this compound is a reactive intermediate, and its handling requires a protocol that respects its chemical nature.

Hazard Profile of this compound

The hazard classification of a chemical dictates the necessary level of protection. Based on the Globally Harmonized System (GHS), this compound presents multiple hazards that demand stringent control measures.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H301/H302: Toxic/Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2]All routes of exposure (ingestion, skin contact, inhalation) are of concern. A full PPE ensemble is required to prevent contact and inhalation.
Flammable Solid H228: Flammable solid.[3]Ignition sources must be strictly controlled. Use non-sparking tools and equipment, and prevent static discharge.[2][4]
Skin & Eye Irritation H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]Direct contact can cause significant irritation. Appropriate gloves and eye protection are mandatory.
Sensitization H317: May cause an allergic skin reaction.[3]Repeated exposure may lead to sensitization. Minimizing skin contact is critical to prevent long-term health effects.
Respiratory Irritation H335: May cause respiratory irritation.[3]The compound is a solid powder that can form dust.[5] Handling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust particles.

The Core Ensemble: Required Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. For this compound, a comprehensive barrier approach is necessary.

  • Eye and Face Protection :

    • Requirement : Tightly fitting, ANSI Z87.1-compliant safety goggles with side shields are the minimum requirement.[2][6]

    • Rationale : The compound is a serious eye irritant.[3] Goggles provide a seal around the eyes to protect against airborne dust particles and accidental splashes.

    • Enhanced Precaution : If there is a significant splash hazard, a full-face shield should be worn over the safety goggles.[7]

  • Skin Protection :

    • Gloves : Chemical-resistant, powder-free nitrile gloves are recommended for splash protection.[2][4] For prolonged handling, consider thicker gloves and consult a glove selection chart. Always inspect gloves for integrity before use and remove them carefully to avoid self-contamination.[8]

    • Lab Coat/Gown : A flame-resistant lab coat is essential due to the compound's flammability.[2][7] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[7] Ensure the sleeves have tight cuffs to prevent exposure to the wrists.[9]

    • Rationale : The compound is harmful and irritating upon skin contact and can cause allergic reactions.[2][3] Impervious clothing prevents direct contact, while flame resistance addresses the fire hazard.

  • Respiratory Protection :

    • Requirement : Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), specific respiratory protection is not typically required.[5]

    • Rationale : The primary engineering control is to prevent dust and aerosols from entering the breathing zone.[4] All handling of the solid compound should be performed within a fume hood.

    • Emergency/High-Risk Scenarios : If a fume hood is not available or in the event of a large spill, an air-purifying respirator with an appropriate particulate filter may be necessary. For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[2]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow provides a systematic approach to handling this compound, minimizing risk at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & SOP prep2 Don Full PPE: - Goggles - FR Lab Coat - Nitrile Gloves prep1->prep2 handle1 Transfer Compound (Use non-sparking tools) prep3 Prepare & Verify Fume Hood prep2->prep3 prep3->handle1 Begin Work handle2 Weigh Compound handle1->handle2 clean1 Decontaminate Surfaces handle3 Prepare Solution or Reaction handle2->handle3 handle3->clean1 Complete Work clean2 Segregate Waste: - Solid Waste - Liquid Waste - Contaminated PPE clean1->clean2 clean3 Remove PPE Carefully clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

  • Minor Spill (in fume hood) :

    • Ensure you are wearing the correct PPE.

    • Use non-sparking tools to gently sweep up the solid material, avoiding dust generation.[2][5]

    • Place the material and cleanup supplies into a labeled, sealed container for hazardous waste disposal.[2]

    • Wipe the area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate personnel from the immediate area and restrict access.[2]

    • Remove all sources of ignition.[2]

    • Notify your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Chemical waste must be handled with the same diligence as the parent compound.

  • Segregation : All waste contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Labeling : The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal : Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Conclusion: Fostering a Culture of Safety

The protocols outlined here provide a robust framework for handling this compound. However, true safety is not just a document; it is a continuous practice. By understanding the reasons behind each procedural step, we empower ourselves to work not only effectively but also safely, ensuring that our pursuit of scientific advancement does not compromise our well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.